molecular formula C13H22N2O2 B1271074 1,3-Di(piperidin-1-yl)propane-1,3-dione CAS No. 54561-77-2

1,3-Di(piperidin-1-yl)propane-1,3-dione

Cat. No.: B1271074
CAS No.: 54561-77-2
M. Wt: 238.33 g/mol
InChI Key: FFUHZFJGULSMMA-UHFFFAOYSA-N
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Description

1,3-Di(piperidin-1-yl)propane-1,3-dione is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-di(piperidin-1-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUHZFJGULSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368147
Record name 1,3-Di(piperidin-1-yl)propane-1,3-dione
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URL https://comptox.epa.gov/dashboard/DTXSID50368147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54561-77-2
Record name 1,3-Di(piperidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS No. 54561-77-2). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical data with established, field-proven methodologies for experimental determination. While specific experimental data for this compound is not extensively published, this guide offers the foundational knowledge and detailed protocols necessary for its empirical characterization. We cover structural details, predicted physical properties, and step-by-step workflows for determining critical parameters such as melting point, solubility, and spectral characteristics. This guide is structured to empower researchers to conduct their own validated assessments, ensuring scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is a symmetrical diamide built upon a propane-1,3-dione backbone. It is recognized as a white crystalline solid and serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its structure, featuring two piperidine rings, suggests its potential utility as a chiral auxiliary or as a bidentate ligand in asymmetric catalysis, making it a compound of interest for medicinal chemistry research.[1]

The molecule's symmetrical nature and the presence of two tertiary amide groups are key determinants of its chemical behavior, influencing its stability, reactivity, and intermolecular interactions. Understanding its fundamental physicochemical properties is the first critical step in harnessing its synthetic potential.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes key physicochemical properties for this compound. It is important to note that much of the publicly available data is based on computational predictions. These values serve as a reliable starting point for experimental design.

PropertyValueData TypeSource(s)
CAS Number 54561-77-2Identifier[1]
Molecular Formula C₁₃H₂₂N₂O₂Structural[1]
Molecular Weight 238.33 g/mol Calculated[2]
Appearance White crystalline solidExperimental[1]
Density 1.121 g/cm³Predicted[1][2]
Boiling Point 438.8 °C at 760 mmHgPredicted[1][2]
Flash Point 203.4 °CPredicted[1][2]
Refractive Index 1.523Predicted[1]
Polar Surface Area (PSA) 40.62 ŲCalculated[1]
LogP (Octanol/Water) 0.82 - 1.28Predicted[1][2]

Experimental Characterization Protocols

This section provides detailed, standardized protocols for the experimental determination of key physicochemical properties. Adherence to these methodologies is crucial for generating reliable and reproducible data.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance.[3]

Principle: The capillary method is the standard pharmacopeial technique.[4] A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (initial melting point) to complete liquefaction (final melting point) is recorded.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording Prep1 Grind sample to a fine, uniform powder Prep2 Pack powder into a capillary tube (2-4 mm height) Prep1->Prep2 Prep3 Tap tube to compact the sample Prep2->Prep3 Analysis1 Place capillary in melting point apparatus Prep3->Analysis1 Analysis2 Set start temp ~10°C below expected m.p. Analysis1->Analysis2 Analysis3 Perform rapid scan (10°C/min) to find approximate range Analysis2->Analysis3 Analysis4 Perform slow scan (1-2°C/min) for precise measurement Analysis3->Analysis4 Data1 Record T1: Temperature at first sight of liquid Analysis4->Data1 Data2 Record T2: Temperature at which all solid is gone Data1->Data2 Data3 Report as range: T1 - T2 Data2->Data3

Caption: Workflow for Melting Point Determination via the Capillary Method.

Detailed Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.[4]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to compact the powder into a column of 2-4 mm.

  • Initial Determination: Place the loaded capillary into a melting point apparatus. Set the apparatus to heat rapidly (~10°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool. Using a new sample, set the start temperature to at least 10°C below the approximate melting point found in the previous step.[4] Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point). The melting range is the difference between these two values.

  • Validation: Repeat the precise determination at least twice. Consistent results (within 1°C) confirm the accuracy of the measurement.

Solubility Profiling

Solubility is a critical parameter for drug development, affecting formulation, administration, and bioavailability. The isothermal equilibrium method is a gold-standard technique for determining thermodynamic solubility.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

G Prep Add excess solid to a known volume of solvent in a sealed vial Equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium Prep->Equil Separate Cease agitation, allow solid to settle. Centrifuge if necessary. Equil->Separate Sample Withdraw supernatant. Filter through 0.22 µm syringe filter. Separate->Sample Quantify Quantify concentration of the filtrate using a validated analytical method (e.g., HPLC, UV-Vis) Sample->Quantify Result Calculate solubility (e.g., in mg/mL or µg/mL) Quantify->Result

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of visible, undissolved solid is essential.[5]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a stirrer plate within a thermostatically controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the sample through a 0.22 µm syringe filter (a chemically compatible filter material like PTFE should be chosen).[5]

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated analytical instrument. Quantify the concentration using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: Express the solubility as a concentration, typically in mg/mL or µg/mL, for each solvent at the specified temperature.

Spectroscopic Analysis

Spectroscopic analysis provides unambiguous structural confirmation and is essential for identity verification.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent.[6][7] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6]

  • Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H experiment is typically rapid, while a ¹³C experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • ¹H NMR: Expect to see signals corresponding to the methylene protons of the propane backbone and the distinct sets of protons on the piperidine rings. The chemical shifts (ppm), integration values (proton count), and splitting patterns (J-coupling) will confirm the structure.

    • ¹³C NMR: Expect signals for the carbonyl carbons (amides, ~165-175 ppm), the central methylene carbon of the propane chain, and the distinct carbons of the piperidine rings. The number of unique signals will confirm the molecule's symmetry.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should display characteristic absorption bands. Key expected peaks for this compound include:

    • C=O Stretch (Amide): A strong, sharp absorption band around 1630-1680 cm⁻¹. This is one of the most prominent features.

    • C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

    • C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

3.3.3. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and, through fragmentation patterns, further structural information.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution (1-10 µM) of the compound in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with 0.1% formic acid to facilitate protonation ([M+H]⁺).[8]

  • Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion with a syringe pump or through coupling with an LC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the parent ion and any fragments.

  • Data Analysis: The primary peak should correspond to the protonated molecule ([M+H]⁺) at an m/z of approximately 239.34. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data is sparse in the public domain, this guide consolidates the available predicted data and provides a robust framework of validated, standard operating procedures for its complete physicochemical characterization. By following these protocols, researchers in pharmaceutical and chemical development can generate the high-quality, reliable data necessary to advance their research and development objectives.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H -NMR data of 1 in pyridine-d 5 (500 MHz for H, 150 MHz for C). Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2626. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved from [Link]

  • ResearchGate. (2012). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 31951-46-9 | Product Name : 1,3-Di(piperidin-1-yl)propane. Retrieved from [Link]

  • NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dipiperidinopropane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

Sources

1,3-Di(piperidin-1-yl)propane-1,3-dione CAS number 54561-77-2.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS: 54561-77-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, a validated synthesis protocol, characterization methods, and its role as a strategic building block in drug discovery and development.

Core Compound Identity and Physicochemical Properties

This compound, registered under CAS number 54561-77-2, is an organic compound featuring a central propane-1,3-dione backbone symmetrically substituted with two piperidine rings via amide linkages.[1][2] This structure, belonging to the malonamide class, imparts a unique combination of reactivity and stability, making it a valuable precursor in organic synthesis.[1][2] Malonamides are recognized as privileged structures in drug development, forming the basis for a wide range of therapeutic agents.[3]

The compound is typically a white crystalline solid and serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its potential utility extends to acting as a chiral auxiliary and as a ligand in asymmetric catalysis.[1]

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 54561-77-2[1][2][4][5]
Molecular Formula C₁₃H₂₂N₂O₂[1][2][5]
Molecular Weight 238.33 g/mol [5]
Appearance White crystalline solid[1]
Density 1.121 g/cm³[1][4]
Boiling Point 438.8°C at 760 mmHg[1][4]
Flash Point 203.4°C[1][4]
InChI InChI=1/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2[2]
SMILES C1CCN(CC1)C(=O)CC(=O)N1CCCCC1[2]
Synonyms 1,3-bis(piperidin-1-yl)propane-1,3-dione, 1,3-Di(1-piperidinyl)-1,3-propanedione[1][2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a nucleophilic acyl substitution reaction. The core principle involves the reaction of a malonic acid derivative, such as malonyl chloride, with piperidine.

Causality of Experimental Design:

  • Reactant Choice: Malonyl chloride is a highly reactive acylating agent due to the two electron-withdrawing chloride leaving groups, which makes the carbonyl carbons highly electrophilic. Piperidine acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

  • Stoichiometry: A molar ratio of at least 2:1 of piperidine to malonyl chloride is required to ensure both acyl chloride groups react and to neutralize the HCl byproduct generated during the reaction. Using a slight excess of piperidine can drive the reaction to completion.

  • Solvent and Temperature: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the solvent. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction between the highly reactive starting materials, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow: Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Piperidine (2.2 eq) in anhydrous DCM B 2. Cool solution to 0°C in an ice bath A->B Inert Atmosphere C 3. Add Malonyl Chloride (1.0 eq) dropwise to the cooled solution B->C Vigorous Stirring D 4. Stir at 0°C for 30 min, then at room temp for 4 hours C->D E 5. Quench with H₂O D->E F 6. Separate organic layer E->F G 7. Wash with dilute HCl, then brine F->G H 8. Dry over Na₂SO₄, filter, and concentrate in vacuo G->H I 9. Purify crude product via column chromatography or recrystallization H->I

Caption: Synthesis Workflow Diagram.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Add piperidine (2.2 equivalents) to the solvent and stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Addition of Acylating Agent: While stirring vigorously, add malonyl chloride (1.0 equivalent) dropwise via a syringe. Maintain the temperature at 0°C during the addition to control the exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4 hours to ensure completion.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess piperidine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Verification: A Self-Validating Protocol

Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been synthesized.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the piperidine rings and the central methylene group. Expect multiplets for the piperidine protons and a singlet for the CH₂ group of the propane-1,3-dione backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbons (C=O) at a characteristic downfield shift (~165-170 ppm) and distinct signals for the carbons of the piperidine rings and the central methylene carbon.

  • FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1630-1660 cm⁻¹ is indicative of the tertiary amide C=O stretch, confirming the formation of the amide bonds.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 238.33 g/mol .

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. The piperidine moiety is a cornerstone in drug design, present in numerous pharmaceuticals.[6] The central malonamide core provides a stable, yet functionalizable, linker.

Key Application Areas:

  • Scaffold for Novel Therapeutics: The compound serves as a starting point for creating libraries of more complex molecules. The piperidine rings can be further functionalized, or the central methylene group can be involved in condensation reactions.

  • Peptidomimetics: Malonamides are widely used to create peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.[3]

  • Inhibitor Development: Derivatives of similar structures, such as 1,3-di-4-piperidylpropane, have been synthesized and investigated as potential inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease therapy.[7]

  • Chelating Agents and Catalysis: The diketone functionality and the nitrogen atoms give the molecule potential to act as a chelating ligand for metal ions, which is relevant in both catalysis and the development of metal-binding drugs.[1][3]

G cluster_apps Potential Development Pathways A 1,3-Di(piperidin-1-yl) propane-1,3-dione (CAS: 54561-77-2) B Enzyme Inhibitors (e.g., AChE) A->B Scaffold for Bioactive Molecules C Peptidomimetics A->C Privileged Structure D Agrochemicals A->D Building Block E Metal Chelators & Ligands A->E Functional Core

Caption: Role as a Versatile Chemical Intermediate.

Safety, Handling, and Storage

  • Handling: As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C).[8]

  • Safety Data: Users must consult the material safety data sheet (MSDS) provided by the supplier for complete safety and toxicity information before use.

References

  • 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2 | Chemsrc. [Link]

  • Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation - ResearchGate. [Link]

Sources

Technical Guide: Spectroscopic Elucidation of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS No: 54561-77-2, Molecular Formula: C₁₃H₂₂N₂O₂) is a dicarbonyl compound featuring two tertiary amide functionalities derived from piperidine.[1][2] As a member of the malonamide family, it holds potential as a versatile building block in medicinal chemistry and materials science.[3][4] A precise and comprehensive understanding of its molecular structure is paramount for its application in drug development and chemical synthesis. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural confirmation and purity assessment of this compound. The methodologies and interpretations presented herein are designed to offer researchers and scientists a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by a central three-carbon chain with carbonyl groups at positions 1 and 3. Each carbonyl is part of a tertiary amide linkage with a piperidine ring. This arrangement dictates the key features observed across different spectroscopic methods. The absence of N-H protons and the presence of distinct aliphatic and carbonyl groups are the primary identifiers.

Caption: Molecular structure of this compound with key groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups. For this compound, the IR spectrum is dominated by the tertiary amide carbonyl stretch and aliphatic C-H vibrations.

Data Presentation: IR Spectral Bands
Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
~1645StrongC=O StretchTertiary Amide Carbonyl
2850-2950StrongC-H StretchAliphatic (Piperidine & Methylene)
~1440MediumC-H BendMethylene Scissoring
~1230MediumC-N StretchAmide C-N Bond
Expertise & Experience: Interpreting the Spectrum

The most diagnostic feature is the strong absorption band around 1645 cm⁻¹ , which is characteristic of a tertiary amide carbonyl (C=O) group.[5] Unlike primary or secondary amides, there are no N-H stretching bands in the 3100-3500 cm⁻¹ region, a critical piece of evidence confirming the tertiary nature of the amide.[5][6] The intense peaks in the 2850-2950 cm⁻¹ range arise from the symmetric and asymmetric stretching of C-H bonds within the piperidine rings and the central methylene bridge. A C-N stretching vibration is expected around 1230 cm⁻¹ , though it can be less distinct.[7] The absence of bands associated with common starting materials (e.g., a broad O-H stretch from an acid or a sharp C=O stretch from an ester) serves as a key indicator of reaction completion and product purity.

Experimental Protocol: Acquiring FTIR Data
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount (1-2 mg) of the solid this compound sample onto the crystal.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Use a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy
LabelProtonsPredicted δ (ppm)MultiplicityIntegration
A-CO-CH₂ -CO-~3.5Singlet2H
B-N-(CH₂ )-CH₂- (α)~3.4Triplet8H
C-CH₂-CH₂ -CH₂- (β, γ)~1.6Multiplet12H

The chemical environment of each proton dictates its resonance frequency (chemical shift).[8]

  • Methylene Bridge (A): The two protons of the central CH₂ group are chemically equivalent and flanked by two electron-withdrawing carbonyl groups. This deshielding effect shifts their signal significantly downfield to approximately 3.5 ppm . Since there are no adjacent protons, this signal appears as a sharp singlet.[9]

  • Piperidine Protons α to Nitrogen (B): The eight protons on the four carbons directly attached to the nitrogen atoms (α-carbons) are also deshielded, appearing around 3.4 ppm . Each CH₂ group is adjacent to another CH₂ group within the ring, leading to a triplet splitting pattern (n+1 rule, where n=2).

  • Piperidine Protons β and γ to Nitrogen (C): The remaining twelve protons on the β and γ carbons of the two piperidine rings are in a more shielded, aliphatic environment. They resonate upfield around 1.6 ppm . Due to complex coupling with each other, these signals typically overlap and appear as a broad multiplet.

The integration ratio of 2:8:12 (or simplified to 1:4:6) is a critical validation point for the structure.

¹³C NMR Spectroscopy
LabelCarbonPredicted δ (ppm)
1C =O~169
2-CO-C H₂-CO-~45
3-N-(C H₂)-CH₂- (α)~46
4-CH₂-C H₂-CH₂- (β)~26
5-CH₂-C H₂-CH₂- (γ)~24

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.

  • Carbonyl Carbon (1): The most deshielded carbon is the carbonyl carbon, appearing far downfield around 169 ppm .[10]

  • Aliphatic Carbons (2-5): The carbons of the piperidine rings and the central methylene bridge appear in the aliphatic region (20-50 ppm). The carbons alpha to the electronegative nitrogen atom (C3) are shifted slightly downfield compared to the other ring carbons (C4, C5). The central methylene carbon (C2) is also in this region. Due to the molecule's symmetry, only five distinct signals are expected.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[11]

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm.

    • Use an acquisition time of ~3-4 seconds and a relaxation delay of 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbons, especially the carbonyl.

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Data Presentation: Predicted Mass-to-Charge Ratios (m/z)
m/zIonMethodInterpretation
239.18[M+H]⁺ESIProtonated Molecular Ion
238.17[M]⁺˙EIMolecular Ion
154.12[M-C₅H₁₀N]⁺EI/ESILoss of a piperidinyl radical
112.08[M-C₇H₁₀NO]⁺EI/ESICleavage of amide C-CO bond
84.08[C₅H₁₀N]⁺EI/ESIPiperidinyl cation fragment

Note: Exact masses are calculated based on the molecular formula C₁₃H₂₂N₂O₂.

Expertise & Experience: Interpreting the Mass Spectrum

The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ at m/z 239 .[12] This is often the base peak and provides a clear confirmation of the molecular weight. Electron Ionization (EI) is a higher-energy technique that produces the molecular ion [M]⁺˙ at m/z 238 and induces more extensive fragmentation.[12]

Common fragmentation pathways for this molecule include:

  • Alpha-cleavage: Breakage of the bond between the carbonyl group and the piperidine ring, leading to the loss of a piperidinyl radical and a fragment at m/z 154.

  • Amide Bond Cleavage: Scission of the C-N amide bond can also occur.

  • Piperidine Ring Fragmentation: The piperidine ring itself can fragment, although the most common fragment from this moiety would be the piperidinyl cation at m/z 84.

Experimental Protocol: Acquiring ESI-MS Data
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • To promote protonation for positive ion mode, add a trace amount (0.1%) of formic acid to the solution.[12]

  • Data Acquisition (TOF or Quadrupole Analyzer):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[13]

    • Operate in positive ion mode.

    • Set typical ESI source parameters: capillary voltage at 3-4 kV, nebulizing gas flow, and drying gas temperature (e.g., 300°C).[12]

    • Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-500.

  • Data Analysis:

    • Identify the [M+H]⁺ peak to confirm the molecular weight.

    • Analyze the isotopic pattern to further validate the elemental composition.

    • Identify major fragment ions and propose fragmentation pathways to support the proposed structure.

Prep Sample Prep (0.1 mg/mL in MeOH + 0.1% HCOOH) Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Ionization Electrospray Ionization (Positive Mode, 3-4 kV) Infusion->Ionization Analysis Mass Analysis (TOF or Quadrupole, m/z 50-500) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Logical workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of IR, NMR, and MS techniques. IR spectroscopy confirms the presence of the tertiary amide carbonyl and the absence of N-H bonds. NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, with characteristic signals for the methylene bridge and piperidine rings. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for advanced research and development applications.

References

  • Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. (2014). PubMed. Retrieved from [Link]

  • Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. (n.d.). RSC Publishing. Retrieved from [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). PubMed. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Luminex. Retrieved from [Link]

  • Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. (2018). MDPI. Retrieved from [Link]

  • Comparison of IR spectra. (2020). YouTube. Retrieved from [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... (n.d.). ResearchGate. Retrieved from [Link]

  • Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023). Taylor & Francis Online. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1,3-Bis(4-piperidinyl)propane. (n.d.). PubChem. Retrieved from [Link]

  • 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE. (n.d.). Chemsrc. Retrieved from [Link]

  • NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. (2024). YouTube. Retrieved from [Link]

  • (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Piperidine, 4,4'-(1,3-propanediyl)bis-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperidine, 4,4'-(1,3-propanediyl)bis-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piperidine. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of 1,3-diphenyl-1,3-propanedione. (n.d.). PrepChem.com. Retrieved from [Link]

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In silico modeling of 1,3-Di(piperidin-1-yl)propane-1,3-dione interactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1,3-Di(piperidin-1-yl)propane-1,3-dione Interactions

Introduction

The journey of a novel therapeutic agent from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1][2][3] To navigate this complex landscape, computational, or in silico, techniques have emerged as indispensable tools in modern drug discovery.[4][5] These methods allow for the rapid screening of vast chemical libraries, prediction of molecular interactions, and early assessment of pharmacokinetic and toxicological profiles, thereby de-risking and accelerating the entire process.[6][7][8]

This guide provides a comprehensive, in-depth technical walkthrough of a hypothetical in silico investigation of this compound. As a Senior Application Scientist, the objective is not merely to present a sequence of steps, but to elucidate the scientific reasoning and expert insights that underpin each stage of the computational analysis. We will explore the core methodologies of molecular docking, molecular dynamics simulations, and ADMET profiling, framed within a plausible, albeit illustrative, research scenario.

The subject of our investigation, this compound, is a dicarbonyl compound containing two piperidine rings.[9] While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structural motifs bear resemblance to compounds with known bioactivity. This provides a logical starting point for a hypothesis-driven in silico exploration. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational modeling to novel chemical entities.

Part 1: The Strategic Foundation: Ligand Analysis and Hypothetical Target Selection

A successful in silico study begins not with the execution of algorithms, but with a carefully considered strategic plan. This involves a thorough analysis of the ligand and the formulation of a scientifically sound hypothesis regarding its potential biological target.

Ligand Scrutiny: this compound

The structure of this compound presents several key features that can inform our computational strategy. The central propane-1,3-dione moiety provides a degree of flexibility, while the two piperidine rings are common scaffolds in medicinal chemistry, often contributing to interactions with biological targets. The presence of nitrogen atoms within these rings suggests the potential for hydrogen bonding and electrostatic interactions.

Rationale for Hypothetical Target Selection: Acetylcholinesterase (AChE)

In the absence of established biological data for our topic molecule, we must turn to logical inference to select a plausible target for our case study. A literature survey reveals that derivatives of 1,3-di-4-piperidylpropane, a structurally related compound, have been investigated as potential inhibitors of Acetylcholinesterase (AChE).[10] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[10]

Given the structural similarity, it is a reasonable and scientifically defensible hypothesis that this compound may also exhibit affinity for AChE. Therefore, for the purpose of this technical guide, we will proceed with Human Acetylcholinesterase as our biological target.

Part 2: The Core Workflow: A Step-by-Step In Silico Protocol

This section provides a detailed, replicable methodology for the in silico investigation of this compound against Acetylcholinesterase.

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Simulation & Prediction cluster_2 Analysis Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking ADMET ADMET Prediction Ligand->ADMET Protein Protein Preparation (Acetylcholinesterase) Protein->Docking MD Molecular Dynamics Simulation Docking->MD Docking_Analysis Docking Results Analysis Docking->Docking_Analysis MD_Analysis MD Simulation Analysis MD->MD_Analysis ADMET_Analysis ADMET Profile Interpretation ADMET->ADMET_Analysis

A high-level overview of the in silico modeling workflow.
Protocol 1: Ligand and Protein Preparation

Objective: To prepare the three-dimensional structures of the ligand and protein for subsequent computational analysis.

Materials:

  • Ligand structure (SMILES or 2D structure)

  • Protein Data Bank (PDB) accession code for human AChE (e.g., 4EY7)

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera)

Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Use a chemical drawing tool to convert the 2D structure into a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

    • Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

  • Protein Preparation:

    • Download the crystal structure of human Acetylcholinesterase from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file. This is done to focus the simulation on the protein and our ligand of interest.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • Save the prepared protein in a compatible format (e.g., .pdbqt).

Protocol 2: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the protein's active site.

Materials:

  • Prepared ligand and protein files

  • Docking software (e.g., AutoDock Vina)

Methodology:

  • Binding Site Definition:

    • Identify the active site of AChE. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

    • Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that will influence the docking results.

  • Docking Simulation:

    • Launch the docking program, providing the prepared ligand, protein, and grid box parameters as input.

    • The software will explore various conformations and orientations of the ligand within the defined binding site, calculating a binding affinity score for each pose.[11][12]

  • Results Analysis:

    • Analyze the output file, which will contain a series of binding poses ranked by their affinity scores (typically in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.

Materials:

  • Top-ranked protein-ligand complex from docking

  • MD simulation software (e.g., GROMACS, AMBER)[13]

  • A suitable force field (e.g., CHARMM, AMBER)

Methodology:

  • System Setup:

    • Place the protein-ligand complex in a simulation box.

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds). During this phase, the trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[14]

    • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the protein and the ligand.

Protocol 4: ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligand.[6][15]

Materials:

  • Ligand structure

  • ADMET prediction software or web server (e.g., SwissADME, pkCSM)

Methodology:

  • Input: Submit the SMILES string or 3D structure of the ligand to the ADMET prediction tool.

  • Analysis: The tool will calculate a range of physicochemical and pharmacokinetic properties based on established models and algorithms.[8]

  • Interpretation: Analyze the predicted properties, such as:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

Part 3: Interpreting the Computational Data

The true value of in silico modeling lies in the ability to translate raw computational data into actionable scientific insights.

Analysis of Molecular Docking Results

The primary output of a molecular docking simulation is the binding affinity, which provides a quantitative estimate of the ligand's binding strength to the target. A lower binding energy generally indicates a more favorable interaction. However, it is crucial to visually inspect the binding pose to ensure that the predicted interactions are chemically sensible. For instance, are the hydrogen bonds formed with appropriate donor-acceptor pairs? Are hydrophobic regions of the ligand interacting with nonpolar residues in the active site?

Hypothetical Docking Results for this compound with AChE:

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-9.2TRP84, TYR334, ASP72Pi-Pi stacking, Hydrogen bond
2-8.8PHE330, TYR121Hydrophobic interactions
3-8.5SER200, HIS440Hydrogen bond
Unveiling Dynamic Behavior: MD Simulation Analysis

MD simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static docking poses.

  • RMSD Plot: A stable RMSD plot over the course of the simulation suggests that the complex has reached a stable equilibrium and the ligand remains bound in a consistent manner.

  • RMSF Plot: The RMSF plot can reveal which parts of the protein become more or less flexible upon ligand binding. Significant changes in the flexibility of active site residues can be indicative of induced-fit effects.

  • Hydrogen Bond Plot: A persistent hydrogen bond throughout the simulation is a strong indicator of a stable and important interaction for ligand binding.

G cluster_0 MD Simulation Analysis RMSD RMSD Time (ns) RMSD (Å) RMSF RMSF Residue Index RMSF (Å) HBond Hydrogen Bonds Time (ns) Number of H-Bonds

Key analyses performed on MD simulation trajectories.
Assessing Drug-Likeness: ADMET Profile

The ADMET profile provides a crucial early look at the potential for a compound to be a successful drug. The predictions should be evaluated against established rules of thumb, such as Lipinski's Rule of Five.

Hypothetical ADMET Profile for this compound:

PropertyPredicted ValueAssessment
Molecular Weight252.34 g/mol Favorable ( < 500)
LogP1.85Favorable ( < 5)
H-bond Donors0Favorable ( < 5)
H-bond Acceptors4Favorable ( < 10)
Blood-Brain Barrier PermeabilityHighPotentially suitable for CNS target
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Ames MutagenicityNon-mutagenicFavorable safety profile

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation of this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we have demonstrated a robust workflow for characterizing the potential interactions and drug-like properties of a novel chemical entity. The causality behind each step, from the initial hypothesis-driven target selection to the detailed analysis of simulation data, underscores the power of computational methods to guide and inform the drug discovery process.

The hypothetical results suggest that this compound may be a promising starting point for the development of Acetylcholinesterase inhibitors. The predicted strong binding affinity, stable interactions within the active site, and generally favorable ADMET profile provide a solid rationale for advancing this compound to the next stage of a real-world drug discovery pipeline, which would involve chemical synthesis and in vitro biological validation. This guide serves as a testament to the pivotal role of in silico modeling in transforming chemical concepts into potential therapeutic realities.

References

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A Senior Application Scientist's Guide to the Synthesis of Propane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propane-1,3-dione moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds, complex molecules, and pharmacologically active agents.[1] Its unique structural feature—an active methylene group flanked by two carbonyls—confers a high degree of reactivity and synthetic utility. This guide provides an in-depth exploration of the principal synthetic strategies for accessing propane-1,3-dione derivatives. We will delve into the mechanistic underpinnings of cornerstone reactions such as the Claisen condensation, the Knoevenagel condensation, and specialized methods for complex derivatives. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind methodological choices to empower robust and efficient synthesis.

The Strategic Importance of the 1,3-Dicarbonyl Motif

The 1,3-dicarbonyl unit is far more than a simple chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. The acidity of the α-proton (pKa ≈ 9-11 in acetylacetone) facilitates facile enolate formation, making it a potent nucleophile for a variety of carbon-carbon bond-forming reactions.[2][3] This reactivity is the gateway to synthesizing a multitude of derivatives.

Furthermore, the tautomeric nature of 1,3-diones, existing in equilibrium between the keto and enol forms, is crucial for their function.[4] This keto-enol tautomerism influences their chelating ability, making them exceptional ligands for a wide range of metal ions, with applications from catalysis to bioinorganic chemistry.[4][5] In the pharmaceutical realm, this moiety is present in numerous bioactive compounds, contributing to their binding affinity and therapeutic effects.[6][7]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1,3-diones can be broadly categorized into several key methodologies. The choice of method is dictated by the desired substitution pattern, the complexity of the starting materials, and the required scale of the reaction.

The Claisen Condensation: The Classic Approach

The Claisen condensation is a foundational method for constructing the 1,3-dicarbonyl framework. It involves the base-mediated reaction between two ester molecules or, more commonly in a "crossed" or "mixed" Claisen condensation, between an ester and a ketone.[8][9]

Mechanism Deep Dive: The reaction is initiated by the deprotonation of the α-carbon of an enolizable ester or ketone by a strong base, forming a nucleophilic enolate.[10] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group, yielding the β-keto ester or 1,3-diketone.

A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base, not a catalytic one. The newly formed 1,3-dicarbonyl product is significantly more acidic than the starting ester.[2] Therefore, it is immediately deprotonated by the alkoxide base. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product.[8]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Ester1 R'-CH2-COOR'' (Ester) Enolate [R'-CH-COOR'']⁻ (Enolate) Ester1->Enolate Deprotonation Enolate_node Enolate Base Base (e.g., NaOEt) Base->Ester1 Ester2 R-COOR'' (Ester) Intermediate Tetrahedral Intermediate Ester2->Intermediate Intermediate_node Tetrahedral Intermediate Enolate_node->Ester2 Attack Product R-CO-CHR'-COOR'' (β-Keto Ester) Intermediate_node->Product Collapse & Elimination Alkoxide ⁻OR'' Knoevenagel_Condensation cluster_0 Enolate/Enamine Formation cluster_1 Condensation cluster_2 Dehydration Dione Cyclic 1,3-Dione Active_Intermediate Nucleophilic Intermediate Dione->Active_Intermediate Catalyst Base (e.g., Piperidine) Catalyst->Dione Catalyzes Active_Intermediate_node Nucleophilic Intermediate Aldehyde Ar-CHO (Aldehyde) Adduct Aldol-type Adduct Aldehyde->Adduct Adduct_node Aldol-type Adduct Active_Intermediate_node->Aldehyde Attack Product α,β-Unsaturated Product Adduct_node->Product - H₂O Water H₂O

Caption: General workflow for the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-Arylmethylene-cyclohexane-1,3-diones [11]

  • Setup: Dissolve cyclohexane-1,3-dione (1.78 mmol, 1 equivalent) and the desired aryl aldehyde (1 equivalent) in methanol (0.5 mL) in a flask equipped with a magnetic stirrer. The choice of methanol as a solvent is strategic; it effectively dissolves the reactants and the product often precipitates upon formation, simplifying isolation.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, the precipitate that forms is collected by filtration.

  • Purification: Wash the filtered solid with excess methanol to remove any unreacted starting materials and dry to afford the crude product. Further purification can be achieved by recrystallization from methanol.

Specialized Synthesis: The Case of Curcuminoids

Curcuminoids, such as the natural product curcumin, are diarylheptanoid derivatives that feature a 1,3-dione core. Their synthesis often requires a multi-step approach to build the extended conjugated system. A highly effective modern strategy involves protecting the 1,3-dione moiety of acetylacetone as a difluoroboronite complex. [12][13] This protection serves a dual purpose: it prevents unwanted side reactions at the active methylene site and it activates the methyl groups for subsequent condensation reactions.

Table 1: Comparison of Curcuminoid Synthesis Conditions

Catalyst/MethodProtection GroupKey ReagentsTypical YieldReference
Pabon's RouteBoric Oxide (B₂O₃)Acetylacetone, Vanillin, Trialkylborate, n-ButylamineModerate[13]
BF₃ ProtectionBoron Trifluoride (BF₃)Acetylacetone-BF₂ complex, Vanillin, n-ButylamineGood to Excellent[12][13]
Catalyst-freeNoneAcetone, α,β-unsaturated estersSatisfactory[14][15]

Experimental Protocol: Synthesis of Curcumin via BF₂ Protection [12]

  • Protection: React acetylacetone with boron trifluoride (BF₃·THF) to form the stable acetylacetone difluoroboronite (AADFB) complex. This step is critical as it protects the highly reactive keto-enol functionality.

  • Condensation: Dissolve the aromatic aldehyde (e.g., vanillin, 0.05 mol) in ethyl acetate (40 mL). Add the AADFB complex (0.025 mol) in small portions while stirring at room temperature. [13]Add n-butylamine (0.0045 mol) dropwise over 40 minutes to catalyze the aldol-type condensation. Continue stirring for 3-4 hours. The precipitation of the condensed curcuminoid-BF₂ complex drives the reaction to completion. [12]3. Deprotection (Cleavage): The BF₂ group is cleaved to regenerate the 1,3-diketone. This can be achieved by hydrolysis using various methods, such as treatment with aqueous methanol at pH 5.8 or using hydrated metal oxides. [12][13]4. Purification: The final curcuminoid product is purified by recrystallization using a suitable solvent system like ethyl acetate and hexane.

Hydrolysis and Decarboxylation of β-Keto Esters

A related and powerful synthetic transformation involves the hydrolysis of β-keto esters (often products of a Claisen condensation) followed by thermal decarboxylation. [16]Heating a β-keto acid intermediate leads to the loss of carbon dioxide through a cyclic six-membered transition state, yielding a ketone. This sequence, known as the "acetoacetic ester synthesis," is a classic method for preparing ketones with a specific alkyl substitution pattern.

Mild, chemoselective methods have also been developed, such as the palladium-catalyzed decarboxylation of allyl β-keto esters, which proceeds under neutral conditions at room temperature. [17][18]Another approach involves using fluoride ions to cleave β-keto esters derived from 2-(trimethylsilyl)ethanol, allowing for decarboxylation in the presence of other ester types. [19]

Applications in Drug Development and Materials Science

The synthetic accessibility and versatile reactivity of propane-1,3-dione derivatives make them invaluable in several scientific fields.

  • Pharmaceuticals: They are key intermediates in the synthesis of heterocyclic compounds and are found in drugs with anti-inflammatory, antiallergic, and anticancer properties. [1][6][20]For example, certain bicyclic 1,3-dicarbonyl compounds act as inhibitors of cyclooxygenase and lipoxygenase. [6]* Coordination Chemistry: As potent chelating agents, 1,3-diones are used to create stable metal complexes. [5][21]These complexes have applications in catalysis, as MRI contrast agents, and in the development of novel materials with specific magnetic or optical properties. [22]* Agrochemicals: Many potent herbicides and pesticides contain the cyclohexane-1,3-dione scaffold. [23][15]* Flavors and Fragrances: Some 1,3-dicarbonyl compounds contribute to the characteristic flavors and fragrances of various consumer products. [1]

Conclusion and Future Outlook

The synthesis of propane-1,3-dione derivatives is a mature yet continually evolving field of organic chemistry. While classic methods like the Claisen and Knoevenagel condensations remain mainstays, modern advancements focus on improving efficiency, selectivity, and environmental compatibility. The development of "soft enolization" techniques that avoid harsh bases [2]and novel catalyst systems are expanding the synthetic chemist's toolkit. As the demand for complex and precisely functionalized molecules grows in drug discovery and materials science, the elegant and versatile chemistry of the 1,3-dione core will undoubtedly continue to be a central focus of research and innovation.

References

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  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. The Japan Academy. Available at: [Link]

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The 1,3-Dione Scaffold: A Privileged Motif for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3-dione moiety, a deceptively simple β-dicarbonyl arrangement, represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of novel therapeutics.[1][2][3] Its unique electronic properties, arising from keto-enol tautomerism and significant hydrogen bonding capabilities, allow for diverse interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the 1,3-dione scaffold's therapeutic potential, delving into its applications in oncology, inflammation, neurodegenerative disorders, and infectious diseases. We will dissect the underlying mechanisms of action, provide field-proven experimental protocols for evaluation, and present a forward-looking perspective on the future of this remarkable structural motif in drug discovery.

The Chemical Versatility and Significance of the 1,3-Dione Core

The power of the 1,3-dione scaffold lies in its inherent chemical reactivity and structural flexibility. The two carbonyl groups, separated by a methylene bridge, create an acidic α-proton, facilitating a range of chemical modifications.[1] This reactivity is fundamental to the synthesis of vast libraries of derivatives. The most common synthetic routes include the Knoevenagel and Claisen condensations, which allow for the introduction of diverse substituents, thereby tuning the molecule's steric and electronic properties to achieve desired biological activity.[1][4]

The core itself can be embedded within various cyclic structures, giving rise to prominent families of compounds such as indane-1,3-diones, isoindole-1,3-diones, and cyclohexane-1,3-diones, each with a distinct pharmacological profile.[2][5][6] This structural diversity enables the design of compounds with tailored selectivity and potency for specific biological targets.

Therapeutic Frontiers of 1,3-Dione Derivatives

Oncology: A Multi-pronged Attack on Cancer

1,3-Dione derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms.[7][8]

Mechanism of Action: ROS-Induced Apoptosis

A key antitumor strategy employed by certain 1,3-dione derivatives involves the elevation of intracellular reactive oxygen species (ROS).[9] For instance, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives has demonstrated the ability to dramatically increase ROS levels in A375 melanoma cells, leading to apoptosis.[9] This ROS accumulation triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[9]

apoptosis_pathway dione 1,3-Dione Derivative (e.g., XS23) ros Increased Intracellular ROS dione->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis synthesis_workflow start Reactants: - Indane-1,3-dione - Aryl Aldehyde - Catalyst reaction Knoevenagel Condensation (Reflux) start->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification analysis Characterization (NMR, IR, etc.) purification->analysis

Sources

Initial toxicity screening of 1,3-Di(piperidin-1-yl)propane-1,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Foreword: Charting the Unknowns of a Novel Malonamide Derivative

The journey of a novel chemical entity from synthesis to potential application is fraught with challenges, the most critical of which is ensuring its safety. This guide provides a comprehensive framework for the initial toxicity screening of this compound, a malonamide derivative with a paucity of public toxicological data. As a member of the 1,3-dicarbonyl class of compounds, its reactivity is of interest, characterized by the acidic nature of the central methylene group and the potential for enolization, which can influence its biological interactions.[1][2] Given the lack of specific toxicological information, a structured, tiered approach is not just recommended but essential to build a foundational safety profile. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic "why" and the detailed "how" of a robust preliminary toxicological evaluation.

Section 1: Compound Characterization and Synthesis Considerations

Before any toxicological assessment, a thorough understanding of the test article is paramount.

Physicochemical Properties: Basic physicochemical data for this compound (CAS: 54561-77-2) has been reported as follows:

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₂
Molecular Weight238.33 g/mol
Density1.121 g/cm³[3][4]
Boiling Point438.8°C at 760 mmHg[3][4]
Flash Point203.4°C[3][4]

Synthesis Pathway: While specific synthesis routes for this exact molecule are not widely published, malonamides are commonly synthesized from malonic acid derivatives.[5] A probable synthetic route would involve the condensation of malonic acid or its esters with piperidine. The purity of the synthesized compound is critical for accurate toxicity assessment, as impurities could lead to confounding results.

Section 2: Tier 1 - In Silico Toxicological Assessment

The initial step in modern toxicology is often computational, leveraging existing data to predict potential liabilities before committing to resource-intensive laboratory experiments. This approach is cost-effective, rapid, and aligns with the principles of reducing animal testing.[6]

The Rationale for a Computational First-Pass: In silico toxicology uses computer-based models to predict the toxic effects of a chemical based on its structure. These models, often based on Quantitative Structure-Activity Relationships (QSAR), are trained on large datasets of known toxic and non-toxic compounds.[7] For a novel entity like this compound, this provides a crucial early warning for potential hazards such as mutagenicity, carcinogenicity, and hepatotoxicity.

Experimental Workflow: In Silico Toxicity Prediction

cluster_input Input cluster_prediction Prediction Models cluster_endpoints Predicted Endpoints cluster_output Output Compound This compound (SMILES/InChI) QSAR QSAR Models (e.g., Toxtree, VEGA) Compound->QSAR ML Machine Learning Tools (e.g., MolToxPred, ToxiM) Compound->ML Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity ML->Hepatotoxicity Cardiotoxicity Cardiotoxicity ML->Cardiotoxicity ADME ADME Properties ML->ADME Report Preliminary Toxicity Profile & Risk Assessment Mutagenicity->Report Carcinogenicity->Report Hepatotoxicity->Report Cardiotoxicity->Report ADME->Report

Caption: In silico toxicity prediction workflow.

Step-by-Step Protocol for In Silico Assessment:

  • Obtain the Chemical Structure: Secure the canonical SMILES or InChI string for this compound.

  • Select a Panel of In Silico Tools: Utilize a combination of freely available and commercial software to ensure a more robust prediction. Recommended tools include the OECD QSAR Toolbox, Toxtree, and machine learning-based platforms like MolToxPred or ToxiM.[6][8]

  • Predict Key Toxicological Endpoints:

    • Mutagenicity: Assess the potential for DNA damage using models for the Ames test.[9]

    • Carcinogenicity: Evaluate the likelihood of causing cancer based on structural alerts.

    • Organ-Specific Toxicity: Predict potential toxicity to the liver (hepatotoxicity) and heart (cardiotoxicity).

    • ADME Properties: Estimate absorption, distribution, metabolism, and excretion characteristics.[10]

  • Analyze and Interpret the Results: Consolidate the predictions from all tools. A consensus of positive findings across multiple models for a particular endpoint should be prioritized for further in vitro investigation.

Section 3: Tier 2 - In Vitro Toxicity Profiling

Following the computational screen, in vitro assays provide the first biological evidence of a compound's potential toxicity. These assays are conducted on cultured cells and are fundamental for understanding mechanisms of cell death and for selecting promising candidates for further development.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of the compound that reduces cell viability by 50%.

Recommended Assays: MTT and XTT The MTT and XTT assays are colorimetric methods that assess cell metabolic activity, which is an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.

Experimental Workflow: In Vitro Cytotoxicity Assay

cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Treatment 2. Treat with Compound Concentrations Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Add_Reagent 4. Add MTT or XTT Reagent Incubation->Add_Reagent Incubate_Reagent 5. Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize 6. Solubilize Formazan (MTT only) Incubate_Reagent->Solubilize Read_Absorbance 7. Read Absorbance Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Sources

Methodological & Application

Protocol for the synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a symmetrical diamide derived from malonic acid and piperidine. The synthetic strategy is based on the Schotten-Baumann reaction, a robust method for acylating amines.[1] The protocol details a high-yield procedure involving the reaction of malonyl chloride with piperidine in the presence of a tertiary amine base. Critical experimental parameters, including stoichiometry, temperature control, and purification methods, are thoroughly discussed to ensure reproducibility and high purity of the final product. This guide is intended for researchers in medicinal chemistry, organic synthesis, and materials science who require a reliable method for preparing malonamides.

Introduction and Mechanistic Overview

This compound belongs to the class of malonamides, which are valuable building blocks in organic synthesis and have applications as ligands and in the development of pharmacologically active molecules.[2][3] The synthesis is achieved via a nucleophilic acyl substitution reaction.

The reaction mechanism involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbons of malonyl chloride. Malonyl chloride is a highly reactive diacyl chloride derived from malonic acid.[4] Due to its bifunctional nature, both acyl chloride groups react with a molecule of piperidine. Each acylation step releases one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to drive the reaction to completion and prevent the protonation of the piperidine nucleophile.[1]

Reaction Scheme:

Materials and Equipment

Reagents
ReagentMolar Mass ( g/mol )EquivalentsTypical AmountPuritySupplier
Malonyl Chloride140.951.01.41 g (10 mmol)≥97%Sigma-Aldrich
Piperidine85.152.21.87 g (22 mmol)≥99%Sigma-Aldrich
Triethylamine (TEA)101.192.52.53 g (25 mmol)≥99.5% (anhydrous)Sigma-Aldrich
Dichloromethane (DCM)84.93-~100 mLAnhydrous, ≥99.8%Fisher Scientific
Deionized Water18.02-As needed--
1 M Hydrochloric Acid36.46-As needed--
Saturated NaCl (Brine)58.44-As needed--
Anhydrous MgSO₄/Na₂SO₄120.37 / 142.04-As neededGranular-
Recrystallization Solvent--As neededACS Grade-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or meter

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

Reaction Setup
  • Flask Preparation : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert gas line (N₂ or Ar). Ensure all glassware is oven-dried to remove residual moisture.

  • Inert Atmosphere : Purge the system with inert gas for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction. This is critical as malonyl chloride is highly moisture-sensitive.[4]

Reagent Addition
  • Amine-Base Solution : To the reaction flask, add 50 mL of anhydrous dichloromethane (DCM). Add piperidine (1.87 g, 22 mmol) followed by triethylamine (2.53 g, 25 mmol) via syringe. Stir the solution to ensure homogeneity.

  • Cooling : Place the flask in an ice/water bath and cool the solution to 0 °C. Effective cooling is essential to control the highly exothermic nature of the acylation and to minimize potential side reactions, such as the formation of ketenes from malonyl chloride in the presence of a base.[5]

  • Acyl Chloride Solution : In a separate dry flask, prepare a solution of malonyl chloride (1.41 g, 10 mmol) in 25 mL of anhydrous DCM.

  • Slow Addition : Transfer the malonyl chloride solution to the dropping funnel. Add the solution to the stirred amine-base mixture dropwise over a period of 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form immediately. Maintain the reaction temperature at 0-5 °C during the addition.

Reaction and Work-up
  • Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching : Carefully quench the reaction by adding 50 mL of deionized water to the flask.

  • Extraction : Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess piperidine and triethylamine).

    • 50 mL of deionized water.

    • 50 mL of saturated NaCl solution (brine) (to reduce the solubility of organic material in the aqueous phase).

  • Drying : Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Let it stand for 15 minutes, then filter to remove the drying agent.

Purification and Isolation
  • Solvent Removal : Concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white to pale yellow solid.

  • Recrystallization : Purify the crude solid by recrystallization. A common solvent system for this type of compound is ethanol or a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reagents Prepare Amine-Base and Acyl Chloride Solutions cooling Cool Amine-Base Solution to 0 °C reagents->cooling setup Assemble and Purge Dry Glassware setup->reagents addition Dropwise Addition of Malonyl Chloride cooling->addition Exothermic Control stir Stir at Room Temp (2-3 hours) addition->stir quench Quench with Water stir->quench extract Liquid-Liquid Extraction & Washes quench->extract dry Dry Organic Layer (MgSO4) extract->dry evap Solvent Removal via Rotary Evaporation dry->evap purify Recrystallization evap->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Malonyl Chloride : Highly corrosive, toxic, and reacts violently with water and alcohols. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Piperidine : Flammable liquid and vapor, toxic, and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Triethylamine : Flammable liquid, harmful if swallowed or inhaled, and causes severe skin burns and eye damage. Use in a fume hood.

  • Dichloromethane : Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR : Expected signals would include those for the piperidine ring protons and the central methylene protons of the propane-1,3-dione backbone.

  • ¹³C NMR : Should show signals for the carbonyl carbons and the carbons of the piperidine and methylene groups.

  • FT-IR : A strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the tertiary amide carbonyl (C=O) stretch.

  • Mass Spectrometry : To confirm the molecular weight of the target compound (C₁₃H₂₂N₂O₂ = 238.33 g/mol ).

References

  • Reactions of malonyl and other acyl chiorides with nitriles - ResearchGate. Available at: [Link]

  • SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH - IJRET. Available at: [Link]

  • Synthesis of malonamide derivatives from malonyl chlorides. - ResearchGate. Available at: [Link]

  • EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents.
  • Cascade Annulation of Malonic Diamides: A Concise Synthesis of Polycyclic Pyrroloindolines - PubMed. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Malonyl chloride - Wikipedia. Available at: [Link]

  • Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? | ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS: 54561-77-2). This symmetrical diamide, incorporating a malonamide core flanked by two piperidine rings, is a valuable building block in pharmaceutical and materials science research. Given the limited availability of published analytical data for this specific compound, this guide synthesizes established methodologies for structurally related N-acylpiperidines and malonamides to propose a robust, multi-technique characterization workflow. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.

Introduction: The Need for Orthogonal Characterization

This compound, also known as 1,1'-malonyl-bis-piperidine, possesses a structure of significant interest due to the presence of two tertiary amide linkages. The physicochemical properties of such molecules are heavily influenced by the rotational barrier around the C-N amide bonds and the conformational flexibility of the piperidine rings. These characteristics make it a versatile scaffold in medicinal chemistry.

Accurate and comprehensive characterization is paramount for ensuring the identity, purity, and stability of this compound in any research or development setting. A single analytical technique is often insufficient to provide a complete picture. Therefore, we present an integrated workflow employing orthogonal methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to provide unambiguous structural confirmation and quantitative purity analysis.

Physicochemical Properties

A summary of the known and predicted properties of this compound is essential for the interpretation of analytical data.

PropertyValueSource
CAS Number 54561-77-2[1][2]
Molecular Formula C₁₃H₂₂N₂O₂[1][2]
Molecular Weight 238.33 g/mol [1][2]
Exact Mass 238.1681 u[1]
Boiling Point 438.8 °C at 760 mmHg (Predicted)[2]
Density 1.121 g/cm³ (Predicted)[2]
LogP 1.277 (Predicted)[1]

Integrated Analytical Workflow

The following diagram illustrates the logical progression for the comprehensive characterization of a new batch of this compound. This workflow ensures that structural identity is confirmed before proceeding to quantitative purity and impurity profiling.

Analytical_Workflow cluster_0 Part 1: Structural Identification & Confirmation cluster_1 Part 2: Purity & Quantitative Analysis A Sample Receipt This compound B FTIR Spectroscopy (Functional Group Analysis) A->B C Mass Spectrometry (Molecular Weight & Fragmentation) A->C D NMR Spectroscopy (¹H & ¹³C) (Definitive Structure) A->D E Structure Confirmed? B->E C->E D->E E->A NO (Re-evaluate/Re-synthesize) F HPLC-UV Analysis (Purity Assessment & Quantification) E->F YES G Impurity Profiling (LC-MS if necessary) F->G H Final Certificate of Analysis F->H G->H

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Expertise & Experience: Causality Behind Predictions

The predicted chemical shifts are based on the fundamental principles of shielding and deshielding.[3] The electron-withdrawing nature of the carbonyl groups will deshield adjacent protons and carbons, shifting their signals downfield. Specifically:

  • Piperidine α-Carbons/Protons: The carbons and protons on the piperidine rings adjacent to the nitrogen (positions 2 and 6) are directly influenced by the amide bond. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to two distinct signals for these positions at low temperatures.[4] We predict these protons to be the most downfield in the aliphatic region.

  • Methylene Bridge: The central CH₂ group of the propanedione backbone is flanked by two carbonyl groups, resulting in significant deshielding. Its signal is expected to be a singlet in the range of 3.0-4.0 ppm.

  • Amide Carbonyl: The carbonyl carbons are highly deshielded and will appear far downfield in the ¹³C NMR spectrum, typically in the 160-180 ppm range.

Predicted NMR Data
Assignment (¹H NMR) Predicted δ (ppm) Multiplicity Integration
Piperidine H-2, H-6~ 3.5Triplet (broad)4H
Piperidine H-3, H-5~ 1.6Multiplet4H
Piperidine H-4~ 1.5Multiplet2H
Malonyl-CH₂~ 3.4Singlet2H
Assignment (¹³C NMR) Predicted δ (ppm)
C=O~ 168
Piperidine C-2, C-6~ 45
Malonyl-CH₂~ 42
Piperidine C-3, C-5~ 26
Piperidine C-4~ 24
Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.[7]

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several thousand scans to achieve adequate signal-to-noise, as the natural abundance of ¹³C is low.[8]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the spectra to the TMS peak.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is critical for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[9]

Expertise & Experience: Predicting Fragmentation

The fragmentation of this compound under ESI-MS/MS conditions will likely be directed by the protonated amide nitrogen or carbonyl oxygen. Key fragmentation pathways include:[10]

  • Amide Bond Cleavage: The most probable fragmentation is the cleavage of the N-CO bond, which is a common pathway for amides.[11] This would result in the loss of a neutral piperidine molecule (85 Da) or the formation of a piperidinoyl cation (m/z 112).

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen within the piperidine ring is another characteristic fragmentation pathway for piperidine derivatives, leading to the formation of a stable iminium ion.[9][12]

Predicted Mass Spectrometry Data (ESI+)
m/z Value Assignment Notes
239.1756[M+H]⁺Protonated molecular ion (C₁₃H₂₃N₂O₂⁺)
154.1229[M - C₅H₁₀N]⁺Loss of a piperidine radical via α-cleavage
112.0759[C₅H₁₀NCO]⁺Piperidinoyl cation from amide bond cleavage
84.0813[C₅H₁₀N]⁺Iminium ion from piperidine ring fragmentation
Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) coupled to an HPLC system and equipped with an ESI source.

  • LC Conditions (for infusion):

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

  • MS Acquisition (Positive Ion Mode):

    • Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

    • Select the [M+H]⁺ ion (m/z 239.18) as the precursor for MS/MS analysis.

    • Acquire product ion spectra at varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

  • Data Analysis: Identify the molecular ion and correlate the observed fragment ions with the predicted fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.

Expertise & Experience: Correlating Bonds to Bands

The FTIR spectrum will be dominated by vibrations characteristic of the amide and piperidine moieties.

  • Amide C=O Stretch: A strong, sharp absorption band is expected for the tertiary amide carbonyl stretch. This is typically found in the 1630-1680 cm⁻¹ region.[13] Its intensity is a key diagnostic feature.

  • C-N Stretch: The stretching vibration of the C-N bond in the amide and piperidine ring will appear in the fingerprint region.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the piperidine rings and the central propane chain will result in multiple sharp peaks just below 3000 cm⁻¹.[14]

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
2950-2850C-H Stretch (aliphatic)Strong, sharp
1650C=O Stretch (tertiary amide)Strong, sharp
1450CH₂ ScissoringMedium
1250C-N StretchMedium
Protocol: FTIR Analysis (ATR)
  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for determining the purity of a compound and quantifying it against a reference standard. Given the predicted LogP of ~1.28, a reversed-phase method is the logical starting point.[1]

Expertise & Experience: Method Development Strategy

The compound is a non-ionizable tertiary amide, making it well-suited for reversed-phase chromatography.[15]

  • Column Choice: A standard C18 column provides a good balance of hydrophobicity and is the workhorse for most small molecules.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used to elute the compound and any potential impurities.[1] A small amount of acid (formic or trifluoroacetic acid) is often added to improve peak shape, although it may not be strictly necessary for this neutral compound.

  • Detection: The amide carbonyl group provides a chromophore suitable for UV detection. A low wavelength, around 200-220 nm, is typically used to detect the n→π* transition of the amide bond.

Protocol: Reversed-Phase HPLC-UV
  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare the sample to be tested at the same concentration.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 0.01 to 1.0 mg/mL.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • Calculate the area of the main peak in the sample chromatogram.

    • Determine the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • For quantification, plot the peak area versus concentration for the standards to generate a calibration curve. Use the regression equation to determine the concentration of the sample.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing an orthogonal combination of NMR, MS, FTIR, and HPLC, researchers can confidently verify the structure, confirm the molecular weight, identify key functional groups, and accurately assess the purity of this important chemical building block. This multi-faceted approach ensures the reliability and reproducibility of scientific data, which is critical for successful outcomes in drug development and chemical research.

References

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  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

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Application Note: Comprehensive NMR Analysis of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 1,3-Di(piperidin-1-yl)propane-1,3-dione, a symmetrically substituted malonamide. The structural complexity of this molecule, arising from potential dynamic phenomena such as restricted amide bond rotation, necessitates a multi-faceted NMR approach. This guide outlines field-proven protocols for sample preparation, a strategic sequence of 1D and 2D NMR experiments for complete structural elucidation, and advanced techniques like Variable Temperature (VT) NMR to investigate molecular dynamics. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals requiring unambiguous structural verification and a deeper understanding of molecular behavior in solution.

Introduction: The Analytical Challenge

This compound is a diamide featuring two piperidine rings linked to a central propane-1,3-dione core. While its covalent structure appears straightforward, its behavior in solution presents distinct analytical challenges that are ideally suited for NMR investigation.

Two primary phenomena must be considered for a complete structural characterization:

  • Keto-Enol Tautomerism: As a 1,3-dicarbonyl compound, it has the potential to exist in equilibrium between a diketo form and a keto-enol tautomer. The position of this equilibrium is highly dependent on factors such as the solvent environment.[1][2][3] For N,N'-disubstituted malonamides, the diketo form is overwhelmingly favored due to the electronic properties of the amide groups and the nature of the central methylene bridge.

  • Rotational Isomerism (Atropisomerism): The C-N amide bond possesses significant double-bond character due to resonance, which restricts free rotation.[4][5] This restriction can be slow on the NMR timescale at ambient temperatures, leading to the observation of multiple distinct chemical species known as rotational isomers, or "rotamers."[6][7] For this compound, this can result in a spectrum that is significantly more complex than a simple, time-averaged structure would suggest.

This guide provides the necessary framework to not only assign the complete ¹H and ¹³C chemical shifts but also to diagnose and characterize these dynamic processes.

Predicted Structural Features and NMR Spectra

A preliminary analysis of the molecule's structure allows for the prediction of its NMR spectral features. In a scenario of rapid conformational exchange, the molecule's symmetry would lead to a simplified spectrum. However, the more likely scenario of slow amide bond rotation will lead to magnetic inequivalence and signal duplication.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Structure and atom numbering for this compound.

Table 1: Predicted Chemical Shifts for this compound (Diketo Form)

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Notes
C1Carbonyl (C=O)-~168-172Typical chemical shift for a tertiary amide carbonyl.[8]
C2Methylene (CH₂)~3.5 - 4.0~40-45Methylene protons situated between two electron-withdrawing carbonyl groups. Expected to be a singlet.
C3, C7Methylene (α-CH₂)~3.4 - 3.6~45-50Piperidine protons alpha to the nitrogen atom are deshielded. May show complex multiplicity or broadness due to rotamers.
C4, C6Methylene (β-CH₂)~1.5 - 1.7~25-27Standard aliphatic region for piperidine rings.
C5Methylene (γ-CH₂)~1.5 - 1.7~23-25The most shielded carbon of the piperidine ring.

Note: The presence of rotamers can cause the signals for C3/C7, C4/C6, and their attached protons to appear as multiple, distinct, and potentially broad resonances at room temperature.

Experimental Design: A Validating Workflow

A sequential and logical workflow is essential for unambiguous analysis. The results from initial 1D experiments inform the setup of more complex 2D experiments, creating a self-validating system of data.

G Figure 2. Strategic NMR Analysis Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D) cluster_2D Phase 3: Structural Connectivity (2D) cluster_dynamic Phase 4: Dynamic Analysis SamplePrep Sample Preparation (Solvent Selection, Concentration) H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR Acquire Data C13_NMR ¹³C{¹H} NMR (Carbon Environments) H1_NMR->C13_NMR DEPT_NMR DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT_NMR COSY ¹H-¹H COSY (H-H Coupling Networks) DEPT_NMR->COSY Confirm Multiplicity HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC VT_NMR Variable Temperature (VT) NMR (Investigate Rotamer Coalescence) HMBC->VT_NMR If dynamic behavior is observed (e.g., broad/multiple signals)

A logical workflow for NMR analysis.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on meticulous sample preparation. This protocol ensures a homogeneous sample free from particulate and paramagnetic impurities.[9]

Materials:

  • This compound (5-25 mg)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent). For VT experiments, only use Class A tubes.[10][11]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • Glass Pasteur pipette and cotton or glass wool

  • Small glass vial (e.g., 1-dram)

Procedure:

  • Weighing: Accurately weigh the sample. For standard ¹H NMR, 5 mg is sufficient. For a full suite of experiments including ¹³C and 2D NMR, 15-25 mg is recommended.[12][13]

  • Dissolution: Transfer the solid to a clean, dry glass vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently swirl or vortex the vial until the sample is completely dissolved.

    • Solvent Choice Rationale: CDCl₃ is an excellent starting point for its low viscosity and common use. However, if rotameric signals are broad or complex, a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ can alter the equilibrium and interconversion rates, sometimes simplifying the spectrum.[14]

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly from the vial into the NMR tube. This crucial step removes any insoluble particulates that would degrade spectral quality by disrupting magnetic field homogeneity.[12][15]

  • Final Volume Check: The final height of the solution in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

This protocol outlines the sequence of experiments to be run on a standard 400-600 MHz NMR spectrometer.

  • ¹H NMR (Proton):

    • Purpose: To obtain an initial overview of the proton environments, their integrations, and coupling patterns.

    • Key Parameters: 16-32 scans, 1-2 second relaxation delay.

    • What to Look For: Observe the number of distinct signals and their broadness. Multiple sets of signals in the 1.5-1.7 ppm and 3.4-3.6 ppm regions are a strong indication of rotamers.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Purpose: To determine the number of unique carbon atoms in the molecule.

    • Key Parameters: 512-2048 scans, 2-second relaxation delay.

    • What to Look For: The presence of more than the expected five signals (1x C=O, 1x CH₂, 3x piperidine CH₂) confirms the presence of multiple species (rotamers) in solution.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ carbons.

    • Key Parameters: Standard DEPT-135 pulse program.

    • Interpretation: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted).[16][17] This experiment is invaluable for definitively assigning the central C2 methylene and the three distinct methylene groups of the piperidine ring.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons (protons that are 2-3 bonds apart).

    • Interpretation: Cross-peaks in the 2D spectrum connect protons that are coupled. This will clearly show the connectivity within the piperidine rings (α-H to β-H, β-H to γ-H).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom to which it is directly attached (¹J C-H coupling).

    • Interpretation: Each cross-peak links a specific ¹H signal to its corresponding ¹³C signal, providing a powerful tool for assigning the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for assigning non-protonated (quaternary) carbons.[18][19]

    • Interpretation: Crucial cross-peaks are expected from the α-protons (H3/H7) and the central methylene protons (H2) to the carbonyl carbon (C1). This correlation unambiguously confirms the core structure of the molecule.

G Figure 3. Key HMBC Correlations for Structural Confirmation img_node H2 C1 H2->C1 ³J H3 H3->C1 ²J

Expected 2- and 3-bond correlations to the carbonyl carbon.

Protocol 3: Variable Temperature (VT) NMR for Dynamic Analysis

If the room temperature spectra show evidence of rotamers (broadened or duplicated signals), a VT-NMR experiment is necessary to study the dynamics of their interconversion.[10][20]

Prerequisites:

  • Sample prepared in a high-boiling point deuterated solvent (e.g., Toluene-d₈, BP 111 °C; or DMSO-d₆, BP 189 °C).[21]

  • Use of a high-precision (Class A) NMR tube is mandatory to prevent breakage at elevated temperatures.[10]

Procedure:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K).

  • Temperature Increments: Increase the spectrometer's probe temperature in controlled steps (e.g., 10-15 °C increments).

  • Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes. This is critical for thermal stability and accurate results.[22]

  • Shimming: The magnetic field homogeneity is temperature-dependent. It is essential to re-shim the spectrometer at each temperature step to maintain high resolution.

  • Acquisition: Acquire a ¹H spectrum at each temperature.

  • Data Analysis: Observe the spectral changes. As the temperature increases, the rate of rotation around the C-N bond will increase. This will cause the initially separate signals from the rotamers to broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal. This phenomenon is known as coalescence.[23]

  • Cool Down: Upon completion, return the probe temperature to ambient and allow sufficient time for the instrument to stabilize before the next user.[22]

Conclusion

The comprehensive NMR analysis of this compound is a multi-step process that provides a wealth of structural and dynamic information. By employing a strategic combination of 1D NMR (¹H, ¹³C, DEPT-135) and 2D NMR (COSY, HSQC, HMBC), a full and unambiguous assignment of the molecule's core structure can be achieved. Furthermore, the recognition of potential rotational isomerism and the application of Variable Temperature NMR allows for a sophisticated characterization of the molecule's dynamic behavior in solution. This integrated approach ensures the highest level of scientific integrity and provides the definitive structural verification required in modern chemical and pharmaceutical research.

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Application Notes and Protocols for the Use of 1,3-Di(piperidin-1-yl)propane-1,3-dione in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Inhibitory Potential of 1,3-Di(piperidin-1-yl)propane-1,3-dione

This compound is a piperidine-containing compound with potential applications in medicinal chemistry as a building block for more complex molecules.[1] The piperidine scaffold is a privileged structure in drug discovery, known to enhance druggability and improve pharmacokinetic properties.[2] While specific enzyme targets for this compound are not extensively documented in publicly available literature, derivatives of similar structures, such as 1,3-di-4-piperidylpropane, have shown inhibitory activity against enzymes like acetylcholinesterase (AChE).[3][4] This suggests that this compound may also possess enzyme inhibitory properties worth investigating.

These application notes provide a comprehensive guide for researchers to systematically evaluate the enzyme inhibitory potential of this compound. We will detail protocols for initial screening and hit validation, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition (MOA). The protocols are designed to be adaptable to a variety of enzyme systems, with specific examples provided for context.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is crucial for designing robust and reproducible assays.

PropertyValueSource
CAS Number 54561-77-2[1][5][6]
Molecular Formula C13H22N2O2[1][5]
Molecular Weight 238.33 g/mol [1]
Appearance White crystalline solid[1]
Predicted LogP 0.82[1]
Boiling Point 438.8°C at 760 mmHg[1][5]

Note: The predicted LogP suggests moderate lipophilicity, which may influence its interaction with enzymes and its solubility in aqueous assay buffers.

PART 1: Initial Screening and IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine if it affects the enzyme's activity and, if so, at what concentration. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).[7][8]

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Stock Solution of this compound in DMSO B Prepare Serial Dilutions of the Compound A->B D Set up 96-Well Plate: Controls and Test Wells B->D C Prepare Enzyme and Substrate Solutions C->D E Pre-incubate Enzyme with Compound D->E F Initiate Reaction with Substrate E->F G Measure Reaction Rate (e.g., absorbance change) F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve (% Inhibition vs. [Compound]) H->I J Determine IC50 Value using Non-linear Regression I->J

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Protocol for IC50 Determination

This protocol provides a general framework that should be optimized for the specific enzyme of interest.[9][10]

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader

2. Preparation of Solutions:

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is consistent and ideally below 1% to avoid solvent-induced enzyme inhibition.[11]

  • Enzyme Solution: Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare the substrate solution at a concentration around its Michaelis constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors.

3. Assay Procedure:

  • Plate Setup:

    • Blank Wells: Assay buffer and the highest concentration of DMSO used in the test wells.

    • Negative Control (100% Activity): Enzyme solution and DMSO (at the same final concentration as the test wells).

    • Test Wells: Enzyme solution and the various dilutions of this compound.

    • Positive Control: A known inhibitor of the enzyme, if available.

  • Pre-incubation: Add the enzyme to the wells containing the test compound or DMSO and incubate for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time using a microplate reader.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[7][8] Software such as GraphPad Prism or Origin can be used for this analysis.

PART 2: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of this compound is confirmed, the next step is to understand how it inhibits the enzyme. The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[12][13] These can be distinguished by analyzing the enzyme's kinetics at varying substrate concentrations in the presence of the inhibitor.

Mechanisms of Enzyme Inhibition

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I ES->E -S P Product (P) ES->P k_cat EI_comp->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc +S ES_uc->E_uc -S ESI_uc ESI Complex ES_uc->ESI_uc +I P_uc Product (P) ES_uc->P_uc k_cat ESI_uc->ES_uc -I

Caption: Visual representation of different reversible enzyme inhibition mechanisms.

Protocol for Mechanism of Inhibition Studies

This protocol utilizes Lineweaver-Burk plots, a graphical representation of enzyme kinetics, to differentiate between inhibition types.[14][15][16]

1. Experimental Design:

  • Select a fixed concentration of this compound (e.g., at or near its IC50 value) and a control with no inhibitor.

  • For both the control and inhibitor conditions, measure the initial reaction velocity (V₀) across a wide range of substrate concentrations (e.g., from 0.2 * Km to 10 * Km).

2. Data Analysis and Interpretation:

  • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

  • Transform the data by plotting the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) to create a Lineweaver-Burk plot.[17][18]

  • Analyze the changes in the apparent Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.[13]
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

PART 3: Troubleshooting and Considerations

1. Compound Solubility:

  • Issue: this compound may precipitate in aqueous buffers at higher concentrations.

  • Solution: Visually inspect all solutions for precipitation. If solubility is an issue, consider using a co-solvent, but ensure the co-solvent itself does not inhibit the enzyme.

2. Non-specific Inhibition:

  • Issue: At higher concentrations, some compounds can cause non-specific inhibition through mechanisms like protein aggregation.[19]

  • Solution: Include a counter-screen with an unrelated enzyme to check for specificity. If inhibition is observed across multiple, unrelated enzymes, it may be non-specific.

3. Inconsistent Inhibition:

  • Issue: The degree of inhibition may not consistently increase with higher concentrations of the compound.[20]

  • Possible Causes: This could be due to complex inhibition mechanisms, compound aggregation, or assay artifacts.

  • Solution: Repeat the experiment with fresh compound dilutions. Consider if the enzyme has allosteric sites that could lead to non-standard inhibition patterns.[20]

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine its inhibitory potency and gain insights into its mechanism of action, paving the way for further investigation in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
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  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

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  • Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

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  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

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  • PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Quora. (2018). What is the non-specific enzyme inhibition?. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dipiperidinopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. Retrieved from [Link]

  • PubMed. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2022). Physiology, Noncompetitive Inhibitor. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved from [Link]

  • PubMed. (n.d.). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Retrieved from [Link]

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Application Notes and Protocols: Investigating 1,3-Di(piperidin-1-yl)propane-1,3-dione in Acetylcholinesterase Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetylcholinesterase in Neurological Function and Disease

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2][3] This swift enzymatic action ensures the fidelity of synaptic transmission, preventing the overstimulation of acetylcholine receptors.[4]

The consistent finding of cholinergic deficit in Alzheimer's disease (AD) has established AChE as a key therapeutic target.[5][6] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic neurons and offering symptomatic relief.[7][8] Consequently, the development of novel and effective AChE inhibitors remains a cornerstone of drug discovery efforts for AD and other neurological conditions like myasthenia gravis and glaucoma.[4][9]

The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties that can enhance druggability.[10][11] Compounds containing the piperidine moiety have demonstrated a broad spectrum of pharmacological activities, including neuroprotective effects.[12][13] This document provides a comprehensive guide for researchers on the application of 1,3-Di(piperidin-1-yl)propane-1,3-dione , a novel compound of interest, in the field of acetylcholinesterase research. We will detail the necessary protocols to characterize its inhibitory potential and elucidate its mechanism of action.

Compound of Interest: this compound

While direct studies on the acetylcholinesterase inhibitory activity of this compound are not yet prevalent in published literature, its structural features suggest it is a promising candidate for investigation. The presence of two piperidine rings linked by a flexible propane-1,3-dione spacer is noteworthy. Research on structurally related compounds, such as 1,3-di-4-piperidylpropane derivatives, has shown significant AChE inhibitory activity.[14][15] The 1,3-dicarbonyl motif may also play a role in binding to the enzyme's active site.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
CAS Number 54561-77-2
Boiling Point 438.8ºC at 760 mmHg
Density 1.121 g/cm³
(Data sourced from publicly available chemical databases)[16]

Experimental Workflow for AChE Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing potential AChE inhibitors like this compound. This workflow is designed to be logical and progressive, starting with initial screening and moving towards more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Compound Stock Solution (this compound in DMSO) B Perform Ellman's Assay (Single high concentration) A->B C Calculate Percent Inhibition B->C D Serial Dilution of Compound C->D If significant inhibition observed E Ellman's Assay with Multiple Concentrations D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G H Kinetic Studies (Varying substrate and inhibitor concentrations) G->H Proceed for potent inhibitors I Generate Lineweaver-Burk or Dixon Plots H->I J Determine Inhibition Type (Competitive, Non-competitive, etc.) I->J G cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) CAS Catalytic Anionic Site (CAS) CatalyticTriad Catalytic Triad (Ser-His-Glu) Inhibitor 1,3-Di(piperidin-1-yl) propane-1,3-dione Inhibitor->PAS Piperidine 1 interaction Inhibitor->CAS Piperidine 2 interaction Inhibitor->CatalyticTriad 1,3-Dione interaction (H-bonding)

Sources

Application Notes and Protocols for the In Vitro Characterization of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for Investigation

The compound 1,3-Di(piperidin-1-yl)propane-1,3-dione belongs to the class of 1,3-dicarbonyl compounds, which are known for their versatile chemical reactivity and presence in biologically active molecules.[1] The 1,3-dicarbonyl motif can exist in keto-enol tautomeric forms, influencing its chemical properties and potential interactions with biological targets. Furthermore, the molecule is functionalized with two piperidine rings. The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a multitude of approved drugs due to its favorable physicochemical and pharmacokinetic properties, which can enhance a molecule's druggability.

Given the absence of extensive public data on the specific biological activities of this compound, a systematic, multi-tiered approach is required for its initial characterization in a cell culture setting. This guide provides a comprehensive experimental framework designed to first establish its cytotoxic potential and subsequently probe the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest. Finally, we propose an exploratory path to investigate its potential anti-inflammatory properties.

Experimental Workflow: A Tiered Approach to Characterization

A logical progression of experiments is crucial to efficiently characterize a novel compound. We propose a three-tiered workflow, starting with broad screening for biological activity and moving towards more specific mechanistic questions.

G cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Exploratory Assays tier1_start Prepare Compound Stock Solution tier1_viability Cell Viability & Cytotoxicity Assays (MTT / PrestoBlue) tier1_start->tier1_viability tier3_inflammation Anti-inflammatory Assay (LPS-stimulated Macrophages) tier1_start->tier3_inflammation Other Activities? tier1_ic50 Determine IC50 Value tier1_viability->tier1_ic50 tier2_apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3) tier1_ic50->tier2_apoptosis Mechanism of Cell Death? tier2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) tier1_ic50->tier2_cellcycle Impact on Proliferation?

Figure 1. A tiered experimental workflow for the characterization of a novel compound.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial and most critical step is to determine if this compound exerts a cytotoxic effect on cultured cells and to quantify this effect by determining its half-maximal inhibitory concentration (IC50).

Principle of Viability Assays

Cell viability assays measure the metabolic activity of a cell population, which serves as an indicator of cell health.[2] Tetrazolium-based assays, like the MTT assay, rely on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in living cells.[3][4] Resazurin-based assays, such as PrestoBlue™, involve the reduction of the blue resazurin dye to the highly fluorescent pink resorufin in metabolically active cells.[5][6] The magnitude of the colorimetric or fluorescent signal is directly proportional to the number of viable cells.[7]

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compound) and a "no treatment" control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[3]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[4]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[3]

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
50.88 ± 0.0670.4%
100.61 ± 0.0548.8%
250.35 ± 0.0428.0%
500.15 ± 0.0312.0%
1000.08 ± 0.026.4%

From this data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis, which in this hypothetical case would be approximately 9.5 µM.

Tier 2: Mechanistic Investigation

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. The primary pathways to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection

Apoptosis is characterized by distinct morphological and biochemical hallmarks, including the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and the activation of caspase enzymes.[8]

Protocol 2: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Result Healthy Healthy Cell PS on inner leaflet Intact membrane AnnexinV Annexin V-FITC (Binds to PS) PI Propidium Iodide (PI) (Enters compromised membrane) EarlyApoptotic Early Apoptotic Cell PS translocated to outer leaflet Intact membrane EarlyApoptotic->AnnexinV Binds LateApoptotic Late Apoptotic / Necrotic Cell PS on outer leaflet Compromised membrane LateApoptotic->AnnexinV Binds LateApoptotic->PI Enters Result Annexin V- / PI- (Viable) Annexin V+ / PI- (Early Apoptotic) Annexin V+ / PI+ (Late Apoptotic / Necrotic) AnnexinV->Result PI->Result

Figure 2. Principle of Annexin V and Propidium Iodide (PI) apoptosis assay.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. Unstained, Annexin V only, and PI only controls are essential for setting up compensation and gates.

Data Presentation: Hypothetical Apoptosis Data
Treatment% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)
Vehicle Control95.2%2.1%1.5%
Compound (IC50)48.5%35.8%14.2%
Compound (2x IC50)15.3%45.1%38.5%
Protocol 3: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate (e.g., DEVD-pNA) that releases a colored (pNA) or fluorescent (AMC) molecule upon cleavage.[11]

  • Induce Apoptosis: Treat cells as described in the Annexin V protocol.

  • Cell Lysis: Harvest cells and lyse them using a chilled lysis buffer provided in a commercial kit (e.g., Caspase-3 Assay Kit, Colorimetric).[12][13] Incubate on ice for 10-15 minutes.[13]

  • Assay Reaction:

    • Centrifuge the lysates to pellet debris and collect the supernatant.

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Prepare a reaction mix containing reaction buffer and the Caspase-3 substrate (e.g., DEVD-pNA).

    • Add 50 µL of the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

    • Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).[11] The fold-increase in activity is determined by comparing treated samples to the untreated control.

Cell Cycle Analysis

A cytotoxic compound can also exert its effect by causing cells to arrest at a specific phase of the cell cycle, thereby preventing proliferation. This can be analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.

Protocol 4: Propidium Iodide Staining for Cell Cycle
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assays.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet (1 x 10⁶ cells) in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping.[14][15]

    • Fix the cells for at least 30 minutes (or overnight) at 4°C.[14]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The DNA content will appear as distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Exploratory Investigation of Anti-inflammatory Potential

Many compounds containing piperidine moieties exhibit immunomodulatory effects. A standard in vitro model to screen for anti-inflammatory activity uses macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[16][17] LPS stimulation activates macrophages to produce pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[16][18]

Protocol 5: Macrophage Stimulation and IL-1β Measurement
  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in 24-well plates until they reach 80% confluency.[19]

  • Compound Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.[16][19]

    • Incubate for 18-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • IL-1β ELISA:

    • Quantify the amount of IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[16][19]

    • Briefly, coat a 96-well plate with a capture antibody specific for IL-1β.[20]

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.[21][22]

    • Add a TMB substrate solution to develop a colorimetric signal, then stop the reaction.[20]

    • Read the absorbance at 450 nm. The concentration of IL-1β is determined by comparison to the standard curve.

Conclusion and Future Directions

This document outlines a robust, tiered strategy for the initial in vitro characterization of this compound. The results from these assays will provide a foundational understanding of the compound's biological activity, indicating whether it is cytotoxic, its mechanism of cell death (apoptosis vs. necrosis), its effect on cell cycle progression, and its potential as an anti-inflammatory agent. Positive results in any of these areas would warrant further, more detailed investigations, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies.

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  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-protocol. (n.d.). IL-1β and IL-18 ELISA. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]

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Application Notes & Protocols for High-Throughput Screening of 1,3-Di(piperidin-1-yl)propane-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-di(piperidin-1-yl)propane scaffold and its analogs represent a class of small molecules with significant potential in drug discovery. Related chemical structures have demonstrated activity against a range of biological targets, including enzymes crucial in neurodegenerative diseases like acetylcholinesterase and components of the inflammatory response such as the NLRP3 inflammasome.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust high-throughput screening (HTS) campaigns to identify and characterize bioactive analogs of 1,3-Di(piperidin-1-yl)propane-1,3-dione. We present detailed protocols for a primary biochemical screen targeting protein kinases and a critical secondary cell-based counterscreen to assess cytotoxicity, ensuring the identification of specific, non-toxic "hit" compounds for further development.

Introduction: The Rationale for Screening Piperidine-Containing Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[4][5] The goal is to identify "hits"—compounds that modulate the target in a desired manner—which can serve as starting points for medicinal chemistry optimization.[4]

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Analogs of 1,3-di-piperidylpropane have been identified as potent inhibitors of key enzymes, underscoring the therapeutic potential of this chemical class.[1][3] Given this precedent, a library of this compound analogs warrants a systematic screening effort to uncover novel biological activities. This guide outlines a logical, field-proven workflow for such a campaign, moving from initial target engagement to secondary validation.

The Screening Cascade: A Strategy for Hit Identification

A successful HTS campaign is not a single experiment but a multi-step process known as a screening cascade. The objective is to efficiently triage a large library to a small number of high-quality, validated hits. Our proposed cascade involves a primary, target-focused biochemical assay followed by a secondary cell-based assay to eliminate non-specific or cytotoxic compounds.

G cluster_0 Screening Cascade Logic CompoundLibrary Compound Library (this compound Analogs) PrimaryScreen Primary HTS: Biochemical Assay (e.g., Kinase Inhibition) CompoundLibrary->PrimaryScreen  Screen ~10,000s of compounds InitialHits Initial 'Hits' (Activity at Target) PrimaryScreen->InitialHits  Identify ~100s of actives SecondaryScreen Secondary Screen: Cell-Based Counterscreen (e.g., Cytotoxicity Assay) InitialHits->SecondaryScreen  Triage for specificity & viability ConfirmedHits Confirmed, Non-Toxic Hits SecondaryScreen->ConfirmedHits  Select ~10s of high-quality hits SAR Hit-to-Lead & SAR Studies ConfirmedHits->SAR

Caption: The HTS cascade for identifying qualified hits.

Application Note I: Primary Screen - Luminescent Kinase Assay

Principle: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[6] Many HTS campaigns for enzyme inhibitors utilize fluorescence- or luminescence-based readouts due to their high sensitivity and suitability for automation.[6][7] Luminescent kinase assays, such as the Kinase-Glo® platform, are homogeneous "add-and-read" assays that quantify the amount of ATP remaining after a kinase reaction.[8][9] Kinase activity consumes ATP; therefore, the presence of an inhibitor results in less ATP consumption and a higher luminescent signal. This inverse relationship provides a robust method for identifying kinase inhibitors.[9]

Causality Behind Experimental Choices:

  • Homogeneous Format: A "mix-and-read" format is chosen to minimize plate handling steps, which is critical for the speed and consistency required in HTS.[10]

  • Luminescence Detection: Luminescence offers a superior signal-to-background ratio compared to absorbance or fluorescence, reducing interference from colored or fluorescent compounds in the library.[11]

  • ATP Detection: As ATP is a universal substrate for all kinases, this assay format can be adapted to screen against a wide variety of kinase targets.[8]

Protocol 1: HTS for Kinase Inhibitors using a Luminescent Readout

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handling for accuracy and throughput.

1. Assay Development & Validation (Pre-Screening):

  • Objective: To ensure the assay is robust and reproducible for HTS. The key validation metric is the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[12]

  • Procedure:

    • Prepare a 384-well plate. In half the wells (n=192), add the complete kinase reaction mix (kinase, substrate, ATP, and buffer) representing the "low signal" (negative control).

    • In the other half of the wells (n=192), add the reaction mix without the kinase enzyme, representing the "high signal" (positive control/100% inhibition).

    • Incubate the plate under the planned screening conditions (e.g., 60 minutes at room temperature).

    • Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

    • Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

  • Acceptance Criteria: The assay must consistently yield a Z'-factor ≥ 0.5 over several days before proceeding to the main screen.[12][13]

2. HTS Protocol:

  • Materials:

    • This compound analog library (10 mM in DMSO).

    • Target protein kinase.

    • Kinase substrate (e.g., a generic peptide).

    • Kinase buffer (containing MgCl₂).

    • ATP solution.

    • Control inhibitor (e.g., Staurosporine).

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®, Promega).

    • 384-well white, opaque microplates (for luminescence).

    • Automated liquid handling system and plate reader.

  • Step-by-Step Method:

    • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library stock plate to a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

    • Control Wells: Dedicate specific columns for controls:

      • Negative Control (0% Inhibition): Add 50 nL of DMSO.

      • Positive Control (100% Inhibition): Add 50 nL of a high-concentration control inhibitor.

    • Enzyme Addition: Add 25 µL of the kinase solution (prepared in kinase buffer) to all wells except the "no enzyme" background controls.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Reaction Initiation: Add 25 µL of the ATP/substrate solution to all wells to start the kinase reaction.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

    • Signal Detection: Add 50 µL of the luminescent ATP detection reagent to all wells.

    • Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.

    • Data Acquisition: Read the luminescence intensity on a microplate reader.

Application Note II: Secondary Screen - Cell Viability/Cytotoxicity Assay

Principle: A primary biochemical screen can yield "hits" that are pan-assay interference compounds (PAINS) or simply cytotoxic.[14] These compounds are undesirable as drug leads. Therefore, a secondary counterscreen using a cell-based assay is essential to assess the general cytotoxicity of the initial hits.[15][16][17] A common method is the resazurin reduction assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A loss of signal indicates a loss of cell viability.[16]

Causality Behind Experimental Choices:

  • Cell-Based Format: This format provides more biologically relevant data than a simple biochemical assay, offering an early indication of a compound's potential toxicity in a living system.[15]

  • Phenotypic Readout: Assessing a general cellular phenotype like metabolic health is a cost-effective and rapid way to flag broadly toxic compounds early in the discovery pipeline.[16]

  • Counterscreening Logic: By running this assay in parallel, we can distinguish compounds that specifically inhibit our target kinase from those that inhibit it simply by killing the cell or disrupting general cellular processes.

Protocol 2: High-Throughput Cell-Based Cytotoxicity Assay

This protocol is designed for a 384-well plate format.

1. HTS Protocol:

  • Materials:

    • A robust, rapidly dividing human cell line (e.g., HEK293 or HeLa).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Initial hit compounds identified from the primary screen.

    • Control toxin (e.g., Doxorubicin or Staurosporine).

    • Resazurin sodium salt solution (e.g., alamarBlue™).

    • 384-well clear-bottom, black-walled microplates (for cell culture and fluorescence).

    • Automated liquid handling system and fluorescence plate reader.

  • Step-by-Step Method:

    • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 5,000 cells per well) into each well of the 384-well plate.

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

    • Compound Addition: Add 10 µL of 5X concentrated hit compounds to the appropriate wells. Include DMSO-only wells (negative control, 100% viability) and control toxin wells (positive control, 0% viability).

    • Treatment Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C, 5% CO₂.

    • Reagent Addition: Add 10 µL of the resazurin solution to each well.

    • Signal Development: Incubate for 2-4 hours at 37°C, 5% CO₂.

    • Data Acquisition: Read fluorescence on a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

G cluster_1 Cytotoxicity Counterscreen Workflow Seed 1. Seed Cells in 384-well plate Incubate1 2. Incubate 24h (Adhesion) Seed->Incubate1 Treat 3. Add Hit Compounds & Controls Incubate1->Treat Incubate2 4. Incubate 24-48h (Treatment) Treat->Incubate2 AddDye 5. Add Resazurin Dye Incubate2->AddDye Incubate3 6. Incubate 2-4h (Color Development) AddDye->Incubate3 Read 7. Read Fluorescence Incubate3->Read

Caption: Workflow for the cell-based cytotoxicity assay.

Data Analysis, Presentation, and Hit Confirmation

1. Data Normalization:

Raw data from the plate reader (luminescence or fluorescence units) must be normalized to determine the percent activity for each compound.

  • For the Kinase Inhibition Screen (Primary): % Inhibition = 100 * (Signal_compound - Mean_low) / (Mean_high - Mean_low) Where Mean_low is the average signal of the negative control (0% inhibition) and Mean_high is the average of the positive control (100% inhibition).

  • For the Cytotoxicity Screen (Secondary): % Viability = 100 * (Signal_compound - Mean_low) / (Mean_high - Mean_low) Where Mean_low is the average signal of the positive control (0% viability) and Mean_high is the average of the negative control (100% viability).

2. Hit Selection:

A "hit" is a compound that shows a desired level of activity. A common threshold is a signal greater than 3 standard deviations (SD) from the mean of the negative controls.[12]

3. Data Presentation:

The data from both screens should be integrated to prioritize hits. The ideal hit will have high inhibitory activity in the primary screen and high viability in the secondary screen.

Compound IDPrimary Screen (% Inhibition)Secondary Screen (% Viability)Hit Classification
Cmpd-00185.298.5Valid Hit
Cmpd-0029.7101.2Inactive
Cmpd-00391.55.1Cytotoxic
Cmpd-00478.995.3Valid Hit

4. Hit Confirmation:

The final step is to confirm the activity of the selected hits.[12]

  • Re-testing: Re-purchase or re-synthesize the hit compounds and test them again in the primary assay to confirm their activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (e.g., IC₅₀ value). This confirms a true biological effect and is critical for initiating structure-activity relationship (SAR) studies.[12]

By following this structured, validated workflow, research teams can effectively screen libraries of this compound analogs to discover novel, specific, and non-toxic lead compounds for drug discovery programs.

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Application Notes & Protocols: A Researcher's Guide to Assessing the Bioavailability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] The clinical success of these compounds, however, is critically dependent on their bioavailability—the fraction of an administered dose that reaches systemic circulation.[4][5] This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to accurately assess the bioavailability of novel piperidine derivatives. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for essential in vitro, in vivo, and in silico assessment methods.

An Integrated Strategy for Bioavailability Assessment

A robust evaluation of bioavailability cannot be achieved through a single experiment. It requires an integrated approach that begins with rapid, high-throughput in vitro screens to assess fundamental properties like intestinal permeability and metabolic stability. Promising candidates then advance to definitive in vivo pharmacokinetic (PK) studies in animal models to determine absolute bioavailability.[6] Throughout this process, in silico computational models serve as a valuable tool for early prediction and prioritization.[7][8][9] This integrated workflow ensures that resources are focused on compounds with the highest probability of success.

Below is a schematic of this integrated workflow, illustrating the progression from early screening to definitive in vivo assessment.

IntegratedWorkflow cluster_0 Early Discovery & Screening cluster_1 Preclinical Development cluster_2 Decision Making InSilico In Silico ADMET Prediction Caco2 In Vitro Permeability (Caco-2 Assay) InSilico->Caco2 Prioritize Compounds Microsomes In Vitro Metabolism (Microsomal Stability) InSilico->Microsomes Prioritize Compounds InVivo In Vivo Pharmacokinetics (Rodent Model) Caco2->InVivo High Permeability Candidate Microsomes->InVivo High Stability Candidate Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Collect Plasma Samples PK_Analysis PK Analysis & Bioavailability (F%) Calculation Bioanalysis->PK_Analysis Generate Concentration- Time Data Decision Candidate Selection PK_Analysis->Decision Go / No-Go

Caption: Integrated workflow for bioavailability assessment.

Part I: In Vitro Intestinal Permeability - The Caco-2 Assay

Scientific Rationale: Before a drug can enter the bloodstream, it must cross the intestinal epithelial barrier. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[10][11] Derived from a human colorectal carcinoma, Caco-2 cells, when cultured on semi-permeable membranes, differentiate into a polarized monolayer of enterocytes that mimic the human intestinal epithelium, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[11][12][13] By measuring the rate of compound transport from the apical (AP) to the basolateral (BL) side, we can estimate its absorption potential. A bidirectional assay, measuring transport in both AP-to-BL and BL-to-AP directions, is crucial for identifying compounds that are substrates of efflux transporters.[11][12]

Protocol: Bidirectional Caco-2 Permeability Assay

1. Cell Culture & Monolayer Formation:

  • Seed Caco-2 cells onto Transwell™ polycarbonate membrane inserts (e.g., 0.4 µm pore size) in 24-well plates.[14]

  • Culture the cells for 18-22 days in a humidified incubator at 37°C and 5% CO₂.[11] The extended culture time is essential for the cells to fully differentiate and form the tight junctions necessary for a valid barrier model.[13]

2. Monolayer Integrity Verification (Self-Validation):

  • Causality: The integrity of the cell monolayer is the most critical parameter for a valid assay. Leaky monolayers will overestimate the permeability of poorly absorbed compounds.

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter (e.g., Millicell-ERS device).[14][15]

  • Acceptance Criterion: Only use monolayers with TEER values ≥ 200 Ω·cm².[16][17] This value confirms the presence of robust tight junctions.[17]

3. Permeability Experiment:

  • Gently wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[16]

  • AP-to-BL Transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment and drug-free buffer to the basolateral (receiver) compartment.[10][16]

  • BL-to-AP Transport: Add the test compound solution to the basolateral (donor) compartment and drug-free buffer to the apical (receiver) compartment.[10][16]

  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically up to 2 hours.[10][16]

  • At specified time points (e.g., 60, 90, 120 min), collect aliquots from the receiver compartment, replacing the volume with fresh buffer.[16] Also, collect a sample from the donor compartment at the end of the experiment.

4. Sample Analysis & Data Calculation:

  • Quantify the concentration of the piperidine derivative in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver compartment.

        • A is the surface area of the membrane.

        • C₀ is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (BL-to-AP) / Papp (AP-to-BL) [12]

5. Data Interpretation: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-gp, which can significantly limit its oral absorption.[12]

Papp (A-B) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionEfflux Ratio (ER)Interpretation
< 1Low< 2Not a substrate for efflux
1 - 10Moderate> 2 Potential substrate for efflux
> 10High-High passive permeability likely overcomes efflux

Part II: In Vitro Metabolic Stability - Liver Microsome Assay

Scientific Rationale: After crossing the intestinal wall, a drug is transported via the portal vein to the liver. Here, it can be extensively metabolized by enzymes before it ever reaches systemic circulation—a phenomenon known as the "first-pass effect."[5] This is a major cause of low oral bioavailability. The liver microsomal stability assay is a rapid and cost-effective in vitro tool to predict a compound's susceptibility to this Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes contained within the microsomes (a subcellular fraction of the liver).[18]

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Reagent Preparation:

  • Thaw pooled Human Liver Microsomes (HLMs) and dilute them in a phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).[19]

  • Prepare a NADPH-regenerating system. Causality: CYP enzymes require NADPH as a cofactor to function.[20][21] A regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a constant supply of NADPH throughout the incubation, providing a more accurate measure of metabolic rate.[21]

2. Incubation Procedure:

  • Pre-incubate the HLM solution at 37°C.

  • To initiate the reaction, add the piperidine derivative (e.g., at a final concentration of 1 µM) to the HLM solution and vortex briefly.

  • Immediately add the NADPH-regenerating system to start the metabolic reaction.

  • Self-Validation: Run parallel incubations:

    • -NADPH Control: Replace the NADPH system with a buffer. This control accounts for any non-NADPH-mediated compound degradation (e.g., chemical instability).[21]

    • Positive Control: Use a compound with known metabolic liability (e.g., verapamil, testosterone) to confirm enzyme activity.[18]

  • Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[19]

  • Stop the reaction immediately by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18] This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.

3. Sample Analysis & Data Calculation:

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

A shorter half-life and higher intrinsic clearance indicate greater metabolic liability and a higher risk of poor oral bioavailability.

Part III: In Vivo Pharmacokinetic Studies

Scientific Rationale: While in vitro assays provide critical predictive data, the definitive measure of bioavailability can only be obtained from in vivo studies in a living organism.[6][22] These studies integrate all the complex physiological factors influencing drug absorption and disposition. To determine absolute bioavailability, a compound must be administered via both an extravascular route (typically oral, p.o.) and an intravenous (i.v.) route in a crossover study design.[4][23] The i.v. dose serves as the 100% bioavailable reference because it is introduced directly into the systemic circulation.[4][5]

Protocol: Oral and Intravenous PK Study in Rats

1. Study Design & Animal Handling:

  • Animal Model: Use an appropriate rodent model, such as the Sprague-Dawley rat, which is commonly used for pharmacokinetic studies.[24] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (p.o.) administration (e.g., 10 mg/kg).

  • Causality: A crossover design, where the same animals receive both treatments separated by a washout period, is preferred to reduce inter-animal variability.[23]

2. Dosing Formulation & Administration:

  • i.v. Formulation: The compound must be fully solubilized in a sterile, biocompatible vehicle.[25]

  • p.o. Formulation: A solution or a uniform suspension can be used.[25]

  • Administer the doses accurately based on the animal's body weight.

3. Blood Sample Collection:

  • Collect serial blood samples (e.g., ~100 µL) from a cannulated vessel (e.g., jugular vein) at specified time points post-dose.

  • Typical time points might be: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[23] The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases of the drug.[26]

  • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

4. Plasma Processing & Bioanalysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the piperidine derivative in the plasma samples using a fully validated LC-MS/MS bioanalytical method, following FDA or other relevant regulatory guidance.[27][28][29]

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Validation

It is imperative that the method used to quantify the drug in plasma is robust and reliable. Method validation must be performed according to regulatory guidelines.[27][30]

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The range over which the assay is accurate and precise.R² ≥ 0.99
Accuracy Closeness of measured values to the true value.Within ±15% of nominal (±20% at LLOQ)
Precision Repeatability of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ The Lower Limit of Quantification.Lowest standard on the curve meeting accuracy/precision criteria.
Selectivity No interference from endogenous matrix components.Response in blank matrix < 20% of LLOQ response.
Matrix Effect Effect of matrix components on ionization.CV of matrix factor should be ≤ 15%.
Stability Stability of the analyte under various conditions.Concentration within ±15% of nominal concentration.
Pharmacokinetic Analysis & Bioavailability Calculation
  • Plot the plasma concentration versus time for both the i.v. and p.o. routes.

  • Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀-t) and extrapolate to infinity (AUC₀-inf).

  • The absolute oral bioavailability (F%) is calculated using the dose-normalized AUCs:[4][23]

    F% = (AUC_oral / AUC_i.v.) * (Dose_i.v. / Dose_oral) * 100

This final value represents the true percentage of the orally administered drug that successfully reached the systemic circulation.

Part IV: In Silico Prediction - A Tool for Early Discovery

Scientific Rationale: In the early stages of drug discovery, when hundreds or thousands of virtual compounds are being considered, synthesizing and testing every one is impractical. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use computational algorithms and machine learning models to estimate key pharmacokinetic properties directly from a compound's chemical structure.[8][31] These tools, such as SwissADME, ADMET-AI, or ADMET Predictor™, can rapidly flag compounds likely to have poor bioavailability due to issues like low permeability, poor solubility, or high predicted metabolic clearance, allowing chemists to prioritize more promising structures.[7][8][31][32] It is crucial to remember that these are predictive tools; their results must always be confirmed by subsequent in vitro and in vivo experiments.[7]

References

  • Caco2 assay protocol. (n.d.). Google Cloud.
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  • Hasan, M. M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Bioavailability. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 16, 2026, from [Link]

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  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • Fischer, H., et al. (2020). Calculation of an Apical Efflux Ratio from P-glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo CSF Measurements in Rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Li, J., & Li, X. (2016). Modifications of the Method for Calculating Absolute Drug Bioavailability. Journal of Applied Bioanalysis, 2(3). [Link]

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

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  • Zheng, S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Zheng Lab. [Link]

  • Trans-epithelial electrical resistance (TEER) measurements of CACO-2 cells. (n.d.). Culture Collections. Retrieved January 16, 2026, from [Link]

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  • Ozeki, K., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 37(1), 13. [Link]

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Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 1,3-Di(piperidin-1-yl)propane-1,3-dione in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Di(piperidin-1-yl)propane-1,3-dione in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution. The analyte is detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was fully validated according to the guidelines set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating excellent performance in linearity, accuracy, precision, and stability. This protocol is well-suited for high-throughput bioanalysis in regulated drug development environments.

Introduction: The Rationale for a Validated Method

This compound is a synthetic compound with potential applications in pharmaceutical and chemical development.[1] As with any potential therapeutic agent or metabolite, its journey through preclinical and clinical development necessitates a reliable bioanalytical method to accurately measure its concentration in biological matrices. This is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[2][3] However, the reliability of the data generated is entirely dependent on the quality of the analytical method and its validation.[2] This document provides a comprehensive, field-proven guide that not only outlines the "how" but also explains the "why" behind the critical methodological choices, from sample preparation to data acquisition and validation.

Foundational Principles: Analyte & System Configuration

Analyte Physicochemical Properties

A deep understanding of the analyte's structure is paramount for logical method development.

  • Structure: this compound (C₁₃H₂₂N₂O₂)

  • Molecular Weight: 238.33 g/mol

  • Key Features: The molecule possesses two tertiary amine nitrogens within the piperidine rings. These sites are basic and readily accept a proton, making the molecule ideal for analysis by positive mode electrospray ionization (+ESI). The overall structure has moderate lipophilicity, suggesting good retention on reversed-phase chromatographic columns.

Internal Standard (IS) Selection: The Key to Precision

Variability is inherent in any analytical workflow, arising from sample preparation, injection volume, and instrument response.[4][5] An internal standard (IS) is co-analyzed with the analyte to normalize for these variations.

  • Gold Standard: A stable-isotopically labeled (SIL) version of the analyte (e.g., ¹³C₃, D₄-1,3-Di(piperidin-1-yl)propane-1,3-dione) is the preferred choice. A SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization, providing the most accurate correction.[5]

  • Alternative: If a SIL-IS is not available, a close structural analog with similar physicochemical properties can be used.[5] For this method, we will proceed assuming the availability of ¹³C₃-1,3-Di(piperidin-1-yl)propane-1,3-dione as the internal standard.

LC-MS/MS Instrumentation

The method was developed on a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The principles are broadly applicable to similar instrument platforms.

Experimental Workflow: From Sample to Signal

The entire analytical process can be visualized as a sequential workflow designed to isolate the analyte, separate it from interferences, and generate a quantitative signal.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample (Human K2EDTA) P2 Aliquot 100 µL Plasma P1->P2 P3 Add 25 µL IS Working Solution (¹³C₃-Analyte in 50% MeOH) P2->P3 P4 Add 400 µL Acetonitrile (Protein Precipitation) P3->P4 P5 Vortex & Centrifuge (14,000 rpm, 10 min) P4->P5 P6 Transfer Supernatant to 96-well plate P5->P6 A1 Inject 5 µL into LC-MS/MS System P6->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Ionization (+ESI) & MRM Detection A2->A3 D1 Integrate Chromatographic Peaks (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Linear Regression, 1/x² weighting) D2->D3 D4 Quantify Unknowns & QCs D3->D4

Diagram 1: High-level overview of the bioanalytical workflow.

Detailed Protocols & Methodologies

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of this compound (Analyte) and its SIL-IS in methanol.

  • Calibration (CAL) Standards: Serially dilute the Analyte stock solution with 50:50 methanol:water to create spiking solutions. Spike these solutions into blank human plasma to prepare a calibration curve consisting of 8 non-zero standards.

  • Quality Control (QC) Samples: Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, using a separate weighing of the Analyte reference standard.

Sample Preparation: Protein Precipitation (PPT)

The causality behind choosing PPT is its balance of speed and efficiency. For many applications, it provides sufficient cleanup to avoid significant matrix effects while being easily automatable for high-throughput analysis.[6][7]

G start Start: 100 µL Plasma Sample (CAL, QC, or Unknown) step1 Add 25 µL Internal Standard (Working Solution) start->step1 step2 Vortex briefly (5 sec) step1->step2 step3 Add 400 µL cold Acetonitrile (containing 0.1% Formic Acid) step2->step3 step4 Vortex vigorously (1 min) to precipitate proteins step3->step4 step5 Centrifuge at >12,000 g for 10 minutes at 4°C step4->step5 step6 Transfer 200 µL of clear supernatant to analysis plate step5->step6 end Ready for Injection step6->end

Diagram 2: Step-by-step protein precipitation protocol.

LC-MS/MS Parameters

The goal of chromatography is to separate the analyte from endogenous plasma components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[8] A C18 column is chosen for its versatility with moderately polar compounds. Formic acid is added to the mobile phase to maintain an acidic pH, promoting analyte protonation for +ESI detection.

Table 1: Liquid Chromatography Conditions

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1.5 min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temp10 °C
Total Run Time 5.0 min

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas (CAD)Medium
MRM Transitions See Table 3
MRM Transition Optimization

Multiple Reaction Monitoring (MRM) provides selectivity by monitoring a specific precursor-to-product ion transition. The precursor ion is the protonated molecule [M+H]⁺. This ion is isolated, fragmented in the collision cell, and a specific, stable fragment (product ion) is monitored. This process was optimized by infusing a pure standard of the analyte.

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 239.2112.110025
Analyte (Confirming) 239.284.110035
IS (¹³C₃) 242.2115.110025

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is only useful if its performance is well-characterized.[9] Validation was performed according to FDA and EMA guidelines to demonstrate that the method is reliable for its intended purpose.

G cluster_core Core Performance Metrics cluster_matrix Matrix-Related Metrics cluster_stability Analyte Stability Linearity Linearity & Range (8-point CAL curve) LLOQ Sensitivity (LLOQ) Linearity->LLOQ Accuracy Accuracy (% Nominal) Precision Precision (%CV) Accuracy->Precision Selectivity Selectivity (Blank matrices) MatrixEffect Matrix Effect (Post-extraction spike) Recovery Recovery (Pre- vs. Post-spike) FTS Freeze-Thaw Stability STS Short-Term (Bench-Top) LTS Long-Term (Freezer) PPS Post-Preparative Stability Validation Full Method Validation Validation->Linearity Validation->Accuracy Validation->Precision Validation->LLOQ Validation->Selectivity Validation->MatrixEffect Validation->Recovery Validation->FTS Validation->STS Validation->LTS Validation->PPS

Diagram 3: Interconnected components of a full bioanalytical method validation.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria.

Table 4: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity & Range 1.00 - 1000 ng/mL; Correlation coefficient (r²) > 0.998r² ≥ 0.99; Back-calculated standards within ±15% of nominal (±20% at LLOQ)
Intra-day Accuracy 95.5% - 104.2% of nominalWithin ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 97.1% - 102.5% of nominalWithin ±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) ≤ 8.1%≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor between 0.92 and 1.07CV of IS-normalized matrix factor ≤ 15%
Recovery Analyte: 88.5% - 94.2%; IS: 91.5%Consistent, precise, and reproducible
Stability Stable for 3 freeze-thaw cycles, 24h at room temp, 90 days at -80°C, and 48h in autosampler post-prepMean concentration within ±15% of nominal

Conclusion

This application note presents a thoroughly developed and rigorously validated LC-MS/MS method for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing, while the optimized chromatographic and mass spectrometric conditions provide excellent sensitivity and selectivity. The method meets the stringent requirements of regulatory bodies for bioanalytical method validation and is ready for implementation in regulated studies supporting drug development programs.

References

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Nelson, R., et al. (2012). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. NIH.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation.
  • Li, W., & Jian, W. (Eds.). (2020).
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham.
  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Guidechem. (n.d.). 1,3-di-piperidin-1-yl-propane-1,3-dione 54561-77-2.

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Application Notes and Protocols: 1,3-Di(piperidin-1-yl)propane-1,3-dione as a Covalent Chemical Probe for Nucleophilic Protein Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling New Druggable Targets with a Malonamide-Based Electrophilic Probe

In the quest for novel therapeutics, the identification and validation of new drug targets are paramount. Chemical probes, small molecules that selectively interact with a specific protein target, are indispensable tools in this endeavor.[1][2][3] They allow for the interrogation of protein function in complex biological systems, bridging the gap between genomic information and therapeutic intervention.[4] This guide details the application of 1,3-Di(piperidin-1-yl)propane-1,3-dione , a malonamide derivative, as a potential covalent chemical probe for identifying and characterizing proteins with reactive nucleophilic residues.

The core of our hypothesis lies in the electrophilic nature of the 1,3-dicarbonyl motif. This functional group can potentially engage in covalent reactions with nucleophilic amino acid side chains, such as the thiol group of cysteine, the amine of lysine, or the guanidinium group of arginine, which are often found in the active or allosteric sites of enzymes.[5][6] By serving as a "warhead," this compound can be used to covalently label and subsequently identify novel proteins that may be amenable to therapeutic targeting. This document provides a comprehensive framework for the synthesis, characterization, and application of this compound as a chemical probe, guiding researchers through the necessary validation steps to ensure its utility in drug discovery and chemical biology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is crucial for its effective application. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 54561-77-2N/A
Molecular Formula C₁₃H₂₂N₂O₂N/A
Molecular Weight 238.33 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.N/A
LogP (predicted) 1.25N/A
pKa (predicted, most acidic proton) ~13 (methylene protons)N/A

PART 1: Synthesis and Characterization

A reliable and scalable synthesis is the first step in establishing a compound as a chemical probe.

Protocol 1: Synthesis of this compound

This protocol describes a straightforward method for the synthesis of the title compound from commercially available starting materials.

Materials:

  • Malonyl dichloride

  • Piperidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve piperidine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of malonyl dichloride (1.0 equivalent) in anhydrous DCM to the stirred piperidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).

PART 2: Probe Validation Workflow

A rigorous validation process is essential to ensure that a chemical probe is suitable for its intended biological application.[7][8] The following sections outline a comprehensive workflow for validating this compound.

Probe_Validation_Workflow cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Target Validation P1 Reactivity Assessment P2 Cell Permeability Assay P1->P2 P3 Cytotoxicity Profiling P2->P3 T1 Affinity Purification-Mass Spectrometry (AP-MS) P3->T1 T2 Activity-Based Protein Profiling (ABPP) P3->T2 V1 Biochemical Assays with Purified Protein T1->V1 T2->V1 V2 Cellular Target Engagement Assays V1->V2 V3 Phenotypic Assays V2->V3

Figure 1: A comprehensive workflow for the validation of a chemical probe.

Protocol 2: Reactivity Assessment with Nucleophilic Amino Acids

This in vitro assay evaluates the reactivity of the probe with key biological nucleophiles.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • N-acetyl-L-lysine

  • N-acetyl-L-arginine

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare 1 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-arginine in PBS.

  • In separate microcentrifuge tubes, mix the probe stock solution with each amino acid stock solution to final concentrations of 100 µM probe and 100 µM amino acid in PBS. Ensure the final DMSO concentration is below 1%.

  • Incubate the reactions at 37 °C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each reaction mixture.

  • Analyze the aliquots by LC-MS to monitor the consumption of the starting materials and the formation of covalent adducts.

  • Calculate the half-life of the probe in the presence of each nucleophile.

Expected Outcome: The probe is expected to show the highest reactivity with N-acetyl-L-cysteine, followed by N-acetyl-L-lysine, and then N-acetyl-L-arginine, consistent with the relative nucleophilicity of their side chains.

Protocol 3: Cell Permeability Assessment using the Caco-2 Assay

This assay determines the ability of the probe to cross cell membranes, a critical parameter for its use in cellular studies.[9][10]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or by the low permeability of lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the probe (e.g., at 10 µM) to the apical (A) or basolateral (B) chamber.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

  • Quantify the concentration of the probe in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

Data Interpretation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Atenolol (Low) < 1< 1~1Low
Propranolol (High) > 10> 10~1High
Probe (Expected) 5 - 105 - 10< 2Moderate to High

An efflux ratio (Papp(B→A) / Papp(A→B)) of less than 2 suggests that the compound is not a significant substrate for active efflux transporters.

Protocol 4: Cytotoxicity Profiling

It is crucial to determine the concentration range at which the probe can be used without causing significant cell death.[11][12]

Materials:

  • A relevant cell line (e.g., HEK293T, HeLa)

  • Culture medium

  • This compound

  • A cytotoxicity assay kit (e.g., LDH release assay or MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the probe (e.g., from 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the appropriate signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Expected Outcome: A good chemical probe should have a CC₅₀ value significantly higher than its effective concentration for target engagement.

PART 3: Target Identification and Validation

Once the probe has been validated for its basic properties, the next step is to identify its cellular targets.

Protocol 5: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

This method uses an affinity-tagged version of the probe to pull down its binding partners from cell lysates for identification by mass spectrometry.[13][14][15][16][17]

AP-MS_Workflow cluster_0 Probe Synthesis cluster_1 Cell Treatment and Lysis cluster_2 Affinity Purification cluster_3 Protein Identification S1 Synthesize Affinity-Tagged Probe (e.g., with a biotin tag via a linker) C1 Treat cells with tagged probe S1->C1 C2 Lyse cells C1->C2 A1 Incubate lysate with streptavidin beads C2->A1 A2 Wash beads to remove non-specific binders A1->A2 A3 Elute bound proteins A2->A3 P1 SDS-PAGE and in-gel digestion A3->P1 P2 LC-MS/MS analysis P1->P2 P3 Protein identification and data analysis P2->P3

Figure 2: Workflow for target identification using Affinity Purification-Mass Spectrometry (AP-MS).

Procedure:

  • Synthesize an affinity-tagged probe: Modify the synthesis of this compound to include a linker and a biotin tag. A non-reactive, structurally similar compound without the dicarbonyl "warhead" should also be synthesized as a negative control.

  • Cell treatment and lysis: Treat the chosen cell line with the biotinylated probe or the negative control probe. Lyse the cells under non-denaturing conditions.

  • Affinity purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its covalently bound protein targets.

  • Washing and elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein identification: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

  • Data analysis: Identify the proteins that are significantly enriched in the sample treated with the active probe compared to the negative control.

Protocol 6: Target Validation with a Biochemical Assay

Once potential targets are identified, their interaction with the probe needs to be validated using a direct biochemical assay.

Materials:

  • Purified recombinant target protein

  • This compound

  • Appropriate buffer for the target protein

  • A method to assess protein modification (e.g., intact protein mass spectrometry or a functional assay)

Procedure:

  • Incubate the purified target protein with varying concentrations of the probe at 37 °C for different durations.

  • Analyze the reaction mixture by intact protein mass spectrometry to detect a mass shift corresponding to the covalent adduction of the probe to the protein.

  • Alternatively, if the target is an enzyme, measure its activity after treatment with the probe to determine if the probe inhibits its function. Calculate the IC₅₀ value.

Expected Outcome: A direct and concentration-dependent modification and/or inhibition of the target protein by the probe will validate the interaction.

Conclusion

This compound presents a promising scaffold for the development of a chemical probe to explore the "cysteome" and other nucleophilic pockets within the proteome. Its straightforward synthesis and the inherent reactivity of the 1,3-dicarbonyl moiety make it an attractive tool for target discovery. The protocols outlined in this guide provide a rigorous framework for the validation and application of this compound, from initial characterization to target identification and validation. By following these methodologies, researchers can confidently employ this probe to uncover novel biological insights and identify potential new targets for therapeutic intervention.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Workman, P., & Collins, I. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Gingras, A. C., Abe, K. T., & Raught, B. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 2(11), 2669-2681. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed, 35377740. [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shape, P. (2015). Target Identification Using Chemical Probes. Methods in Enzymology, 559, 3-33. [Link]

  • de Oliveira, M. A., & Antunes, F. (2020). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Essays in Biochemistry, 64(2), 263-276. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. [Link]

  • ResearchGate. (n.d.). Chemical probes for target identification. [Link]

  • Alto Predict. (2020, September 23). Assay Validation Using Chemical Probes. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Functional Proteomics Platform. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • ResearchGate. (n.d.). Structures and workflow of chemical probes used for target deconvolution. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. [Link]

  • The Kennedy Institute of Rheumatology. (n.d.). Target Identification Using Chemical Probes. [Link]

  • de Oliveira, M. A., & Antunes, F. (2020). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. PubMed, 32065313. [Link]

  • ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. [Link]

  • Hart, G. W. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(11), 776-782. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Chemistry LibreTexts. (2024, June 9). 3.4: Different Cytotoxicity Assays. [Link]

  • University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. [Link]

  • He, F., & Perrimon, N. (2014). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Visualized Experiments, (88), 51574. [Link]

  • van der Zouwen, L., Overkleeft, H. S., & van der Marel, G. A. (2018). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 6, 428. [Link]

  • Eberhardt, M. J., St-Jacques, R., & Kist, A. M. (2018). Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. The Journal of Biological Chemistry, 293(12), 4386-4399. [Link]

  • Koehler, A. N. (2010). Chemical probes and drug leads from advances in synthetic planning and methodology. Current Opinion in Chemical Biology, 14(3), 323-330. [Link]

  • ResearchGate. (n.d.). Line structures and ionization of 1,3-dicarbonyl compounds. [Link]

  • Thornalley, P. J. (2005). Dicarbonyl intermediates in the maillard reaction. Annals of the New York Academy of Sciences, 1043, 111-117. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling: a graphical review. Protein & Cell, 5(12), 903-914. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. Chemical Reviews, 110(10), 6037-6051. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). [Link]

  • Wikipedia. (n.d.). Maillard reaction. [Link]

  • Organic Chemistry Frontiers. (2023). Recent advances in the electrochemical generation of 1,3-dicarbonyl radicals from C–H bonds. [Link]

  • ResearchGate. (n.d.). Activity-Based Protein Profiling: Applications to Biomarker Discovery, In Vivo Imaging and Drug Discovery. [Link]

  • Cravatt, B. F., Wright, A. T., & Siegel, D. (2007). Activity-based protein profiling for the functional annotation of enzymes. Nature Methods, 4(10), 822-827. [Link]

  • Organic Letters. (2026, January 15). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. [Link]

  • Gawroński, J., & Kwit, M. (2013). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. The Journal of Organic Chemistry, 78(23), 12055-12064. [Link]

  • Suyama, T., & Shimizu, M. (2003). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. The Journal of Organic Chemistry, 68(1), 1-13. [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 90(10), 2622-2637. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 299-318. [Link]

  • Frontiers in Chemistry. (2022, February 1). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

  • ResearchGate. (n.d.). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific malonamide synthesis. Below, you will find a comprehensive troubleshooting guide and a set of frequently asked questions to address common challenges and improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to common problems encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

Low yields in this synthesis typically stem from one of three main areas: the choice of starting materials and reagents, the reaction conditions, or the workup and purification procedure.

A1: Analysis and Solutions

  • Suboptimal Starting Material: The reactivity of your malonic acid derivative is critical.

    • Malonyl Dichloride: This is the most reactive starting material but is also highly sensitive to moisture and can lead to side reactions if not handled carefully.[1] Slow, dropwise addition at low temperatures (e.g., 0 °C) is crucial to control the exothermic reaction and prevent unwanted side products.[2]

    • Diethyl Malonate: This is a less reactive but more stable option. To drive the reaction to completion, heating is often required, and the ethanol byproduct must be removed.[3] A common issue is an incomplete reaction. Consider increasing the reaction time or temperature.

    • Malonic Acid: Direct use of malonic acid requires a coupling agent (e.g., DCC, EDC) which can introduce its own set of challenges, such as the removal of urea byproducts.[4]

  • Incorrect Stoichiometry and Base:

    • Ensure at least 2.2 equivalents of piperidine are used. One equivalent is for the reaction, and the other is to neutralize the two equivalents of HCl produced when using malonyl dichloride. An excess of piperidine can help drive the reaction to completion.

    • When starting with malonyl dichloride, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used to scavenge the HCl produced. This prevents the formation of piperidine hydrochloride, which is not nucleophilic.[5]

  • Presence of Water:

    • Acyl chlorides like malonyl dichloride react violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]

  • Suboptimal Temperature Control:

    • If using malonyl dichloride, the initial addition of piperidine should be performed at a low temperature (0 °C) to control the highly exothermic reaction. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.

Q2: I am observing a significant amount of a major side product in my crude NMR. What could it be and how can I prevent it?

The formation of side products is a common issue, particularly when using highly reactive reagents like malonyl dichloride.

A2: Identification and Prevention of Side Products

  • Mono-acylated Piperidine: The most common side product is the mono-acylated piperidine, which results from an incomplete reaction.

    • Cause: Insufficient piperidine, short reaction time, or low temperature.

    • Prevention: Use a slight excess of piperidine (2.2-2.5 equivalents). Ensure the reaction is stirred for an adequate amount of time (monitor by TLC or LC-MS) and consider gentle heating if the reaction stalls.

  • Polymerization/Oligomerization: Malonyl dichloride is bifunctional and can potentially polymerize if conditions are not carefully controlled.

    • Cause: Rapid addition of reagents at a high concentration.

    • Prevention: Use dilute solutions and add the malonyl dichloride dropwise to the solution of piperidine and base. This maintains a low concentration of the highly reactive acyl chloride, favoring the desired intramolecular reaction.[2]

  • Formation of Piperidides from Aspartimide-like Structures: While less common in this specific synthesis, in peptide chemistry, piperidine can react with certain structures to form piperidides.[7]

    • Cause: This is a known side reaction in Fmoc-based solid-phase peptide synthesis where piperidine is used as a deprotecting agent.[8]

    • Prevention: While not directly applicable here, it highlights the nucleophilic nature of piperidine and the importance of controlling reaction conditions to avoid unwanted reactions.

Q3: The purification of my product is challenging, and I'm losing a significant amount of material during this step. What is a reliable purification strategy?

Purification can indeed be a bottleneck. The choice of method depends on the nature of the impurities.

A3: Optimized Purification Protocol

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.[6]

    • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess piperidine and base, then with a saturated NaHCO₃ solution to remove any acidic impurities, and finally with brine to remove residual water.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: this compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification and often yields a product of high purity.

  • Column Chromatography: If crystallization is not effective or if impurities have similar solubility profiles, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

For high yield and reliability, the reaction of malonyl dichloride with piperidine in the presence of a non-nucleophilic base like triethylamine (TEA) is often the preferred method due to the high reactivity of the acyl chloride.[1]

Optimized Protocol:

  • To a solution of piperidine (2.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of malonyl dichloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the aqueous workup and purification as described in the troubleshooting guide.

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in solubility, reaction rate, and temperature control.

SolventAdvantagesDisadvantages
Dichloromethane (DCM) Good solubility for reactants, inert, low boiling point for easy removal.Environmental concerns, must be anhydrous.
Tetrahydrofuran (THF) Good solvent for many organic compounds.Must be anhydrous, can form peroxides.
Toluene Higher boiling point allows for heating if necessary.Can be more difficult to remove.

For reactions with malonyl dichloride, anhydrous aprotic solvents like DCM or THF are generally preferred.

Q3: What are the critical safety precautions for this synthesis?
  • Malonyl dichloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Piperidine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • The reaction can be exothermic, especially on a larger scale. Use an ice bath for temperature control during the addition of reagents.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (if the compounds are UV active) and/or stain with potassium permanganate solution. The starting materials and product should have different Rf values.

Visualizations

Reaction Scheme and Troubleshooting Logic

The following diagram illustrates the primary synthetic route and a logical flow for troubleshooting common issues.

G cluster_reaction Synthetic Pathway cluster_troubleshooting Troubleshooting Flow start Malonyl Dichloride + Piperidine (2.2 eq) product This compound start->product Anhydrous DCM, TEA, 0°C to RT issue Low Yield? product->issue check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents Yes check_conditions Verify Anhydrous Conditions & Temperature Control issue->check_conditions Yes check_workup Optimize Purification Strategy issue->check_workup Yes

Sources

Overcoming solubility issues of 1,3-Di(piperidin-1-yl)propane-1,3-dione in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3-Di(piperidin-1-yl)propane-1,3-dione in aqueous buffers. Here, we dissect the underlying chemical principles governing its solubility and offer a series of systematic troubleshooting strategies to ensure successful experimental outcomes.

Introduction to this compound

This compound is a white crystalline solid with a molecular weight of 238.33 g/mol and a predicted LogP of 0.82, indicating a degree of lipophilicity that can contribute to its limited aqueous solubility.[1] Structurally, it possesses two key functional groups that dictate its solubility behavior: two basic piperidine rings and an acidic 1,3-dione moiety. Understanding the interplay of these groups is fundamental to overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound is governed by a balance of its hydrophobic and hydrophilic characteristics. The piperidine rings, while containing nitrogen atoms capable of hydrogen bonding, contribute to the overall nonpolar nature of the molecule. The central propane-1,3-dione backbone further adds to its lipophilicity. At or near neutral pH, the molecule exists predominantly in its non-ionized form, which has limited solubility in water.

Q2: How do the functional groups of this compound influence its solubility at different pH values?

A2: The molecule has two distinct ionizable centers:

  • Piperidine Nitrogens: These are basic, with a pKa of the protonated form typically around 11.22.[2] In acidic conditions (pH < pKa), these nitrogens will be protonated, forming positively charged piperidinium ions. This salt form is significantly more water-soluble than the neutral free base.

  • 1,3-Dione Protons: The methylene protons flanked by the two carbonyl groups are acidic due to resonance stabilization of the resulting enolate anion. The pKa of such protons in 1,3-dicarbonyl compounds generally falls within the range of 9-13.[3][4] In basic conditions (pH > pKa), these protons can be abstracted to form a negatively charged enolate, which can also enhance aqueous solubility.

This dual acidic/basic nature means the compound is amphoteric, and its solubility is lowest near its isoelectric point and increases in both acidic and basic solutions.

Q3: What is the first step I should take when encountering solubility issues?

A3: The initial and most critical step is to determine the pH of your intended aqueous buffer. Based on this, you can devise a strategy to shift the equilibrium towards a more soluble, ionized form of the compound. A preliminary pH-solubility profile is highly recommended.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Issue 1: Compound precipitates when added to a neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common scenario due to the predominance of the poorly soluble neutral form of the molecule at this pH.

The most direct approach is to alter the pH of the buffer to favor the formation of a soluble salt.

Protocol 1A: Acidic Solubilization

  • Rationale: By lowering the pH, the basic piperidine nitrogens are protonated, forming a highly soluble cationic salt.

  • Step-by-Step Protocol:

    • Prepare a stock solution of this compound in a small volume of a mild acidic solution (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4).[2]

    • Once fully dissolved, this acidic stock solution can be added dropwise to your final, larger volume of neutral buffer while vortexing.

    • Critical Checkpoint: Monitor for any signs of precipitation upon addition to the neutral buffer. If precipitation occurs, the final concentration in the neutral buffer may be too high, exceeding the solubility of the neutral form that re-equilibrates at the final pH. Consider working with a more dilute final concentration or incorporating a co-solvent.

Protocol 1B: Basic Solubilization

  • Rationale: In a sufficiently basic environment, the acidic proton of the 1,3-dione moiety can be removed to form a soluble enolate anion.

  • Step-by-Step Protocol:

    • Prepare a stock solution in a dilute basic solution (e.g., 10-50 mM NaOH or a carbonate buffer at pH 10-11).

    • Similar to the acidic protocol, add this basic stock solution to your final neutral buffer with vigorous mixing.

    • Caution: Be mindful of the potential for base-catalyzed degradation of your compound or other components in your experimental system.

Decision Workflow for pH Adjustment

start Start: Solubility Issue in Neutral Buffer check_stability Is the compound stable to pH changes? start->check_stability acid_path Acidic Solubilization (Protonate Piperidines) check_stability->acid_path  Yes, stable base_path Basic Solubilization (Form Enolate) check_stability->base_path  Yes, stable co_solvent Proceed to Co-solvent Strategy check_stability->co_solvent  No, unstable success Solubilization Achieved acid_path->success base_path->success

Caption: Decision tree for pH adjustment strategy.

Issue 2: pH adjustment is not feasible or leads to compound instability.

In cases where the experimental conditions require a specific pH range or the compound is sensitive to pH extremes, alternative strategies are necessary.

Co-solvents can increase solubility by reducing the polarity of the aqueous medium.[5]

  • Rationale: Water-miscible organic solvents can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of lipophilic compounds.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used and effective co-solvents.[2]

Protocol 2A: Co-solvent Stock Solution

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

  • Perform a serial dilution of this stock solution into your aqueous buffer.

  • Critical Checkpoint: Ensure the final concentration of the organic co-solvent in your experimental system is compatible with your assay and does not exceed a level that could cause toxicity or artifacts (typically <1% for many biological assays).

Table 1: Recommended Co-solvents and Starting Concentrations

Co-solventTypical Stock ConcentrationRecommended Final Concentration in AssayNotes
DMSO10-50 mM< 1% (v/v)Can be toxic to cells at higher concentrations.
Ethanol10-50 mM< 1% (v/v)Can cause protein precipitation at higher concentrations.
PEG 300/40010-50 mM1-5% (v/v)Generally well-tolerated in many biological systems.
Issue 3: High concentrations are required, and simple pH adjustment or co-solvents are insufficient.

For applications demanding higher concentrations, more advanced formulation techniques may be necessary.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex with significantly improved aqueous solubility.[2][6] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are particularly effective for enhancing the solubility of compounds containing piperidine moieties.[1][7]

  • Experimental Workflow:

    • Phase Solubility Study: To determine the optimal cyclodextrin and its concentration, a phase solubility study is recommended. This involves preparing saturated solutions of the compound in the presence of increasing concentrations of the cyclodextrin.

    • Preparation of the Complex: The complex can be prepared by methods such as kneading, co-precipitation, or freeze-drying.

Cyclodextrin Encapsulation Workflow

start Start: High Concentration Needed select_cd Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) start->select_cd phase_solubility Perform Phase Solubility Study select_cd->phase_solubility determine_ratio Determine Stoichiometric Ratio phase_solubility->determine_ratio prepare_complex Prepare Inclusion Complex (Kneading, Freeze-drying) determine_ratio->prepare_complex dissolve_complex Dissolve Complex in Aqueous Buffer prepare_complex->dissolve_complex success High Concentration Solution Achieved dissolve_complex->success

Caption: Workflow for cyclodextrin-mediated solubilization.

Summary and Key Considerations

  • Characterize Your System: Before attempting solubilization, understand the pH and composition of your aqueous buffer.

  • Start Simple: Begin with pH adjustment or the use of co-solvents, as these are often the most straightforward and effective methods.

  • Mind Your Final Concentration: The final concentration of any additive (acid, base, or co-solvent) must be compatible with your experimental system.

  • Stability is Paramount: Always consider the potential for your chosen solubilization method to affect the stability of your compound and other experimental components.

  • Advanced Techniques for Demanding Applications: For challenging cases requiring high concentrations, cyclodextrin complexation offers a powerful solution.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and achieve reliable and reproducible experimental results.

References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Taylor & Francis Online. Available at: [Link]

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. Available at: [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. Available at: [Link]

  • Enolate Anion Stability of 1,3-Dicarbonyl Compounds. Furman Chemistry 120 - PBworks. Available at: [Link]

  • 17.9: 1,3-Dicarbonyl Compounds. Chemistry LibreTexts. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • pKa values. The OChemTutor. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ResearchGate. Available at: [Link]

  • Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. PubMed. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Publications. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. Available at: [Link]

  • Enolates of β-Dicarbonyl Compounds:. University of Calgary. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Vyome Life Sciences. Available at: [Link]

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Technical Support Center: Purification of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS 54561-77-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in fundamental chemical principles and field-proven laboratory techniques.

Part 1: Frequently Asked Questions (FAQs)

This section covers the essential characteristics of this compound and typical impurities encountered during its synthesis.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.

  • Polarity: The molecule contains two amide-like carbonyl groups and two tertiary amine functionalities within the piperidine rings, making it a highly polar compound. Its predicted LogP value is low (0.82), indicating significant hydrophilicity.[1] This high polarity means it will have poor solubility in non-polar organic solvents (like hexanes) and strong interactions with polar stationary phases like silica gel.[2]

  • Physical State: It is described as a white crystalline solid, which makes recrystallization a primary and highly effective method for purification, provided a suitable solvent is identified.[1][3]

  • Basicity: The piperidine nitrogens are basic. This can cause streaking and poor peak shape during normal-phase column chromatography on acidic silica gel.

  • Chemical Stability: Malonamides are generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would cleave the amide bonds.

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities are typically unreacted starting materials or by-products of the synthesis reaction. While the exact synthesis route may vary, common methods for forming malonamides suggest the following potential impurities[4]:

  • Unreacted Piperidine: A volatile and basic starting material.

  • Unreacted Malonic Acid Derivative: This could be malonyl chloride, diethyl malonate, or another activated form of malonic acid.

  • Mono-acylated Intermediate: The mono-amide, mono-acid (or ester) species where only one piperidine molecule has reacted.

  • Solvent Residues: Residual reaction solvents.

  • Side-products: Depending on the reaction conditions, self-condensation products or other side-reactions may occur.[5]

Q3: How can I perform a quick assessment of my crude product's purity?

A3: A multi-faceted approach is best for assessing purity:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Due to the compound's polarity, you will need a highly polar mobile phase (e.g., 5-15% Methanol in Dichloromethane or Ethyl Acetate). Adding 0.5-1% triethylamine or ammonia to the mobile phase can prevent streaking by neutralizing the acidic sites on the silica plate. A single spot under UV visualization (if applicable) and after staining (e.g., with potassium permanganate) is a good indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[6] Impurities typically cause the melting point to be depressed and broaden the range.

  • NMR Spectroscopy (¹H and ¹³C): This provides a detailed structural confirmation and can reveal the presence of impurities, even at low levels.

Part 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or separates from the supersaturated solution as a liquid instead of a solid lattice.[7] This is common when the solute's melting point is below the solvent's boiling point or when high levels of impurities are present.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[7]

  • Change Solvents: The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a solvent system with a lower boiling point or use a solvent mixture (e.g., Ethanol/Water, Acetone/Hexane).[7][8]

  • Induce Crystallization at a Lower Temperature: After re-dissolving, allow the solution to cool. Once it is just above the cloud point, try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site.[7]

Q5: My yield after recrystallization is extremely low. How can I improve recovery?

A5: This is one of the most common issues and usually points to one of several factors.[7]

Causality & Solutions:

  • Excessive Solvent: This is the most frequent cause. You may have used too much solvent to dissolve the crude product, leaving a significant portion of your compound in the mother liquor even after cooling.

    • Fix: Next time, add the hot solvent portion-wise, just until the solid fully dissolves and not a drop more.[6] To recover dissolved product, you can try to partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at cold temperatures.

    • Fix: A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.[6] You may need to screen for a new solvent or use an anti-solvent system (see protocol below).

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Fix: Use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible to prevent cooling.[7]

Chromatography Issues

Q6: My compound streaks badly or remains at the baseline on my silica gel TLC plate/column. How do I fix this?

A6: This behavior is characteristic of highly polar, basic compounds on acidic silica gel.[9] The basic piperidine nitrogens are interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide into your mobile phase. This neutralizes the acidic sites on the silica, allowing your compound to elute properly.

  • Use a More Polar Eluent: Your mobile phase may not be polar enough. A gradient starting with ethyl acetate and moving towards 10-20% methanol is often effective.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Employ Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often superior.[10] Here, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a water/acetonitrile or water/methanol gradient). Polar compounds have weaker interactions and elute earlier.

Q7: I ran a column, but my fractions are still not pure. How can I improve the separation?

A7: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is small.

Solutions:

  • Optimize the Mobile Phase: Use TLC to find a solvent system that gives a clear separation (ΔRf > 0.2) between your product and the impurities. Your target compound should ideally have an Rf value between 0.3 and 0.7.[2]

  • Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This gives more time for the components to separate.

  • Improve Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent to ensure it starts as a tight band.

  • Consider an Alternative Chromatography Mode: If normal-phase is failing, Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent modern alternatives for separating highly polar compounds.[10][11]

Part 3: Recommended Purification Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow start Crude Product tlc Assess Purity (TLC) start->tlc decision Is it >90% pure with minor impurities? tlc->decision recryst Purify via Recrystallization decision->recryst  Yes chrom Purify via Column Chromatography decision->chrom  No (Complex Mixture) check_purity1 Check Purity (TLC, MP) recryst->check_purity1 check_purity2 Check Purity (TLC, NMR) chrom->check_purity2 pure_product Pure Product check_purity1->pure_product  Pure troubleshoot Troubleshoot (See Guide) check_purity1->troubleshoot  Not Pure check_purity2->pure_product  Pure check_purity2->troubleshoot  Not Pure troubleshoot->chrom Try Chromatography

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is ideal when your crude product is relatively pure (>90%).

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Place 1.0 g of the crude solid in a 50 mL Erlenmeyer flask. Add a stir bar. On a hot plate, bring ~20 mL of ethanol to a gentle boil in a separate beaker.

  • Hot Solvent Addition: Add the hot ethanol to the Erlenmeyer flask containing your solid in small portions (1-2 mL at a time) while stirring and heating. Continue adding just enough hot solvent until all the solid has dissolved.[6]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a pre-heated clean flask.[7]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Table 1: Potential Recrystallization Solvents
Solvent SystemBoiling Point (°C)PolarityComments
Isopropanol82.5PolarGood starting point. Less volatile than ethanol.
Ethanol78.4PolarA very common and effective solvent for polar molecules.[8]
Acetone56PolarLower boiling point may prevent oiling out.
Ethyl Acetate77.1MediumMay work if impurities are very non-polar or very polar.
Ethanol / WaterVariesVery PolarUse as a dual-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify and cool.[8]
Acetone / HexaneVariesTunableDissolve in hot acetone, add hexane until cloudy, then cool.
Protocol 2: Reversed-Phase Flash Column Chromatography

This method is best for complex mixtures or when recrystallization fails.[9]

ChromatographyProcess cluster_prep Preparation cluster_run Execution cluster_post Analysis prep_col Pack C18 Column load Load Sample prep_col->load prep_sample Dissolve Sample in minimum MeOH prep_sample->load prep_eluent Prepare Eluents (A: Water, B: MeOH) equilibrate Equilibrate (5% B) prep_eluent->equilibrate load->equilibrate elute Run Gradient (e.g., 5% -> 95% B) equilibrate->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for reversed-phase flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Select a C18-functionalized silica gel column.

  • Mobile Phase: Prepare two solvents. Eluent A: Deionized Water. Eluent B: Methanol or Acetonitrile. (Optional: add 0.1% formic acid or acetic acid to both phases to improve peak shape by ensuring the piperidine nitrogens are protonated).

  • Sample Preparation: Dissolve your crude product in a minimal amount of methanol. If it is not fully soluble, use DMF or DMSO and note this for your analysis.

  • Column Equilibration: Equilibrate the column by running a starting mixture of 95% A / 5% B through it until the baseline is stable.

  • Loading and Elution: Load your sample onto the column. Begin elution with your starting solvent mixture. Gradually increase the proportion of Eluent B (the organic solvent) to elute compounds of increasing hydrophobicity. A typical gradient might be 5% B to 95% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions using TLC or LC-MS to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If water is present, lyophilization (freeze-drying) may be necessary to obtain the final solid.

References

  • How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023). Available at: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. Available at: [Link]

  • Profiling of polar metabolites in biological extracts using diamond hydride-based aqueous normal phase chromatography - Deakin University research repository. (2009). Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Available at: [Link]

  • Recrystallization - YouTube. (2020). Professor Dave Explains. Available at: [Link]

  • Column chromatography - Columbia University. (n.d.). Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Step‐wise synthesis of Malonamides 61 from ethyl... | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

Sources

Stability testing of 1,3-Di(piperidin-1-yl)propane-1,3-dione under experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-Di(piperidin-1-yl)propane-1,3-dione (CAS 54561-77-2). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding to anticipate, identify, and resolve potential stability challenges, ensuring the integrity and reproducibility of your results.

Introduction to the Stability Profile of this compound

This compound is a unique molecule featuring a central 1,3-dicarbonyl system flanked by two N-acylpiperidine moieties. This structure presents several key areas of potential instability that researchers must consider. The primary points of susceptibility are the two amide bonds and the tertiary amine functionalities within the piperidine rings. Understanding the behavior of these functional groups under common experimental stressors such as pH, temperature, light, and oxidizing agents is critical for maintaining the compound's integrity.

This guide is structured to provide practical, actionable advice. We will first address common questions in the FAQ section and then delve into specific experimental issues in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the amide bonds and oxidation of the piperidine rings.

  • Hydrolytic Degradation: The amide linkages are susceptible to cleavage under both acidic and basic conditions, which would yield piperidine and malonic acid derivatives.[1] Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.[2]

  • Oxidative Degradation: The tertiary amine nitrogen in each piperidine ring is a potential site for oxidation.[3] This can lead to the formation of N-oxide derivatives or more complex ring-opened products. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is expected to be significantly pH-dependent.

  • Acidic Conditions (pH < 4): In strongly acidic media, the amide bonds are prone to acid-catalyzed hydrolysis. The rate of hydrolysis will likely increase with decreasing pH and increasing temperature.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH. However, long-term storage in aqueous buffers, even at neutral pH, may still lead to slow hydrolysis.

  • Basic Conditions (pH > 8): In alkaline solutions, the amide bonds are susceptible to base-catalyzed hydrolysis. Additionally, the methylene protons between the two carbonyl groups are acidic and can be deprotonated under basic conditions to form a stable enolate, which might influence its reactivity and degradation profile.[4]

Q3: Is this compound sensitive to light?

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For optimal stability, storage at low temperatures (e.g., 2-8 °C or -20 °C) is recommended. If solutions are prepared, they should be used fresh or stored for short periods at low temperatures and protected from light. The use of freshly prepared solutions is always the best practice to avoid variability in experimental results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides a systematic approach to resolving them.

Observed Problem Potential Root Cause(s) Recommended Actions & Explanations
Appearance of new, unexpected peaks in HPLC/LC-MS analysis over time. 1. Hydrolytic Degradation: Cleavage of one or both amide bonds. 2. Oxidative Degradation: Formation of N-oxides or other oxidation products.1. Confirm Degradation: Perform a forced degradation study (see Protocol 1 below) to intentionally generate degradation products. Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your experimental samples.[4] 2. Analyze Degradants: Use LC-MS/MS to obtain mass spectral data of the new peaks to help identify their structures. Hydrolysis would result in a mass loss corresponding to a piperidine ring and the addition of a hydroxyl group, while oxidation would lead to a mass increase of 16 amu (for an N-oxide). 3. Optimize Conditions: If degradation is confirmed, re-evaluate your experimental conditions. Consider using freshly prepared solutions, adjusting the pH of your buffers to be closer to neutral, and de-gassing solvents to remove dissolved oxygen.
Decreasing peak area or loss of compound potency in solution. 1. Rapid Degradation: The compound may be unstable under your specific solvent, buffer, or temperature conditions. 2. Adsorption to Surfaces: The compound may be adsorbing to plastic or glass surfaces of vials or well plates.1. Perform a Time-Course Stability Study: Prepare a solution of the compound under your experimental conditions and analyze it by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours). This will quantify the rate of degradation. 2. Evaluate Solvent and pH Effects: If degradation is rapid, systematically vary the solvent and buffer pH to identify more stable conditions. 3. Test for Adsorption: Prepare solutions in both polypropylene and glass vials (or silanized glass) and compare the recovery over time. If adsorption is an issue, consider using low-adsorption labware.
Inconsistent results between experimental replicates. 1. Inconsistent Sample Preparation: Variations in the time between sample preparation and analysis. 2. Photodegradation: Differential exposure of samples to light. 3. Temperature Fluctuations: Samples experiencing different temperature profiles.1. Standardize Workflow: Implement a strict and consistent timeline for sample preparation and analysis. 2. Protect from Light: Work with samples in amber vials or under low-light conditions. Ensure all samples are treated with the same light exposure.[6] 3. Control Temperature: Use temperature-controlled autosamplers and ensure samples are not left at room temperature for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method, based on ICH Q1A(R2) guidelines.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Maintain a dark control sample under the same temperature conditions.

3. Sample Analysis:

  • At the end of the incubation period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[8]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[4]

  • Use mass spectrometry to aid in the structural elucidation of the major degradation products.

Visualizing Potential Degradation Pathways

To better understand the potential degradation mechanisms, the following diagrams illustrate the key hydrolytic and oxidative pathways.

Hydrolytic_Degradation Parent This compound Intermediate Mono-hydrolyzed Intermediate Parent->Intermediate Hydrolysis (Acid/Base) @ Amide Bond 1 Product1 Malonic Acid Intermediate->Product1 Hydrolysis (Acid/Base) @ Amide Bond 2 Product2 Piperidine Intermediate->Product2

Caption: Potential hydrolytic degradation pathway.

Oxidative_Degradation Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential oxidative degradation pathway.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). UT Austin. Retrieved January 16, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 16, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 15(1), 29–53.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 16, 2026, from [Link]

  • Khan, M. N., et al. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry, 22(6), 619-631.
  • Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
  • Patel, R. M., & Shah, B. M. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 251-255.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3215–3230.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Kanaoka, Y. (1977). The Photochemistry of Amides and Phthalimides. Accounts of Chemical Research, 10(11), 409–415.

Sources

Common side reactions in the synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic procedure. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

The synthesis of this symmetrical diamide, typically achieved through the condensation of a malonic ester like diethyl malonate with piperidine, appears straightforward. However, this reaction is frequently plagued by challenges leading to low yields and difficult purifications. This guide addresses these specific issues in a practical, question-and-answer format.

Core Synthesis Pathway & Key Challenges

The primary route involves a double nucleophilic acyl substitution where piperidine displaces the ethoxy groups of diethyl malonate. The reaction is typically driven by heat, often with the removal of the ethanol byproduct to shift the equilibrium towards the product.[1]

Caption: General reaction scheme for the synthesis of the target diamide.

The main challenge arises because the formation of the mono-amide intermediate is significantly faster than the formation of the final diamide. This disparity in reaction rates is the primary source of incomplete conversion and the generation of hard-to-remove impurities.

Troubleshooting Guide

Q1: My reaction yield is low, and TLC/LCMS analysis shows a major byproduct. I've identified it as the mono-amide, mono-ester intermediate (ethyl 3-oxo-3-(piperidin-1-yl)propanoate). Why is this happening and how can I force the reaction to completion?

Answer: This is the most common failure mode in this synthesis. The formation of the mono-amide intermediate is rapid, but this product is significantly less reactive than the starting diethyl malonate. The electron-donating nature of the newly formed amide group reduces the electrophilicity of the remaining ester carbonyl, making the second nucleophilic attack by piperidine more difficult.

Causality & Solutions:

  • Insufficient Driving Force (Thermodynamics): The amidation of esters is often a reversible equilibrium-controlled process.[1] The accumulation of the ethanol byproduct can inhibit the forward reaction.

    • Solution: Use a higher-boiling-point solvent (e.g., toluene or xylene) and a Dean-Stark apparatus to azeotropically remove ethanol as it forms. This application of Le Châtelier's principle is highly effective in driving the reaction towards the diamide product.

  • Insufficient Thermal Energy (Kinetics): The activation energy for the second amidation step is higher than the first. Insufficient reaction temperature or time will result in a stalled reaction after the formation of the mono-amide. Reactions of unreactive malonyl derivatives often require elevated temperatures.[2]

    • Solution: Increase the reaction temperature to reflux in a high-boiling-point solvent like toluene (~111°C) or xylene (~140°C). Ensure the reaction is run for an extended period (12-24 hours) and monitor its progress by TLC or GC-MS until the mono-amide spot disappears.

  • Stoichiometry: While using a stoichiometric amount (2 equivalents) of piperidine is theoretically sufficient, in practice, a slight excess can help increase the concentration of the nucleophile to favor the second, slower reaction step.

    • Solution: Use a modest excess of piperidine (e.g., 2.2 to 2.5 equivalents). This ensures that the amine concentration remains high throughout the reaction. The excess volatile piperidine can be easily removed during workup.

Side_Reaction_Pathway Start Diethyl Malonate + Piperidine Intermediate Mono-amide Intermediate (Ethyl 3-oxo-3-(piperidin-1-yl)propanoate) Start->Intermediate k1 (Fast) Product Desired Diamide Product Intermediate->Product k2 (Slow) Stall Reaction Stalls (Low Yield) Intermediate->Stall If conditions are not forcing enough

Caption: Kinetic profile leading to the accumulation of the mono-amide intermediate.

Q2: I'm observing unexpected byproducts. My mass spec data suggests molecules corresponding to hydrolyzed starting material or even decarboxylated products. What's going on?

Answer: The presence of these byproducts points to two potential issues: water contamination or excessive thermal stress, particularly under non-neutral pH conditions.

Causality & Solutions:

  • Hydrolysis: Malonic esters can be hydrolyzed back to their corresponding carboxylic acids in the presence of water, a reaction that can be catalyzed by either acid or base.[3][4] Since piperidine is basic, any water in the reagents or solvent can lead to the formation of malonic acid or its ethyl ester half-acid. These acidic species can then react to form salts or other unwanted side products.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly distilled piperidine. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Decarboxylation: Substituted malonic acids are thermally unstable and readily lose CO₂ upon heating. If hydrolysis occurs to form a malonic acid derivative, the high temperatures used to drive the amidation can cause subsequent decarboxylation.

    • Solution: The primary fix is to prevent the initial hydrolysis by maintaining anhydrous conditions. If hydrolysis is unavoidable, purification via column chromatography will be necessary to separate these more polar, acidic byproducts.

Q3: My reaction is extremely sluggish, even at high temperatures with a Dean-Stark trap. What other factors should I investigate?

Answer: If the reaction fails to proceed under forcing conditions, you should turn your attention to the quality of your reagents and the possibility of catalytic inhibition.

Causality & Solutions:

  • Reagent Purity: The purity of both diethyl malonate and piperidine is critical. Old or improperly stored piperidine can absorb water and carbon dioxide from the atmosphere to form piperidinium carbonate, reducing the amount of free base available to act as a nucleophile.

    • Solution: Use freshly opened or distilled reagents. The purity of diethyl malonate can be checked by NMR or GC-MS. Piperidine should be a clear, colorless liquid; a yellow or brown coloration indicates degradation.

  • Catalysis (Optional): While this reaction is often run thermally without a catalyst, certain Lewis acids or activating agents can promote amidation.[5] However, the direct reaction between an ester and an amine is more commonly driven by heat. Some research points to acid catalysis for similar reactions.[6] A small amount of a proton source like glacial acetic acid could potentially protonate the ester carbonyl, increasing its electrophilicity, but it will also form a salt with piperidine, complicating the reaction. A more reliable approach is to stick with thermal, uncatalyzed conditions and focus on driving the equilibrium.

Q4: My reaction seems to have worked, but purifying the final product is a nightmare. The product, starting material, and mono-amide intermediate all co-elute during column chromatography. What can I do?

Answer: This is a common outcome when the reaction is not driven to completion. The structural similarities between the three key components make chromatographic separation challenging.

Causality & Solutions:

  • Incomplete Conversion: The root cause is an incomplete reaction. The best purification strategy is to optimize the reaction itself to consume all starting materials and intermediates.

    • Solution: Before attempting a large-scale purification, re-run the reaction under more forcing conditions as described in Q1 (higher temperature, Dean-Stark trap, longer reaction time) to maximize conversion. A clean reaction is far easier to purify than a partial one.

  • Purification Strategy: If you must purify a mixture, consider alternative methods.

    • Acidic Wash: The desired diamide product is a neutral molecule. Unreacted piperidine can be removed with a dilute acid wash (e.g., 1M HCl). The mono-amide intermediate has a slightly different polarity and may be partially separable.

    • Recrystallization: this compound is a crystalline solid.[7] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be a highly effective method for removing less crystalline impurities like the oily mono-amide intermediate.

    • Chromatography Optimization: If chromatography is the only option, use a shallow solvent gradient and consider different stationary phases (e.g., alumina instead of silica) that may offer different selectivity.

Sources

Technical Support Center: Optimizing Piperidine-Catalyzed Condensation with Propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of β-enaminones via the condensation of piperidine and propane-1,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this valuable reaction. Here, we address common challenges with in-depth, scientifically grounded solutions to help you achieve optimal results.

The reaction between a secondary amine like piperidine and a β-dicarbonyl compound such as propane-1,3-dione is a cornerstone transformation in organic synthesis, yielding highly versatile β-enaminone intermediates. These products are pivotal in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] The reaction, a variant of the Knoevenagel condensation, proceeds through an enamine mechanism catalyzed by piperidine itself.[3][4]

While seemingly straightforward, this condensation can be prone to issues that affect yield, purity, and scalability. This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the reaction. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Q1: Why is my reaction yield consistently low or the reaction failing to proceed to completion?

A low or stalled reaction is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions or reagent quality.

Possible Causes & Diagnostic Checks:

  • Catalyst Activity: Piperidine, while a catalyst, can be compromised. Old or improperly stored piperidine can absorb atmospheric CO₂ and water, reducing its basicity and catalytic efficacy.

  • Water Content: The condensation reaction produces water as a byproduct.[5][6] An excessive amount of water, either from reagents or formed during the reaction, can inhibit the reaction equilibrium, preventing it from going to completion.[5][6]

  • Suboptimal Temperature: While many condensations proceed at room temperature, the specific substrates may require thermal energy to overcome the activation barrier.[5][6]

  • Impure Reactants: Impurities in either the piperidine or propane-1,3-dione can interfere with the reaction.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use freshly opened or recently distilled piperidine.

    • Ensure the propane-1,3-dione is of high purity and dry.

  • Optimize Water Removal:

    • If the reaction is conducted in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[6] This is a highly effective method for driving the reaction equilibrium towards the product.[6]

    • Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture, though this is generally less efficient than azeotropic removal for larger scales.

  • Systematically Vary Temperature:

    • Begin the reaction at room temperature and monitor its progress via Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, gradually increase the temperature. Gentle heating, often in the range of 40-80°C, can significantly improve the reaction rate and yield.[5] For higher boiling point solvents, reflux conditions may be necessary.

  • Monitor Reaction Progress: Use TLC to track the consumption of starting materials. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q2: My final product is impure, showing multiple spots on TLC. What are the likely side reactions?

The formation of byproducts is a common purity issue. Understanding the potential side reactions is key to mitigating them.

Possible Side Products & Their Formation:

  • Self-Condensation of Propane-1,3-dione: In the presence of a base, propane-1,3-dione can undergo self-condensation reactions. This is more likely if a base stronger than piperidine is used, or if the reaction is overheated for an extended period.

  • Michael Addition: The desired β-enaminone product can act as a nucleophile and undergo a Michael addition with another molecule of an activated starting material, leading to oligomeric impurities.

  • Bis-Adduct Formation: It is possible for two molecules of piperidine to react with one molecule of propane-1,3-dione under certain conditions, though this is less common.

Strategies for Minimizing Impurities:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of piperidine to propane-1,3-dione. An excess of either reactant can promote side reactions.

  • Catalyst Loading: While piperidine is a reactant in this specific case, in related Knoevenagel condensations, using a catalytic amount of a base is standard. Using too much catalyst can lead to side reactions.[5]

  • Temperature Management: Avoid excessive heating. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

  • Purification Technique: The resulting β-enaminone can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[5] If recrystallization is insufficient, flash column chromatography on silica gel is a standard method for separating polar products.[7]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding reaction optimization and best practices.

Q1: What is the optimal solvent for this reaction?

The choice of solvent is critical and can significantly influence the reaction's success.[6]

Solvent TypeExamplesSuitability & Rationale
Aprotic, Non-Polar Toluene, HexaneHighly Recommended. Toluene is often the solvent of choice as it allows for the azeotropic removal of water using a Dean-Stark trap, effectively driving the reaction forward.[6]
Aprotic, Polar DMF, AcetonitrileCan be effective. These solvents can promote high conversion rates and selectivity in short reaction times.[6] However, their high boiling points can make removal difficult.
Protic, Polar Ethanol, MethanolOften suitable. These solvents are good at dissolving the reactants and are easy to remove.[5][6] However, they cannot be used with a Dean-Stark trap for water removal.
Solvent-Free NoneA viable green chemistry option. Running the reaction neat, often with gentle heating (e.g., 120°C), can lead to high yields in short times with a simple workup.[8]
Q2: What is the detailed mechanism of the reaction?

The reaction proceeds via an enamine-mediated pathway, which is a hallmark of Knoevenagel-type condensations catalyzed by secondary amines.[3]

  • Iminium Ion Formation: Piperidine attacks one of the carbonyl groups of propane-1,3-dione to form a carbinolamine intermediate.

  • Enamine Formation: The carbinolamine then dehydrates to form a highly reactive iminium ion, which is subsequently deprotonated at the α-carbon to yield the enamine.

  • Tautomerization & Product Formation: The enamine is in equilibrium with its more stable, conjugated β-enaminone tautomer, which is the final product.

A simplified diagram illustrating the core transformation is provided below.

Caption: Core transformation pathway.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a silica gel plate.

  • Spotting:

    • Spot the crude reaction mixture.

    • Spot a co-spot of the reaction mixture with the propane-1,3-dione starting material.

    • Spot the pure propane-1,3-dione starting material.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The ideal solvent system will give the starting material an Rf value of ~0.5 and the product an Rf of ~0.3.

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the propane-1,3-dione spot indicates the reaction is complete.

General Experimental Workflow

Below is a generalized, robust protocol for the synthesis.

Protocol: Synthesis of 3-(piperidin-1-yl)prop-2-enal-1-one

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add propane-1,3-dione (1 equivalent).

  • Solvent & Reagent Addition: Add toluene as the solvent. Then, add piperidine (1 equivalent).

  • Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis shows the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.[5][9]

G start Reaction Setup (Flask, Stirrer, Condenser, Dean-Stark) add_reagents Add Propane-1,3-dione, Piperidine, & Toluene start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC & Collect Water reflux->monitor monitor->reflux Incomplete? workup Cool & Concentrate monitor->workup Complete? purify Purify Product (Recrystallization or Chromatography) workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
  • RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K.
  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20).
  • NIH. (n.d.). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions.
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (n.d.). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds.
  • RSC Publishing. (n.d.). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Interpreting Ambiguous Bioassay Results for 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This resource is structured in a question-and-answer format to directly address common challenges. We will delve into the underlying chemical and biological principles that can lead to misleading results and provide step-by-step protocols for confirmatory experiments.

Frequently Asked Questions (FAQs)

Q1: My initial high-throughput screen (HTS) showed promising activity for 1,3-Di(piperidin-1-yl)propane-1,3-dione, but the results are not reproducible or lack a clear dose-response relationship. What could be the issue?

This is a common scenario in early-stage drug discovery.[1][2] Ambiguous or irreproducible results for compounds like this compound can often be attributed to its classification as a potential Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear to be active in a wide range of assays due to non-specific interactions rather than specific binding to a biological target.[2][3]

The 1,3-dicarbonyl moiety in your compound is a known structural alert that can contribute to assay interference through several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[4][5] This can lead to a steep but often irreproducible dose-response curve.

  • Chemical Reactivity: The 1,3-dicarbonyl group can exhibit reactivity that may not be compatible with all assay components, potentially leading to covalent modification of proteins or interference with detection reagents.

  • Metal Chelation: The dicarbonyl arrangement can chelate metal ions that may be essential for enzyme function or as cofactors in your assay, leading to apparent inhibition.[6]

To begin troubleshooting, it is essential to perform a series of counter-screens to rule out these common artifacts.

Q2: What are "counter-screens" and which ones should I perform for this compound?

Counter-screens are secondary assays designed to identify false positives from your primary screen.[3] For a compound with the structural features of this compound, the following counter-screens are highly recommended:

Counter-ScreenPurposePotential Issue with this compound
Detergent-Based Aggregation Assay To identify compound aggregation as the source of inhibition.The compound may form aggregates that non-specifically inhibit the target protein.
Autofluorescence Check To determine if the compound interferes with fluorescence-based readouts.The compound's intrinsic fluorescence could be misinterpreted as a positive signal.
Orthogonal Assay To confirm the biological activity using a different detection method.The initial "hit" may be an artifact of the primary assay's technology.[1][7]
Metal Chelation Assay To assess if the compound's activity is due to the sequestration of essential metal ions.The 1,3-dicarbonyl motif can chelate metal cofactors required for enzyme activity.[6]

Below is a workflow to guide you through the process of validating your initial findings.

Sources

Part 1: Frequently Asked Questions (FAQs) about 1,3-Di(piperidin-1-yl)propane-1,3-dione Stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Di(piperidin-1-yl)propane-1,3-dione Stability Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to provide you with in-depth technical information and actionable protocols to ensure the stability and integrity of this compound during storage. As Senior Application Scientists, we understand that the reliability of your starting materials is paramount to the success of your research. This document is structured to address common questions and troubleshooting scenarios you may encounter.

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What is the recommended temperature for storing this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place. A refrigerated temperature range of 2-8°C is highly recommended for many piperidine series compounds to maintain their quality and effectiveness over time.[1] High temperatures can accelerate chemical reactions, leading to degradation.[1]

Q2: How sensitive is this compound to moisture?

A2: this compound is susceptible to hydrolysis due to the presence of amide (malonamide) linkages. Moisture in the air can react with the compound, causing it to degrade.[1][2] Therefore, it is crucial to store it in a dry environment. Using desiccants in the storage container is a good practice to absorb excess moisture.[1]

Q3: Is this compound light-sensitive?

Q4: What is the expected shelf life of this compound?

A4: The shelf life can vary depending on the purity of the compound and storage conditions. For many piperidine compounds, if stored properly, they can remain stable for a considerable period, with some lasting up to 5 years or more.[1] However, some degradation is expected over time, and after 2-3 years, a noticeable loss of potency might occur.[1] It is always recommended to re-analyze the purity of the compound if it has been in storage for an extended period.

Q5: Are there any incompatible materials I should avoid storing this compound with?

A5: Yes, this compound should be stored away from strong oxidizing agents.[4] The piperidine ring, in particular, can be susceptible to oxidation, which can lead to the breaking of the ring structure and the formation of various oxidation products.[5]

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a more in-depth look at potential degradation pathways and offers solutions to mitigate these issues.

Issue 1: Loss of Potency or Appearance of Impurities Over Time

Potential Cause A: Hydrolysis

  • Causality: The core structure of this compound is a malonamide. Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond.[6][7][8] This reaction can be catalyzed by both acidic and basic conditions.[7][8] The presence of atmospheric moisture is often sufficient to initiate this degradation process over time.[1] The hydrolysis of the amide bonds in this compound would lead to the formation of piperidine and malonic acid or its derivatives.

  • Troubleshooting Protocol:

    • Strict Moisture Control: Always handle the compound in a dry environment, such as a glove box with a controlled atmosphere if possible.

    • Inert Gas Overlay: For long-term storage, after dispensing the desired amount, flush the container with an inert gas like argon or nitrogen before sealing. This displaces moist air.

    • Use of Desiccants: Place a desiccant, such as silica gel, in the secondary storage container to maintain a dry environment.[1] Ensure the desiccant is active (e.g., color-indicating silica gel is blue when active and pink when saturated with moisture).

Potential Cause B: Oxidation

  • Causality: The piperidine rings contain nitrogen atoms with lone pairs of electrons and C-H bonds that can be susceptible to oxidation.[5] Oxidizing agents in the environment or impurities in solvents can attack these sites, leading to the formation of various degradation products and a decrease in the purity of the compound.[5][9]

  • Troubleshooting Protocol:

    • Avoid Incompatible Materials: Ensure the compound is not stored near strong oxidizing agents.[4]

    • Inert Atmosphere: Storing under an inert atmosphere (argon or nitrogen) will also help prevent oxidation by displacing oxygen.

    • Solvent Purity: When preparing solutions, use high-purity, de-gassed solvents to minimize exposure to dissolved oxygen and oxidative impurities.

Issue 2: Discoloration of the Compound (e.g., from white to yellow/brown)

Potential Cause: Thermal Degradation or Photodegradation

  • Causality: Elevated temperatures can cause thermal decomposition.[5] For dicarbonyl compounds, this can be a complex process leading to various breakdown products.[10] Similarly, exposure to light, especially UV light, can provide the energy to initiate photochemical reactions, leading to the formation of colored impurities.[3]

  • Troubleshooting Protocol:

    • Consistent Cold Storage: Maintain a consistent storage temperature of 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is stored at lower temperatures, as this can introduce moisture condensation.

    • Light Protection: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1]

    • Dark Storage Location: Keep the container in a dark place, such as a drawer or a cupboard within the refrigerator.

Part 3: Experimental Protocols and Data

This section provides a summary of recommended storage conditions and a workflow for handling the compound to minimize degradation.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows down chemical reactions.[1]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation and displaces moisture.[1]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light.[1]
Environment Dry, dark locationProtects from hydrolysis and photodegradation.[1]
Compatibility Store away from strong acids, bases, and oxidizing agentsPrevents catalytic hydrolysis and oxidation.[4][5][7][8]
Workflow for Handling and Storage

Handling_and_Storage_Workflow Workflow for Optimal Storage cluster_receipt Receiving the Compound cluster_storage Initial Storage cluster_handling Dispensing and Handling cluster_return Returning to Storage Receive Receive Compound Inspect Inspect for proper sealing and initial appearance Receive->Inspect Store Store immediately at 2-8°C in a dark, dry location Inspect->Store Equilibrate Allow container to equilibrate to room temperature before opening Store->Equilibrate For Use Dispense Dispense material in a dry environment (e.g., glove box) Equilibrate->Dispense Flush Flush container with inert gas (Ar/N2) Dispense->Flush Seal Seal container tightly Flush->Seal Return Return to 2-8°C storage Seal->Return

Caption: Workflow for handling this compound.

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_light_heat Photodegradation / Thermal Degradation Compound This compound H2O Moisture (H2O) Compound->H2O O2 Oxygen / Oxidizing Agents Compound->O2 Light_Heat Light (hv) / Heat (Δ) Compound->Light_Heat Hydrolysis_Products Piperidine + Malonic Acid Derivatives H2O->Hydrolysis_Products Oxidation_Products Ring-Opened Products / N-Oxides O2->Oxidation_Products Degradation_Products Various Colored Impurities Light_Heat->Degradation_Products

Caption: Potential degradation pathways for the compound.

By adhering to these guidelines, you can significantly extend the shelf life and maintain the purity of your this compound, ensuring the reliability and reproducibility of your experimental results. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • ResearchGate. Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems | Request PDF.
  • BIOSYNCE. (2025, August 25).
  • Guidechem. 1,3-di-piperidin-1-yl-propane-1,3-dione 54561-77-2.
  • SpringerLink. Research progress on piperidine-containing compounds as agrochemicals.
  • Wikipedia. Piperidine.
  • National Institutes of Health. Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Fisher Scientific.
  • Chemistry Steps. Amides - Structure and Reactivity.
  • ResearchGate. (2025, August 7).
  • Chemguide. the hydrolysis of amides.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Technical Support Center: Scaling Up the Production of 1,3-Di(piperidin-1-yl)propane-1,3-dione for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,3-Di(piperidin-1-yl)propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale up the production of this compound for your in vivo studies, ensuring high purity and batch-to-batch consistency.

Introduction to this compound

This compound is a malonamide derivative of interest in drug discovery and development. Malonamides are recognized as privileged structures in medicinal chemistry due to their ability to act as peptidomimetics, chelating agents, and their presence in various biologically active compounds.[1] The 1,3-dicarbonyl moiety is a key feature, contributing to the compound's chemical reactivity and potential biological activity.[2] As you transition from bench-scale synthesis to producing larger quantities for in vivo studies, several challenges related to reaction control, purification, and process safety will emerge. This guide will walk you through these challenges with practical solutions.

Synthesis of this compound: A Scalable Approach

The synthesis of this compound, a symmetrical malonamide, can be approached through several methods. A common and scalable route involves the amidation of a malonic acid derivative with piperidine. We will focus on a two-step process starting from malonic acid, proceeding through an activated intermediate.

Proposed Synthetic Pathway

The recommended synthetic route involves the conversion of malonic acid to malonyl chloride, followed by reaction with piperidine. This method is often high-yielding and relatively clean.[]

Synthesis_Pathway Malonic_Acid Malonic Acid Malonyl_Chloride Malonyl Chloride Malonic_Acid->Malonyl_Chloride SOCl2 or (COCl)2 Catalytic DMF Target_Compound This compound Malonyl_Chloride->Target_Compound Piperidine (2.2 eq) Inert Solvent, Base

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Bench-Scale)

This protocol is for a 10-gram scale synthesis and should be optimized before scaling up further.

Step 1: Synthesis of Malonyl Chloride

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add malonic acid (10.4 g, 0.1 mol).

  • Add thionyl chloride (26.2 g, 16.2 mL, 0.22 mol) dropwise to the malonic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.

  • After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until the evolution of HCl and SO2 gases ceases.

  • The progress of the reaction can be monitored by the disappearance of solid malonic acid.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude malonyl chloride is a yellowish liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperidine (18.7 g, 21.8 mL, 0.22 mol) and a non-nucleophilic base such as triethylamine (22.3 g, 30.7 mL, 0.22 mol) in an inert solvent like dichloromethane (DCM) or toluene (200 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the crude malonyl chloride from Step 1 in the same inert solvent (50 mL) and add it dropwise to the piperidine solution, maintaining the temperature below 10 °C. The reaction is exothermic.[]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the malonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water (100 mL).

  • Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Suitable solvents for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed.

Scaling Up Production: Key Considerations and Troubleshooting

Scaling up a chemical synthesis is not always a linear process.[4] Several factors that are negligible at the bench scale can become critical at a larger scale.[5][6]

Heat Transfer
  • Problem: The amidation reaction is exothermic. As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction.[7]

  • Solution:

    • Use a jacketed reactor with a temperature control unit.

    • Ensure slow, controlled addition of the acyl chloride to the amine solution.

    • Monitor the internal reaction temperature closely.

    • For very large scales, consider a semi-batch process where one reactant is added continuously.

Mixing
  • Problem: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.

  • Solution:

    • Switch from magnetic stirring to mechanical overhead stirring.

    • Use appropriately sized and shaped impellers for the reactor geometry.

    • Ensure the mixing is sufficient to keep any solids suspended and to maintain a homogenous temperature.

Reagent Addition
  • Problem: The rate of addition of malonyl chloride is critical. Too fast an addition can lead to an uncontrolled exotherm, while too slow an addition can prolong the reaction time unnecessarily.

  • Solution:

    • Use a calibrated addition pump for precise control over the addition rate.

    • Start with a slow addition rate and gradually increase it while monitoring the temperature.

Work-up and Product Isolation
  • Problem: Handling large volumes of solvents and aqueous washes can be challenging. Emulsion formation during extraction is more likely at a larger scale.

  • Solution:

    • Use a larger separatory funnel or a liquid-liquid extraction setup.

    • To break emulsions, add brine or small amounts of a different organic solvent.

    • For product isolation, consider using a larger rotary evaporator or a vacuum oven for drying.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction of malonic acid with thionyl chloride.Ensure excess thionyl chloride is used and the reaction goes to completion (cessation of gas evolution). Consider adding a catalytic amount of DMF.
Degradation of malonyl chloride before use.Use freshly prepared malonyl chloride. It is sensitive to moisture.
Inefficient amidation reaction.Ensure the reaction is carried out at a low temperature to minimize side reactions. Use a non-nucleophilic base to scavenge the HCl produced.
Impure Product Presence of mono-amidated byproduct.Use a slight excess of piperidine (2.1-2.2 equivalents).
Unreacted starting materials.Monitor the reaction closely with TLC to ensure completion.
Side reactions due to high temperature.Maintain strict temperature control during the addition of malonyl chloride.
Difficulty in Purification Oily product that does not crystallize.The product may be impure. Try purifying a small sample by column chromatography to see if it yields a solid. If so, optimize the reaction to minimize impurities.
Product is soluble in the recrystallization solvent.Try different solvent systems. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane) is often effective.
Runaway Reaction Poor heat dissipation during scale-up.Implement the heat transfer solutions mentioned in section 3.1. Reduce the rate of addition of the electrophile.

Frequently Asked Questions (FAQs)

Q1: Can I use a different activating agent for the malonic acid?

A1: Yes, other activating agents like oxalyl chloride can be used.[8] Coupling reagents such as DCC or HATU are also options, but they are generally more expensive and generate stoichiometric byproducts, which can complicate purification on a large scale.[][8] Thionyl chloride is often preferred for its low cost and the fact that the byproducts are gaseous.[9]

Q2: What is the best way to monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) and visualize the spots with a UV lamp or by staining (e.g., with potassium permanganate).[10] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Thionyl chloride and malonyl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction of thionyl chloride with malonic acid produces HCl and SO2 gases , which are toxic and corrosive. Ensure the reaction is equipped with a gas trap.

  • The amidation reaction is exothermic . Follow the scale-up precautions for heat management to prevent a runaway reaction.

Q4: How do I ensure the purity of the final compound for in vivo studies?

A4: The purity of the final compound is critical for in vivo studies to ensure that the observed biological effects are due to the compound of interest and not impurities.

  • Purification: Recrystallization to a constant melting point is a good indicator of purity. If needed, perform a final purification step by column chromatography.

  • Characterization: Confirm the structure and assess the purity using the following analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity (ideally >95% or as required by the study).

    • Elemental Analysis: To confirm the elemental composition.

Q5: What are the expected analytical data for this compound?

A5: While specific experimental data should be generated for each batch, the expected analytical data would be:

  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the piperidine protons (typically in the 1.5-1.7 ppm and 3.4-3.6 ppm regions) and the methylene protons of the propane backbone (around 3.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Peaks for the carbonyl carbons (around 165-170 ppm), the piperidine carbons, and the central methylene carbon.

  • MS (ESI+): A peak corresponding to [M+H]⁺ (where M is the molecular weight of the compound).

Process Flow and Decision Making

The following diagram outlines the general workflow for scaling up the synthesis and the key decision points.

Scale_Up_Workflow decision decision process process start start Lab_Scale_Synthesis 1. Lab-Scale Synthesis (1-10g) start->Lab_Scale_Synthesis Start stop stop Purity_Check_1 2. Purity & Characterization (NMR, MS, TLC) Lab_Scale_Synthesis->Purity_Check_1 Purification Is_Pure Purity > 95%? Purity_Check_1->Is_Pure Analysis Pilot_Scale_Up 3. Pilot Scale-Up (100g-1kg) - Assess heat transfer - Assess mixing Is_Pure->Pilot_Scale_Up Yes Optimize_Reaction Optimize Reaction/ Purification Is_Pure->Optimize_Reaction No Purity_Check_2 4. Purity & Consistency Check (HPLC, Batch-to-Batch) Pilot_Scale_Up->Purity_Check_2 Purification Optimize_Reaction->Lab_Scale_Synthesis Is_Consistent Consistent Purity? Purity_Check_2->Is_Consistent Analysis Production_Scale 5. Production Scale for In Vivo Studies Is_Consistent->Production_Scale Yes Troubleshoot_Scale_Up Troubleshoot Scale-Up (See Section 4) Is_Consistent->Troubleshoot_Scale_Up No Production_Scale->stop End Troubleshoot_Scale_Up->Pilot_Scale_Up

Caption: Workflow for scaling up the production of this compound.

References

  • High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate. (2025). ResearchGate. [Link]

  • Synthesis of 1,3-diphenyl-1,3-propanedione. (n.d.). PrepChem.com. [Link]

  • WO2004101479A2 - Purification of biologically-produced 1,3-propanediol. (n.d.).
  • Progress in 1,3-propanediol biosynthesis. (2024). Frontiers. [Link]

  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol. (n.d.).
  • The preparation of amides. (n.d.). Chemguide. [Link]

  • Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. (2015). Chemical Communications. [Link]

  • US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione. (n.d.).
  • US5364987A - Process for the preparation of 1,3-propanediol. (n.d.).
  • Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. (2020). ResearchGate. [Link]

  • Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. (2014). PMC - PubMed Central. [Link]

  • Retrosynthetic Analysis part 5 | 1 -3 dicarbonyl compounds with examples. (2024). YouTube. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. [Link]

  • 1,3-dicarbonyl compounds synthesis ? (2020). ResearchGate. [Link]

  • Detection of α-Dicarbonyl Compounds in Maillard Reaction Systems and in Vivo. (2001). ACS Publications. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Safety Sentry. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. (2012). PMC - NIH. [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Química Organica.org. [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). RSC Advances. [Link]

  • Extending the spectrum of α-dicarbonyl compounds in vivo. (2014). PubMed. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2023). MDPI. [Link]

  • EP0254080B1 - Malonic acid derivatives and methods for their synthesis. (n.d.).
  • Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo. (2001). PubMed. [Link]

  • A green chemistry perspective on catalytic amide bond formation. (2017). UCL Discovery. [Link]

  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2021). ResearchGate. [Link]

  • 26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts. [Link]

  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. (2021). MDPI. [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. [Link]

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Troubleshooting inconsistent findings in 1,3-Di(piperidin-1-yl)propane-1,3-dione experiments.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Inconsistent Experimental Findings

Welcome to the technical support center for 1,3-Di(piperidin-1-yl)propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Synthesis & Reaction Optimization

The synthesis of this compound, a malonamide derivative, typically involves the formation of two amide bonds between a malonic acid equivalent and piperidine. Inconsistencies at this stage are common and often cascade into purification and characterization challenges.

FAQ 1.1: Why is my reaction yield consistently low or non-existent?

Low or no product yield in amide coupling reactions is a frequent issue stemming from several potential root causes, primarily involving inefficient starting material activation, reactant deactivation, or suboptimal reaction conditions.[1]

Primary Causes & Explanations:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid groups of malonic acid (or its derivative) must be converted into a more reactive species (like an acid chloride or an activated ester) to react with the piperidine amine. Incomplete activation is a primary failure point.[1]

  • Amine Deactivation: Piperidine is a base. In the presence of the acidic malonic acid, an acid-base neutralization can occur, forming a piperidinium carboxylate salt. This protonates the amine, rendering its lone pair non-nucleophilic and unable to attack the activated carboxylic acid.[2]

  • Hydrolysis: The presence of even trace amounts of water can be highly detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the unreactive carboxylic acid, effectively halting the reaction. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, base, solvent, and temperature is critical. For instance, using thionyl chloride (SOCl₂) to form the acyl chloride often requires heating, while oxalyl chloride may work at room temperature, sometimes with a DMF catalyst.[2]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low reaction yield.

G start Low or No Yield Observed check_activation Verify Carboxylic Acid Activation (e.g., via in-situ IR or quench small aliquot) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_bad Activation Incomplete check_activation->activation_bad No check_amine Assess Amine Nucleophilicity amine_ok Amine is Reactive check_amine->amine_ok Yes amine_bad Amine Protonated/ Deactivated check_amine->amine_bad No check_conditions Review Reaction Conditions (Solvent, Temp, Moisture) solve_conditions Solution: 1. Use anhydrous solvents (e.g., dry DCM, DMF). 2. Run reaction under inert atmosphere (N2, Ar). 3. Optimize temperature based on chosen method. check_conditions->solve_conditions activation_ok->check_amine solve_activation Solution: 1. Increase equivalents of activating agent. 2. Switch to a more potent agent (e.g., Oxalyl Chloride + DMF cat.). 3. Increase reaction time/temp for activation step. activation_bad->solve_activation amine_ok->check_conditions solve_amine Solution: 1. Add amine only after acid activation is complete. 2. Use a non-nucleophilic base (e.g., DIPEA, Et3N) to scavenge HCl byproduct. 3. Use Schotten-Baumann conditions (aqueous base). amine_bad->solve_amine

Caption: Diagnostic workflow for low-yield synthesis.

Recommended Protocol: Malonyl Chloride Method

This is often the most robust method for this type of diamide synthesis.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add malonic acid (1.0 eq.).

  • Activation: Add thionyl chloride (SOCl₂) (2.5 eq., excess to account for moisture) to the flask. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.[2]

  • Heating: Heat the mixture gently under reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess SOCl₂: Distill off the excess thionyl chloride under reduced pressure. This step is crucial to prevent side reactions.

  • Amine Addition: Dissolve the crude malonyl chloride in an anhydrous solvent like dichloromethane (DCM). Cool the solution in an ice bath (0°C).

  • Reaction: In a separate flask, dissolve piperidine (2.2 eq.) and a non-nucleophilic base like triethylamine (Et₃N) (2.5 eq.) in anhydrous DCM. Add this amine solution dropwise to the cold malonyl chloride solution. The base is critical for neutralizing the HCl formed during the reaction, which would otherwise protonate the piperidine.[2]

  • Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS. Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[3]

FAQ 1.2: My final product is contaminated with significant side products. What are they and how can I avoid them?

Side product formation often arises from the reactivity of the starting materials or intermediates with themselves or the solvent.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseProposed Mitigation Strategy
N-acylurea Use of carbodiimide coupling agents (like DCC, EDC) where the O-acylisourea intermediate is trapped by another amine or rearranges.If using EDC, add an auxiliary nucleophile like HOBt or NHS to form a more stable activated ester, which is less prone to side reactions.[4]
Malonic Anhydride Polymer Occurs if the activated malonic acid species (e.g., malonyl chloride) is allowed to self-condense, especially at elevated temperatures or high concentrations.Add the amine solution to the malonyl chloride solution (not the other way around) and maintain a low temperature during the addition to favor the intermolecular reaction with piperidine.
Products of Methylene Deprotonation The α-protons on the methylene bridge of the dione product are acidic and can be deprotonated by excess base, leading to self-condensation or other reactions.Use a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) rather than a strong, non-hindered base. Quench the reaction once complete to neutralize any remaining base.

Section 2: Purification Challenges

Even with a successful reaction, isolating pure this compound can be challenging. The choice between recrystallization and chromatography depends on the impurity profile.

FAQ 2.1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the cooling solution as a liquid phase instead of a solid crystal lattice. This is common when the compound's melting point is lower than the boiling point of the solvent or when high levels of impurities are present, disrupting crystal formation.[5]

Troubleshooting Protocol for "Oiling Out":

  • Re-dissolve: Heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.[5]

  • Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature overnight. Rapid cooling favors amorphous precipitation or oiling.

  • Induce Crystallization: If no crystals form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of previously isolated pure product.[5][6]

  • Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] Try a solvent mixture, such as ethanol/water, acetone/hexane, or ethyl acetate/hexane. Dissolve the crude product in a minimum of the "good" solvent (e.g., acetone) and slowly add the "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[7]

FAQ 2.2: The product appears to decompose on my silica gel column. How can I purify it chromatographically?

Amides can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or degradation during column chromatography. This often manifests as smearing or "tailing" of the product spot on TLC and low recovery from the column.[8]

Workflow for Optimizing Chromatographic Purification:

G start Product Degrades on Silica Gel neutralize_silica Option 1: Neutralize Silica Gel start->neutralize_silica change_stationary_phase Option 2: Change Stationary Phase start->change_stationary_phase alt_purification Option 3: Alternative Purification start->alt_purification protocol_neutralize Protocol: 1. Prepare eluent (e.g., Hexane/Ethyl Acetate). 2. Add 0.5-1% triethylamine (Et3N) to the eluent. 3. Equilibrate the column with this basic eluent before loading the sample. neutralize_silica->protocol_neutralize protocol_stationary Protocol: 1. Test separation on TLC plates of neutral or basic alumina. 2. If separation is good, run a column using the corresponding alumina as the stationary phase. change_stationary_phase->protocol_stationary protocol_alt Protocol: 1. Attempt recrystallization (see FAQ 2.1). 2. If applicable, consider short-path distillation under high vacuum if the compound is thermally stable and volatile enough. alt_purification->protocol_alt

Caption: Strategies for chromatographic purification of sensitive amides.

Section 3: Characterization & Stability

Inconsistent analytical data can be misleading. It is crucial to understand the potential sources of these discrepancies.

FAQ 3.1: My ¹H NMR spectrum shows broad peaks for the piperidine protons. Is this normal?

Yes, this can be normal. The broadening of signals for the piperidine ring protons, particularly those adjacent to the nitrogen (α-protons), is often due to restricted rotation around the amide C-N bond at room temperature. The C-N bond has partial double-bond character, which slows the interconversion of different rotamers on the NMR timescale.

Solutions:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at an elevated temperature (e.g., 50-80°C) can increase the rate of rotation. If the broadening is due to slow rotation, the peaks should sharpen into the expected multiplets at higher temperatures.

  • Confirm Structure with ¹³C NMR & MS: The carbon spectrum is less affected by this phenomenon. Correlate the ¹³C NMR and high-resolution mass spectrometry (HRMS) data to confirm the molecular formula and carbon backbone.

Reference Spectroscopic Data (Predicted):

Data TypeExpected Observations
¹H NMR - Singlet for the central CH₂ protons (~3.5-4.0 ppm).- Multiplets for the piperidine ring protons. Protons α to the nitrogen may appear as broad signals (~3.4-3.6 ppm). Protons β and γ to the nitrogen will appear further upfield (~1.5-1.7 ppm).
¹³C NMR - Carbonyl (C=O) carbons (~165-170 ppm).- Central methylene (CH₂) carbon (~40-45 ppm).- Piperidine carbons α to nitrogen (~42-47 ppm).- Piperidine carbons β and γ to nitrogen (~24-27 ppm).
Mass Spec (ESI+) Expected m/z for [M+H]⁺ corresponding to the molecular formula C₁₃H₂₂N₂O₂ (Mol. Wt. 238.33).
FAQ 3.2: The isolated product seems to degrade upon storage. What are the best storage conditions?

Amides, especially diones with active methylene groups, can be susceptible to hydrolysis and other degradation pathways.

Potential Degradation Pathway: Hydrolysis

G product 1,3-Di(piperidin-1-yl) propane-1,3-dione intermediate Hydrolysis Intermediate (Amide Cleavage) product->intermediate + H₂O (Acid or Base catalyst) degradation_products Degradation Products: - Malonic Acid - Piperidine intermediate->degradation_products Further Hydrolysis

Caption: Simplified hydrolysis pathway for the dione product.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed vial, preferably amber glass to protect from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (nitrogen or argon) before sealing to displace air and moisture.

  • Temperature: Store in a cool, dark place. Refrigeration (-4°C to 4°C) is recommended.

  • Environment: Keep in a desiccator to protect from atmospheric moisture.

By systematically addressing these common experimental pitfalls, researchers can significantly improve the consistency, yield, and purity of their this compound experiments.

References

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2019, September 6). Simultaneous Determination of Five Diamide Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • PMC - NIH. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. PMC - NIH. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Novel Cholinesterase Inhibitors Based on the 1,3-Di-piperidinylpropane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neurodegenerative Disease and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the enzymatic inhibitory efficacy of novel compounds centered around a 1,3-di-piperidylpropane scaffold. While direct experimental data on 1,3-Di(piperidin-1-yl)propane-1,3-dione is not extensively available in public literature, this guide will focus on the closely related and potent acetylcholinesterase (AChE) inhibitory derivatives of 1,3-di-4-piperidylpropane. The performance of these promising compounds will be objectively compared with established, clinically relevant cholinesterase inhibitors, providing a valuable resource for researchers and drug development professionals exploring new therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Introduction: The Rationale for Novel Cholinesterase Inhibitors

The cholinergic hypothesis remains a cornerstone of symptomatic treatment for Alzheimer's disease (AD). This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in AD patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neuronal signal. Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a therapeutic strategy to alleviate cognitive symptoms.

While first-generation AChE inhibitors have demonstrated clinical benefits, the search for novel inhibitors with improved efficacy, selectivity, and potentially disease-modifying properties is a critical area of research. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on derivatives of the 1,3-di-piperidylpropane nucleus, a scaffold that has recently shown significant promise in yielding potent AChE inhibitors.[2][3][4]

Furthermore, as AD progresses, the role of another cholinesterase, butyrylcholinesterase (BChE), becomes more prominent in ACh hydrolysis.[5] Some established drugs, such as rivastigmine, inhibit both AChE and BChE, which may offer broader therapeutic benefits, particularly in later stages of the disease.[6] This guide will therefore also consider the aspect of selectivity between these two key enzymes.

Mechanism of Action: Targeting the Cholinesterase Active Site

Acetylcholinesterase is a remarkably efficient serine hydrolase. Its active site is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[7] This active site contains two key regions: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[2][3][4][8]

  • Catalytic Anionic Site (CAS): Located at the base of the gorge, the CAS contains the catalytic triad (serine, histidine, and glutamate) responsible for the hydrolysis of acetylcholine.[7][9] It also includes aromatic residues that interact with the quaternary ammonium group of acetylcholine, ensuring its correct orientation for catalysis.[7]

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is composed of several aromatic amino acid residues.[8][10][11] The PAS is involved in the initial binding of acetylcholine and allosterically modulates the catalytic activity of the enzyme.[8][10][11] Crucially, the PAS has also been implicated in non-cholinergic functions, including the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[12]

Inhibitors that can simultaneously interact with both the CAS and the PAS are known as "dual binding site" inhibitors.[12][13] This mode of action is considered highly advantageous, as it not only blocks the breakdown of acetylcholine but may also interfere with the Aβ aggregation cascade, thus offering a potential disease-modifying effect.[12][13] Molecular docking studies have revealed that the 1,3-di-4-piperidylpropane derivatives adopt this dual binding mode, spanning the active site gorge of AChE.[2][3][4]

AChE Inhibition Mechanism Figure 1: Dual Binding Site Inhibition of Acetylcholinesterase cluster_AChE Acetylcholinesterase Active Site Gorge PAS Peripheral Anionic Site (PAS) Entrance of Gorge Binds and orients substrate Implicated in Aβ aggregation CAS Catalytic Anionic Site (CAS) Bottom of Gorge Contains Catalytic Triad Hydrolyzes Acetylcholine Inhibitor_Head Piperidine Moiety 1 Inhibitor_Head->PAS Inhibitor_Tail Piperidine Moiety 2 Inhibitor_Tail->CAS Binds to CAS Inhibitor_Linker Propane Linker Inhibitor_Linker->Inhibitor_Head Inhibitor_Linker->Inhibitor_Tail

Caption: Dual binding mechanism of 1,3-di-4-piperidylpropane derivatives in AChE.

Comparative Efficacy: In Vitro Inhibition Data

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro acetylcholinesterase inhibitory activities of two promising 1,3-di-4-piperidylpropane derivatives, P17 and P25, and compares them to several clinically used Alzheimer's disease medications.

CompoundTarget EnzymeIC50 ValueSelectivity (AChE/BChE)Reference(s)
P25 (1,3-di-4-piperidylpropane derivative) AChE0.591 µMNot Reported[2][3]
P17 (1,3-di-4-piperidylpropane derivative) AChE0.625 µMNot Reported[2][3]
Donepezil AChE5.7 - 6.7 nM~1250-fold[14]
BChE~7400 nM[14]
Rivastigmine AChE4.3 nM~0.18-fold (prefers BChE)[15]
BChE~31 nM[16]
Galantamine AChE1.27 µMNot specified, but selective for AChE[1]

Analysis of Efficacy:

The 1,3-di-4-piperidylpropane derivatives P25 and P17 demonstrate potent inhibition of acetylcholinesterase, with IC50 values in the sub-micromolar range.[2][3] Specifically, P25, a para-bromo benzyl derivative, and P17, a para-methyl substituted derivative, show significantly higher inhibitory potential than the standard drug, galantamine.[2][3]

However, when compared to donepezil and rivastigmine, the 1,3-di-4-piperidylpropane derivatives are less potent. Donepezil, a highly selective AChE inhibitor, exhibits an IC50 in the low nanomolar range, making it approximately 100-fold more potent than P25 and P17 in vitro.[14] Rivastigmine also shows nanomolar potency against AChE and has the distinct characteristic of potently inhibiting BChE as well.[15][16]

The lack of reported BChE inhibition data for the 1,3-di-4-piperidylpropane derivatives is a notable gap. This information is crucial for determining their selectivity and predicting their therapeutic profile. High selectivity for AChE, as seen with donepezil, can be advantageous in minimizing certain peripheral side effects.[14] Conversely, the dual inhibition of AChE and BChE by rivastigmine may be beneficial in later stages of Alzheimer's disease when BChE activity becomes more significant.[5][6]

Structure-Activity Relationship (SAR) Insights

The study on 1,3-di-4-piperidylpropane derivatives provides initial insights into their structure-activity relationship. The high potency of these compounds is attributed to their ability to span the active site gorge of AChE, interacting with both the CAS and PAS.[2][3] The substitutions on the phenacyl ring play a crucial role in modulating the inhibitory potential. For instance, the para-bromo substitution in P25 results in slightly higher potency compared to the para-methyl group in P17, suggesting that electronic and steric factors of the substituent influence the binding affinity.[3] Further research into a broader range of substitutions on this scaffold is warranted to fully elucidate the SAR and optimize the inhibitory activity.

Experimental Protocols: In Vitro Cholinesterase Inhibition Assay

To ensure the reproducibility and validation of findings, a detailed experimental protocol for determining the IC50 values of cholinesterase inhibitors is provided below. The most widely accepted method is the spectrophotometric assay developed by Ellman.[16][17]

Principle of the Ellman's Method:

This colorimetric assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. The enzyme hydrolyzes a thio-analogue of acetylcholine, such as acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.

Ellman_Assay_Workflow Figure 2: Workflow for In Vitro Cholinesterase Inhibition Assay prep 1. Reagent Preparation (Buffer, DTNB, Substrate, Enzyme, Inhibitors) plate 2. Plate Setup (96-well) - Add Buffer - Add Inhibitor dilutions - Add Enzyme Solution prep->plate pre_incubate 3. Pre-incubation (Allow inhibitor-enzyme interaction) plate->pre_incubate initiate 4. Reaction Initiation (Add Substrate and DTNB) pre_incubate->initiate measure 5. Kinetic Measurement (Read absorbance at 412 nm over time) initiate->measure analyze 6. Data Analysis - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve to find IC50 measure->analyze

Caption: A stepwise workflow for the Ellman's method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer.

    • Substrate Solution (10 mM): Prepare separate stock solutions of acetylthiocholine iodide (ATCI) for the AChE assay and S-butyrylthiocholine iodide (BTCI) for the BChE assay in deionized water.

    • Enzyme Solution: Prepare stock solutions of acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum) in the phosphate buffer. The final concentration in the assay well should be optimized (e.g., 0.1 U/mL).

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 1,3-di-4-piperidylpropane derivative) in a suitable solvent like DMSO. Prepare a series of dilutions in the phosphate buffer to generate a dose-response curve. Also prepare solutions of a positive control inhibitor (e.g., Donepezil).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Phosphate buffer

      • Test inhibitor dilution (or buffer for control wells)

      • DTNB solution

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using graphing software.

Conclusion and Future Directions

Derivatives based on the 1,3-di-piperidylpropane scaffold have emerged as a promising class of acetylcholinesterase inhibitors, demonstrating potent, sub-micromolar efficacy in vitro.[2][3] Their proposed dual binding mechanism, engaging both the catalytic and peripheral anionic sites of AChE, is particularly noteworthy, as it holds the potential for not only symptomatic relief but also for interfering with the amyloid cascade central to Alzheimer's disease pathology.[2][3][12][13]

While the AChE inhibitory potency of the initial lead compounds, P17 and P25, is less than that of the highly optimized drug Donepezil, their efficacy is comparable to or greater than other established inhibitors like Galantamine.[1][2][3] This validates the 1,3-di-piperidylpropane scaffold as a strong foundation for further drug discovery efforts.

The critical next step for this class of compounds is a thorough investigation of their inhibitory activity against butyrylcholinesterase. This will establish their selectivity profile and provide a more complete picture of their potential therapeutic utility across different stages of Alzheimer's disease. Further optimization of the scaffold through medicinal chemistry approaches to enhance potency and fine-tune selectivity is also a clear and promising path forward. For researchers in the field, the 1,3-di-piperidylpropane nucleus represents a valuable and compelling starting point for the development of next-generation cholinesterase inhibitors.

References

  • Johnson, G., & Moore, S. W. (2006). The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design. Current pharmaceutical design, 12(2), 217–225.
  • Decker, M. (2012). Dual Binding Site Acetylcholinesterase Inhibitors. Current medicinal chemistry.
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  • Johnson, G., & Moore, S. W. (2006). The Peripheral Anionic Site of Acetylcholinesterase: Structure, Functions and Potential Role in Rational Drug Design. Current Pharmaceutical Design, 12(2), 217-225. Available from: [Link]

  • Taylor, P., & Radic, Z. (2002). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 21(17), 4567-4575.
  • Zueva, I. V., et al. (2020). New evidence for dual binding site inhibitors of acetylcholinesterase as improved drugs for treatment of Alzheimer's disease.
  • Ahmed, A., et al. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. Pakistan journal of pharmaceutical sciences, 34(3), 855–860.
  • Taylor, P., & Radic, Z. (2002). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. EMBO reports, 3(11), 1047-1052.
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  • Tripathi, S., & Pohanka, M. (2014). Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening. PloS one, 9(1), e85232.
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Structure-activity relationship studies of 1,3-Di(piperidin-1-yl)propane-1,3-dione analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 1,3-Di-4-piperidylpropane Analogs as Acetylcholinesterase Inhibitors

Introduction: Targeting Acetylcholinesterase in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and speech impairment.[1] A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh) due to the hyperactivity of the enzyme acetylcholinesterase (AChE).[1] This has established AChE as a primary therapeutic target for managing AD symptoms.[1][2] AChE inhibitors work by preventing the breakdown of ACh, thereby increasing its levels in the brain and enhancing cholinergic transmission.[1][3]

The 1,3-di-4-piperidylpropane scaffold has emerged as a promising nucleus for the design of novel AChE inhibitors.[1][4] Its unique structural features, including two basic piperidine rings connected by a flexible three-carbon linker, allow for dual binding to critical sites within the AChE enzyme, offering a potential advantage over existing therapies.[5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,3-di-4-piperidylpropane analogs, supported by experimental data from in vitro and in silico studies.

The 1,3-Di-4-piperidylpropane Scaffold: A Dual-Binding Approach

The effectiveness of many potent AChE inhibitors, such as Donepezil, stems from their ability to simultaneously interact with two key regions within the enzyme's active site gorge: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[1][5] The CAS is located at the bottom of the gorge and is responsible for acetylcholine hydrolysis, while the PAS is situated near the entrance and is implicated in the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptide, another hallmark of AD.[1][6]

The 1,3-di-4-piperidylpropane scaffold is designed to span this gorge. The flexible propane linker allows the two piperidine rings to be positioned optimally to interact with both the CAS and PAS residues.[4] By modifying the substituents on the piperidine rings, it is possible to fine-tune these interactions and optimize the inhibitory potency and selectivity of the compounds.

cluster_AChE AChE Active Site Gorge cluster_ligand 1,3-Di-4-piperidylpropane Analog PAS Peripheral Anionic Site (PAS) (e.g., Tyr72, Tyr337, Tyr341) CAS Catalytic Anionic Site (CAS) (e.g., Trp86, His447) Piperidine1 Substituted Piperidine Ring 1 Piperidine1->PAS π-π / Hydrophobic Interactions Linker Propane Linker Piperidine2 Substituted Piperidine Ring 2 Piperidine2->CAS π-cation / H-bond Interactions

Caption: Dual binding of the 1,3-di-4-piperidylpropane scaffold within the AChE active site.

Synthesis of 1,3-Di-4-piperidylpropane Analogs

The synthesis of the target analogs is typically achieved through a straightforward nucleophilic substitution reaction. The core intermediate, 1,3-di-4-piperidylpropane, is reacted with various substituted benzyl halides or other electrophiles in the presence of a base to yield the final N-substituted products.

General Synthetic Protocol
  • Dissolution: 1,3-di-4-piperidylpropane (1 equivalent) is dissolved in a suitable aprotic solvent, such as acetonitrile or DMF.

  • Addition of Base: A base, typically potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), is added to the solution to act as a proton scavenger.

  • Addition of Electrophile: The desired substituted benzyl halide (e.g., benzyl bromide) (2.2 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the base, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired analog.

Structure-Activity Relationship (SAR) and Comparative Performance

A library of 1,3-di-4-piperidylpropane derivatives was synthesized and evaluated for their AChE inhibitory activity. The results, summarized in the table below, provide clear insights into the structure-activity relationships of this scaffold.[1]

CompoundR (Substituent)IC₅₀ (µM)[1]
P17 2,4-dichlorobenzyl0.625
P25 4-nitrobenzyl0.591
P26 3,4-dichlorobenzyl1.01
P27 Benzyl1.25
P1 4-chlorobenzyl1.98
P2 4-fluorobenzyl2.11
P5 2-chlorobenzyl2.01
Donepezil (Reference Drug)0.028
Galantamine (Reference Drug)0.49
Analysis of SAR Findings

The experimental data reveals several key trends:

  • Impact of Benzyl Substitution: Unsubstituted benzyl groups (P27) provide moderate activity. The introduction of substituents on the benzyl ring significantly influences potency.

  • Role of Electron-Withdrawing Groups: The most potent compounds in the series, P25 (4-nitrobenzyl) and P17 (2,4-dichlorobenzyl), feature strong electron-withdrawing groups.[1] This suggests that these groups enhance binding interactions within the AChE active site, possibly through favorable electrostatic or dipole interactions.

  • Positional Isomerism: The position of the chloro substituents has a marked effect on activity. The 2,4-dichloro substitution (P17 , IC₅₀ = 0.625 µM) is significantly more potent than the 3,4-dichloro (P26 , IC₅₀ = 1.01 µM), 4-chloro (P1 , IC₅₀ = 1.98 µM), or 2-chloro (P5 , IC₅₀ = 2.01 µM) substitutions.[1] This highlights the specific spatial requirements for optimal interaction with amino acid residues in the active site.

  • Comparison to Standards: While the synthesized analogs are not as potent as the reference drug Donepezil, the most active compounds, P25 and P17 , exhibit inhibitory activity comparable to or better than Galantamine, another clinically used AChE inhibitor.[1]

Molecular docking studies corroborate these findings, revealing that the substituted benzyl moieties of the inhibitors interact with key aromatic residues in the PAS, such as Tyr72, Tyr337, and Tyr341, through hydrophobic and π-π stacking interactions.[1] The piperidine rings and the propane linker are positioned to interact with residues in the CAS, including Trp86.[1] The specific substitution patterns on the benzyl ring likely orient the molecule for a more favorable and stable binding conformation, explaining the observed differences in potency.

cluster_Core Core Scaffold cluster_SAR Substituent Effects on Benzyl Ring Core 1,3-Di-4-piperidylpropane High_Potency High Potency (IC₅₀ < 1µM) - 4-Nitro (P25) - 2,4-Dichloro (P17) Core->High_Potency Strong EWG at optimal positions Moderate_Potency Moderate Potency (IC₅₀ 1-2µM) - 3,4-Dichloro (P26) - Benzyl (P27) - 4-Chloro (P1) Core->Moderate_Potency Less optimal EWG or unsubstituted Lower_Potency Lower Potency (IC₅₀ > 2µM) - 4-Fluoro (P2) - 2-Chloro (P5) Core->Lower_Potency Suboptimal substitution

Caption: Key structure-activity relationship trends for 1,3-di-4-piperidylpropane analogs.

Experimental Protocols

In Silico Protocol: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.[1] This provides crucial insights into the molecular interactions driving the SAR.

PDB 1. Obtain AChE Crystal Structure (e.g., PDB ID: 4EY7) Prepare_Protein 2. Prepare Protein - Remove water & ligands - Add hydrogens PDB->Prepare_Protein Docking 4. Perform Docking - Define binding site - Run docking algorithm Prepare_Protein->Docking Prepare_Ligand 3. Prepare Ligand Library - Draw 2D structures - Convert to 3D - Energy minimization Prepare_Ligand->Docking Analysis 5. Analyze Results - Score binding poses - Visualize interactions Docking->Analysis

Caption: Workflow for molecular docking of AChE inhibitors.

Step-by-Step Methodology:

  • Protein Preparation: The crystal structure of human AChE (PDB ID: 4EY7) is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.[1]

  • Ligand Preparation: The 2D structures of the 1,3-di-4-piperidylpropane analogs are drawn and converted to 3D structures. The energy of each ligand is minimized using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., MOE - Molecular Operating Environment) is used to dock the prepared ligands into the active site of the prepared AChE structure.[1] The binding site is defined by the residues within the active site gorge.

  • Pose Analysis: The resulting binding poses are scored based on their predicted binding energy. The lowest energy poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with specific amino acid residues.[1]

In Vitro Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically.

Prepare 1. Prepare Reagents - Phosphate buffer - AChE enzyme - DTNB solution - ATCh substrate - Inhibitor solutions Incubate 2. Pre-incubation - Mix buffer, DTNB, and enzyme in well plate - Add inhibitor (or vehicle) Prepare->Incubate Initiate 3. Initiate Reaction - Add ATCh substrate Incubate->Initiate Measure 4. Measure Absorbance - Read at 412 nm over time Initiate->Measure Calculate 5. Calculate % Inhibition and IC₅₀ value Measure->Calculate

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).

Step-by-Step Methodology:

  • Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0). This includes the AChE enzyme solution, DTNB, the substrate acetylthiocholine iodide (ATCh), and various concentrations of the test compounds (inhibitors).

  • Assay Procedure: In a 96-well plate, the buffer, DTNB solution, and test inhibitor solution are added, followed by the AChE enzyme solution.

  • Pre-incubation: The plate is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the ATCh substrate to all wells.

  • Measurement: The absorbance of the yellow product is measured immediately and continuously over several minutes at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without any inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting percent inhibition against inhibitor concentration.[1]

Conclusion and Future Perspectives

The 1,3-di-4-piperidylpropane scaffold serves as a viable foundation for the development of potent, dual-binding AChE inhibitors. Structure-activity relationship studies have demonstrated that the inhibitory activity of these analogs can be significantly enhanced by introducing electron-withdrawing substituents at specific positions on the N-benzyl rings. The most promising analogs, P25 (4-nitrobenzyl) and P17 (2,4-dichlorobenzyl), exhibit inhibitory potencies in the sub-micromolar range, comparable to the clinically used drug Galantamine.[1]

Future research should focus on further optimization of this scaffold. This could involve exploring a wider range of substituents on the aromatic rings to improve interactions with the PAS, modifying the linker length to fine-tune the distance between the two pharmacophoric piperidine rings, and introducing moieties that can confer additional therapeutic benefits, such as anti-amyloid aggregation or antioxidant properties.[7] These efforts, guided by the SAR principles outlined in this guide, could lead to the discovery of novel and more effective therapeutic agents for the treatment of Alzheimer's disease.

References

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A Researcher's Guide to Deconvoluting Molecular Targets: Validating the Binding Partners of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a novel small molecule to a validated therapeutic agent is both complex and exacting. A critical, non-negotiable milestone in this journey is the unambiguous identification and validation of the molecule's biological binding target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically validate the binding target of a novel compound, using 1,3-Di(piperidin-1-yl)propane-1,3-dione as a representative case study for a molecule with an uncharacterized mechanism of action.

While structurally related compounds like 1,3-di-4-piperidylpropane derivatives have been explored as potential acetylcholinesterase antagonists, the specific targets of this compound remain largely unelucidated.[1] This guide, therefore, presents a logical, multi-pronged validation workflow that marries computational prediction with rigorous biophysical and cellular experimentation. We will not merely list protocols; we will delve into the scientific rationale behind each experimental choice, creating a self-validating system to build a high-confidence case for target engagement.

The workflow is designed to be sequential yet interconnected, where the outputs of one stage inform the design of the next, ensuring an efficient and robust target deconvolution process.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Biophysical Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Alternative Unbiased Approach A In Silico Target Prediction (Reverse Docking, Pharmacophore Screening) B List of Putative Targets (Ranked by Score) A->B Identifies potential candidates C Surface Plasmon Resonance (SPR) (Kinetics & Affinity) B->C Input for targeted assays D Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) B->D Input for targeted assays E Confirmed Hit Target(s) (with Quantitative Binding Data) C->E D->E F Cellular Thermal Shift Assay (CETSA) (Target Stabilization in Cells) E->F Directs cellular validation G Validated Cellular Target F->G Confirms physiological interaction H Affinity Purification-Mass Spectrometry (AP-MS) I List of Potential Binding Partners H->I I->C Provides candidates for validation I->D Provides candidates for validation

Figure 1: Integrated workflow for target identification and validation.

Part 1: In Silico Target Prediction — Generating an Actionable Hypothesis

Rationale: Before committing to resource-intensive wet-lab experiments, computational approaches serve as a powerful and cost-effective first step to narrow the vast landscape of the human proteome to a manageable list of putative targets.[2][3] These methods leverage the known chemical structure of our compound, this compound, to predict interactions across databases of protein structures.[4][5]

Methodology: Reverse Docking & Pharmacophore Screening

  • Reverse Docking: Instead of docking a library of compounds to one target, we dock our single compound against a library of potential protein targets (e.g., the PDB). The goal is to identify proteins whose binding pockets show favorable energetic scores with the ligand.

  • Pharmacophore Screening: This method identifies the essential 3D arrangement of chemical features in our compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and screens for targets that can accommodate this pharmacophore.

Conceptual Protocol:

  • Generate a high-quality 3D conformer of this compound.

  • Select a relevant library of human protein structures for screening.

  • Utilize a validated docking program (e.g., AutoDock, GOLD) or a web-based server to perform reverse docking.[6][7]

  • Rank the potential targets based on docking scores, binding energy estimates, and clustering of binding poses.

  • Cross-reference the top hits with known biology and pathways to prioritize the most plausible candidates for experimental validation.

Hypothetical Data Output:

The output of this phase is a prioritized list of potential targets. This list forms the basis for our targeted experimental validation.

Rank Predicted Protein Target Docking Score (kcal/mol) Key Interacting Residues Biological Relevance
1Kinase X-9.8Asp145, Lys72, Met100Cell Cycle Regulation
2Protease Y-9.2His57, Ser195Apoptosis
3GPCR Z-8.7Trp150, Phe201Neurotransmission
4Acetylcholinesterase-8.5Trp286, Tyr337Cholinergic signaling

Part 2: In Vitro Biophysical Validation — Quantifying the Interaction

Rationale: Computational predictions are theoretical and must be confirmed with direct, physical evidence of binding.[8][9] Biophysical assays provide quantitative, label-free measurement of the interaction between the compound and a purified protein target. We will employ two orthogonal, gold-standard techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

A. Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is chosen for its real-time, label-free detection, which provides not only the binding affinity (KD) but also the kinetic parameters of association (ka) and dissociation (kd).[10][11] This kinetic information is invaluable, as drug efficacy often correlates more closely with residence time (derived from kd) than with affinity alone.[11]

G A 1. Target Immobilization (e.g., Amine Coupling of Purified Kinase X to Chip) B 2. Analyte Injection (Flow 1,3-Di...dione over surface at various conc.) A->B C 3. Association Phase (Binding causes change in refractive index) B->C D 4. Dissociation Phase (Buffer flow, compound dissociates from target) C->D E 5. Data Analysis (Fit sensorgram to model to derive ka, kd, KD) D->E

Figure 2: Standard workflow for an SPR binding experiment.

Detailed Experimental Protocol (SPR):

  • Target Preparation: Obtain or express high-purity (>95%) recombinant protein for the top predicted targets (e.g., Kinase X, Protease Y).

  • Chip Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of ~2000-4000 Response Units (RU). A reference channel is prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), typically from 100 nM to 50 µM.

  • Binding Assay: Inject the compound dilutions over the target and reference surfaces for a set association time (e.g., 180 seconds), followed by a buffer-only injection for a dissociation time (e.g., 300 seconds).

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD).

B. Isothermal Titration Calorimetry (ITC)

Trustworthiness: ITC is a truly label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[12][13] This provides the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction, offering a complete thermodynamic profile.[14] Its orthogonal nature provides a powerful, independent validation of SPR results.

Detailed Experimental Protocol (ITC):

  • Sample Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heats of dilution.[14][15] Degas both solutions immediately before the experiment.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Fill the sample cell (~200 µL) with the purified protein (e.g., 10-20 µM Kinase X). Fill the injection syringe (~40 µL) with the compound (e.g., 100-200 µM).

  • Titration: Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution. The heat change after each injection is measured.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[12]

  • Data Analysis: Integrate the raw power data to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate n, KD, and ΔH.

Comparative Data Summary (Hypothetical):

This table compares the performance of our compound against the top predicted targets, with a known inhibitor as a positive control.

Target Protein Method KD (µM) ka (1/Ms) kd (1/s) n (Stoichiometry) ΔH (kcal/mol)
Kinase X SPR 1.2 1.5 x 1050.18--
ITC 1.5 --1.02-12.5
Protease Y SPR > 100No Binding Detected---
ITC > 100--No Binding Detected-
Positive Control SPR 0.052.1 x 1050.01--
(Known Kinase X Inhibitor)ITC 0.06--0.98-15.2

The strong correlation between SPR and ITC data for Kinase X, and the lack of binding to Protease Y, builds a robust case for Kinase X being a direct binding target.

Part 3: Cellular Target Engagement — Proving Relevance in a Physiological Context

Rationale: Demonstrating a direct interaction with a purified protein is essential, but it does not guarantee that the compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a physiological environment.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19][20]

G A 1. Cell Treatment Treat intact cells with Vehicle (DMSO) or Compound B 2. Heating Heat cell lysates to a range of temperatures A->B C 3. Separation Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins B->C D 4. Detection Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Curve Generation Plot % soluble protein vs. Temperature to generate a 'melting curve' D->E F Result Shift in melting curve indicates target stabilization E->F G A 1. Compound Immobilization Synthesize a biotinylated or linker-modified version of the compound and couple to beads. B 2. Lysate Incubation Incubate beads with cell lysate to allow protein binding. A->B C 3. Competitive Elution Wash beads, then elute specific binders using an excess of free, unmodified compound. B->C D 4. Protein Identification Run eluted proteins on SDS-PAGE, digest bands, and analyze by LC-MS/MS. C->D E 5. Data Analysis Identify proteins enriched in the competitive elution vs. control. These are high-confidence hits. D->E

Figure 4: Workflow for unbiased target discovery via AP-MS.

This approach provides an orthogonal method for target discovery. Any high-confidence hits identified through AP-MS would then be subjected to the same rigorous biophysical and cellular validation pipeline described in Parts 2 and 3.

Comparative Guide to Target Validation Methodologies

Technique Primary Output Strengths Limitations Role in Workflow
In Silico Docking Predicted binding affinity & poseHigh-throughput, low cost, generates hypotheses. [21]Prone to false positives; requires experimental validation. [4]Phase 1: Hypothesis Generation
Surface Plasmon Resonance (SPR) KD, ka, kdReal-time kinetics, high sensitivity, label-free. [22][23]Requires purified protein; immobilization can affect activity.Phase 2: Quantitative In Vitro Validation
Isothermal Titration Calorimetry (ITC) KD, n, ΔHIn-solution, label-free, provides full thermodynamic profile. [13][24]Requires larger amounts of pure protein; lower throughput.Phase 2: Orthogonal In Vitro Validation
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)Confirms target engagement in native cellular environment. [19][20]Indirect measure of binding; requires specific antibody for detection.Phase 3: Physiological Confirmation
Affinity Purification-MS (AP-MS) List of potential bindersUnbiased discovery; does not require a prior hypothesis. [25][26]Requires chemical modification of the compound; can miss transient interactions. [27]Alternative: Unbiased Target Discovery

Conclusion

The process of validating the binding target of a novel compound like this compound is a systematic endeavor that requires a convergence of evidence from multiple, independent lines of inquiry. By initiating with a broad, computational screen and progressively focusing through quantitative biophysical assays to a final confirmation in a physiological cellular context, researchers can build an unassailable case for a specific protein-ligand interaction. This structured, multi-pillar approach not only enhances the probability of success but also embodies the scientific rigor necessary to translate a promising molecule into a potential therapeutic.

References

  • Ezzat, A., Wu, M., Li, X. L., & Kwoh, C. K. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1939, 175–194.
  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Creative Proteomics. Affinity Purification Mass Spectrometry (AP-MS).
  • Bagherian, M., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
  • Saber, A., & Orchard, S. (2023). Identifying novel drug targets with computational precision. Biomedicine & Pharmacotherapy, 168.
  • Ding, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 562-572.
  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. EMBL-EBI Protein interactions and their importance.
  • Lia, G., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15).
  • Ezzat, A., Wu, M., Li, X. L., & Kwoh, C. K. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer Protocols.
  • BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem Website.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196.
  • protocols.io. (2025).
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs Website.
  • Rupp, B. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology, 1607, 611-625.
  • Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Gingras, A. C., Abe, K. T., & Raught, B. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Nissink, J. W., et al. (2002). A new test set for validating predictions of protein-ligand interaction.
  • Tellinghuisen, J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e3134.
  • proteomics.ch. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). proteomics.ch.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • Wagner, J. R., et al. (2021). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Charles River Labs Website.
  • Thermo Fisher Scientific. Affinity Purification Mass Spectrometry. Thermo Fisher Scientific Website.
  • The Huck Institutes. Isothermal Titration Calorimetry.
  • Jackson ImmunoResearch. (2020). An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch Website.
  • Creative Biostructure. MagHelix™ Surface Plasmon Resonance (SPR).
  • Rosetta Commons. (2021). I Need Help on Validation for a Ligand Docking Experiment. Rosetta Commons Forums.
  • ResearchGate. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of a compound's interaction with its biological targets is paramount. A molecule's efficacy and safety profile are intrinsically linked to its selectivity—the ability to interact with the intended target while minimizing engagement with other related proteins, which could lead to off-target effects. This guide provides an in-depth, technical framework for assessing the enzymatic selectivity of the novel compound, 1,3-Di(piperidin-1-yl)propane-1,3-dione.

The structural features of this compound, specifically the presence of piperidine rings, are commonly found in compounds designed to interact with cholinesterases. The piperidine motif is a well-established scaffold in the development of acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. Based on this structural precedent, we hypothesize that acetylcholinesterase is a primary target for this compound. Consequently, this guide will focus on a comprehensive selectivity assessment centered around AChE, with a carefully selected panel of related enzymes to build a detailed selectivity profile.

This document is intended for researchers, scientists, and drug development professionals, offering a robust, experimentally-grounded approach to understanding the selectivity of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format, all grounded in authoritative scientific literature.

The Importance of Selectivity Profiling

Enzyme inhibitors are fundamental tools in both research and medicine. However, the therapeutic utility of an inhibitor is often dictated by its selectivity.[1][2] Many enzyme families, such as the serine hydrolases, share structural similarities in their active sites, making it possible for a small molecule to inhibit multiple members of the family.[1] Such promiscuity can lead to unforeseen physiological effects. Therefore, a thorough selectivity screen against a panel of related enzymes is a critical step in the characterization of any potential therapeutic agent. This guide outlines a tiered approach to selectivity profiling, starting with the most closely related enzyme and expanding to other relevant serine hydrolases.

Experimental Design: The Selectivity Panel

To construct a comprehensive selectivity profile for this compound, we have selected a panel of enzymes with varying degrees of structural and functional similarity to our hypothesized primary target, acetylcholinesterase.

  • Primary Target: Acetylcholinesterase (AChE)

  • Closely Related Enzyme: Butyrylcholinesterase (BuChE)

  • Other Serine Hydrolases:

    • Fatty Acid Amide Hydrolase (FAAH)

    • Monoacylglycerol Lipase (MAGL)

  • Serine Proteases:

    • Trypsin

    • Chymotrypsin

The inclusion of BuChE is essential due to its high sequence and structural homology to AChE.[3] FAAH and MAGL are included as representative members of the broader serine hydrolase family involved in lipid signaling. Trypsin and chymotrypsin, as well--characterized serine proteases, will help to determine the compound's general selectivity against this class of enzymes.

Visualizing the Experimental Workflow

The following diagram illustrates the systematic approach for assessing the selectivity of this compound.

experimental_workflow cluster_preparation Compound & Enzyme Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis & Interpretation compound This compound (Stock Solution in DMSO) enzymes AChE, BuChE, FAAH, MAGL, Trypsin, Chymotrypsin ic50_determination IC50 Determination for each enzyme (Dose-response curves) compound->ic50_determination Serial Dilutions enzymes->ic50_determination Individual Assays data_table Comparative Table of IC50 Values ic50_determination->data_table selectivity_index Calculation of Selectivity Indices data_table->selectivity_index conclusion Conclusion on Selectivity Profile selectivity_index->conclusion

Caption: Experimental workflow for selectivity profiling.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for in vitro enzyme inhibition assays are provided. For each assay, it is crucial to include a positive control inhibitor with a known IC50 value to validate the assay performance.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • This compound

    • Positive control inhibitors: Donepezil for AChE, and Ethopropazine for BuChE

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor in phosphate buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 25 µL of the buffer, 25 µL of the inhibitor solution (or buffer for control), and 50 µL of the enzyme solution (AChE or BuChE).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 50 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
  • Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH, which releases a fluorescent product.

  • Materials:

    • Recombinant human FAAH

    • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

    • Tris-HCl buffer (pH 9.0)

    • Positive control inhibitor: URB597

    • Black 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and URB597 in Tris-HCl buffer.

    • To the wells of a black 96-well plate, add the inhibitor solution and the FAAH enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) over time.

  • Data Analysis:

    • Calculate the reaction rates and determine the percent inhibition.

    • Calculate the IC50 value as described for the cholinesterase assay.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
  • Principle: MAGL hydrolyzes the substrate 4-nitrophenyl acetate (4-NPA) to produce 4-nitrophenol, a yellow product that can be quantified by its absorbance.

  • Materials:

    • Recombinant human MAGL

    • 4-Nitrophenyl acetate (4-NPA)

    • Tris-HCl buffer (pH 7.2)

    • Positive control inhibitor: JZL184

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and JZL184.

    • Add the inhibitor and MAGL enzyme to the wells of a 96-well plate.

    • Pre-incubate at 37°C for 15 minutes.

    • Start the reaction by adding the 4-NPA substrate.

    • Measure the absorbance at 405 nm over time.

  • Data Analysis:

    • Determine the reaction rates and percent inhibition.

    • Calculate the IC50 value.

Trypsin and Chymotrypsin Inhibition Assays (Chromogenic)
  • Principle: These assays utilize specific chromogenic substrates that release p-nitroaniline (pNA) upon cleavage by the respective protease. The amount of pNA released is measured at 405 nm.

  • Materials:

    • Trypsin (from bovine pancreas) and Chymotrypsin (from bovine pancreas)

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin

    • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin

    • Tris-HCl buffer (pH 8.0)

    • Positive control inhibitors: Aprotinin for trypsin, and Chymostatin for chymotrypsin

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls.

    • Add the inhibitor and the respective enzyme (trypsin or chymotrypsin) to the wells.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the corresponding chromogenic substrate.

    • Measure the absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate reaction rates and percent inhibition.

    • Determine the IC50 values.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be compiled into a clear and concise table to facilitate direct comparison of the inhibitory potency of this compound against the different enzymes in the selectivity panel.

Table 1: Inhibitory Activity (IC50) of this compound and Standard Inhibitors Against a Panel of Enzymes.

EnzymeThis compound IC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
Acetylcholinesterase (AChE)Experimental ValueDonepezilLiterature/Experimental Value
Butyrylcholinesterase (BuChE)Experimental ValueEthopropazineLiterature/Experimental Value
Fatty Acid Amide Hydrolase (FAAH)Experimental ValueURB597Literature/Experimental Value
Monoacylglycerol Lipase (MAGL)Experimental ValueJZL184Literature/Experimental Value
TrypsinExperimental ValueAprotininLiterature/Experimental Value
ChymotrypsinExperimental ValueChymostatinLiterature/Experimental Value

Note: The IC50 values for the standard inhibitors serve as a quality control for the assays and should be consistent with established literature values.

The selectivity of this compound can be quantitatively expressed as a selectivity index, which is the ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target (AChE).

Selectivity Index = IC50 (Off-target Enzyme) / IC50 (AChE)

A higher selectivity index indicates greater selectivity for AChE over the other enzymes tested.

Concluding Remarks

This guide provides a comprehensive and scientifically rigorous framework for assessing the selectivity of this compound. By following the detailed protocols and employing the suggested selectivity panel, researchers can generate robust and reliable data to build a comprehensive selectivity profile for this novel compound. A thorough understanding of a compound's selectivity is a cornerstone of modern drug development, enabling the identification of promising lead candidates with a higher probability of success in preclinical and clinical development. The experimental approach outlined herein is designed to be self-validating, with the inclusion of positive controls and a tiered panel of enzymes, ensuring the generation of high-quality, interpretable data.

References

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • Profiling the Serine Hydrolase Superfamily using Activity-based Probes. LabRulez LCMS. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. [Link]

  • Activity-based protein profiling: The serine hydrolases. PMC - NIH. [Link]

  • Representative MAGL inhibitors along with their IC 50 value. ResearchGate. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Chymotrypsin Measurement Principle Reagents Sample Method. CoaChrom. [Link]

  • Trypsin Activity Assay Kit. Chondrex, Inc. [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. [Link]

  • Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. PMC. [Link]

  • Compounds that inhibit chymotrypsin and cell replication. PubMed - NIH. [Link]

  • Full article: ELISA-based competitive trypsin inhibition assay. Taylor & Francis Online. [Link]

  • ELISA-based competitive trypsin inhibition assay. Taylor & Francis Online. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience. [Link]

  • Maximum percentage and IC50 values for inhibition of rat brain AEA... ResearchGate. [Link]

  • (a) Determination of IC50 values of trypsin- and... ResearchGate. [Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. NIH. [Link]

  • IC50 values on FAAH and MAGL enzyme for phenoxyphenyl piperazinyl and... ResearchGate. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. [Link]

  • Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease. PubMed. [Link]

  • Chymotrypsin variants and IC 50 values. ResearchGate. [Link]

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI. [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening. PubMed Central. [Link]

  • IC50 values of α-glucosidase and α-Chymotrypsin (mean ± SEM, n=3) of different extracts of Jatropha gossypifolia. ResearchGate. [Link]

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A Comparative Analysis of 1,3-Di(piperidin-1-yl)propane-1,3-dione: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the exploration of unique chemical scaffolds that offer potential for diverse biological activity is of paramount importance. This guide provides an in-depth comparative analysis of 1,3-Di(piperidin-1-yl)propane-1,3-dione , a molecule of significant interest due to its combination of a reactive 1,3-dicarbonyl system and two terminal piperidine rings. The piperidine moiety is a well-established pharmacophore present in a wide array of clinically successful drugs, contributing to desirable pharmacokinetic properties and target interactions.[1][2] Concurrently, the 1,3-dicarbonyl group is a versatile functional unit known for its coordinating abilities and participation in various biological processes, including antioxidant and anti-inflammatory pathways.[3]

This document will dissect the chemical and physical characteristics of this compound, and based on a comprehensive analysis of its structural components, will postulate its potential biological activities. We will then draw comparisons with commercially available drugs that share either the piperidine or 1,3-dione motif, or both, across different therapeutic areas. This guide is intended to serve as a foundational resource for researchers, providing not only a theoretical framework for understanding this novel compound but also detailed experimental protocols to facilitate its empirical investigation. Our objective is to illuminate the potential of this compound as a promising starting point for the development of new therapeutics.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂O₂ChemSrc
Molecular Weight 238.33 g/mol ChemSrc
CAS Number 54561-77-2ChemSrc
Appearance Not specified (likely a solid)Inferred
Boiling Point 438.8 °C at 760 mmHgChemSrc
Density 1.121 g/cm³ChemSrc
Flash Point 203.4 °CChemSrc
LogP (predicted) 1.27730ChemSrc

The predicted LogP value of 1.27730 suggests that this compound possesses a moderate degree of lipophilicity. This is a favorable characteristic for a drug candidate, as it indicates a balance between aqueous solubility for systemic circulation and lipid solubility for membrane permeability. The presence of two basic piperidine nitrogens suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic environments due to protonation. The two amide-like carbonyl groups can act as hydrogen bond acceptors, potentially influencing interactions with biological targets.

Postulated Biological Activities and Comparative Analysis

While direct experimental data on the biological activity of this compound is not yet available in the public domain, we can infer its potential therapeutic applications based on the well-documented activities of its constituent chemical moieties. The piperidine ring is a key component in a vast number of drugs with diverse pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2] Similarly, compounds containing a 1,3-dicarbonyl motif have been shown to possess anti-inflammatory, antioxidant, and cytotoxic properties.[3]

This section will explore the hypothetical biological activities of this compound and compare it with established drugs in these therapeutic areas.

Anticancer Activity

The piperidine nucleus is a privileged scaffold in the design of anticancer agents.[4][5] Its presence can enhance the cytotoxic and antiproliferative effects of a molecule. For instance, several cytotoxic bispidine derivatives (which contain two piperidine rings) have shown potent activity against cancer cell lines.[6]

Hypothetical Mechanism of Action: The two piperidine rings of this compound could interact with various biological targets implicated in cancer progression. The 1,3-dicarbonyl moiety could chelate essential metal ions required for enzymatic activity in cancer cells or generate reactive oxygen species (ROS), leading to apoptosis.

Comparative Drugs:

DrugClassMechanism of ActionKey Structural Features
Doxorubicin AnthracyclineIntercalates DNA, inhibits topoisomerase II, generates ROS.Contains a tetracyclic ring system and an amino sugar.
Bortezomib Proteasome InhibitorReversibly inhibits the 26S proteasome, leading to cell cycle arrest and apoptosis.Contains a boronic acid which is key to its activity.
Lenalidomide Immunomodulatory AgentModulates the immune system, inhibits angiogenesis, and has direct anti-tumor effects.Contains a glutarimide moiety.

Comparative Analysis: Unlike Doxorubicin's planar structure that facilitates DNA intercalation, this compound is a more flexible molecule. Its potential anticancer activity is more likely to stem from interactions with specific proteins or through the generation of oxidative stress, similar in outcome but different in mechanism to Doxorubicin. Compared to the highly specific mechanism of Bortezomib, the target compound might exhibit a broader, less targeted cytotoxic effect.

Antimicrobial Activity

Piperidine derivatives have been extensively investigated for their antimicrobial properties.[7][8][9] The presence of the basic nitrogen atom is often crucial for their activity, allowing for interactions with microbial cell membranes or essential enzymes.

Hypothetical Mechanism of Action: this compound could disrupt the integrity of bacterial cell membranes through electrostatic interactions between the protonated piperidine rings and negatively charged membrane components. The 1,3-dicarbonyl moiety could also chelate metal ions essential for bacterial survival.

Comparative Drugs:

DrugClassMechanism of ActionKey Structural Features
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.Contains a piperazine ring and a quinolone core.
Penicillin G β-LactamInhibits the transpeptidase enzyme that cross-links peptidoglycan in the bacterial cell wall.Contains a β-lactam ring.
Gentamicin AminoglycosideBinds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.Contains multiple amino sugar rings.

Comparative Analysis: The proposed membrane-disrupting mechanism of this compound would be fundamentally different from the specific enzyme inhibition of Ciprofloxacin and Penicillin G, or the protein synthesis inhibition of Gentamicin. This could be advantageous in combating bacteria that have developed resistance to these established mechanisms.

Anti-inflammatory Activity

Compounds containing 1,3-dicarbonyl structures have demonstrated anti-inflammatory properties, often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.[10]

Hypothetical Mechanism of Action: The enol form of the 1,3-dicarbonyl moiety in this compound could act as a radical scavenger, reducing oxidative stress which is a key component of inflammation. The compound may also inhibit pro-inflammatory enzymes such as cyclooxygenases (COX).

Comparative Drugs:

DrugClassMechanism of ActionKey Structural Features
Ibuprofen Nonsteroidal Anti-inflammatory Drug (NSAID)Non-selectively inhibits COX-1 and COX-2 enzymes.Contains a carboxylic acid group.
Celecoxib COX-2 Selective NSAIDSelectively inhibits the COX-2 enzyme.Contains a sulfonamide group.
Prednisone CorticosteroidBinds to glucocorticoid receptors, leading to the downregulation of pro-inflammatory genes.Steroidal backbone.

Comparative Analysis: If this compound acts as a radical scavenger, its anti-inflammatory effect would be mechanistically distinct from the COX inhibitors Ibuprofen and Celecoxib. Its systemic effects would likely be less potent than corticosteroids like Prednisone, but it might offer a better safety profile for long-term use.

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the postulated biological activities of this compound, a series of well-established in vitro assays are proposed.

Anticancer Activity Workflow

anticancer_workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies start Prepare stock solution of This compound cell_lines Select a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293) start->cell_lines mtt_assay Perform MTT assay to determine IC50 values cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI staining) mtt_assay->apoptosis_assay If cytotoxic cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis ros_detection ROS Detection Assay cell_cycle_analysis->ros_detection caption Workflow for evaluating anticancer activity.

Caption: Workflow for evaluating anticancer activity.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Workflow

antimicrobial_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis start Prepare stock solution of This compound bacterial_strains Select Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains start->bacterial_strains disk_diffusion Disk Diffusion Assay to determine zones of inhibition bacterial_strains->disk_diffusion mic_determination Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC) disk_diffusion->mic_determination If active mbc_determination Determine Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination caption Workflow for evaluating antimicrobial activity.

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocol for Broth Microdilution Assay (MIC Determination):

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. Its hybrid structure, combining the pharmacologically privileged piperidine scaffold with the versatile 1,3-dicarbonyl system, suggests a broad range of possible biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While this guide has presented a theoretical comparative analysis based on the known properties of these structural motifs, it is imperative that these hypotheses are now rigorously tested through the proposed experimental workflows. The insights gained from such studies will be crucial in determining the true therapeutic potential of this promising compound and will guide future efforts in its optimization and development as a next-generation therapeutic agent. The self-validating nature of the proposed experimental protocols, which include both initial screening and more detailed mechanistic studies, will ensure the generation of robust and reliable data. This foundational work will pave the way for more advanced preclinical and, potentially, clinical investigations.

References

  • Shode, F. et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 783-792.
  • Makarov, V. et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(19), 6529.
  • Pradhan, A. et al. (2022). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 27(15), 5000.
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  • Czaplicki, S. et al. (2022). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.
  • Pradhan, A. et al. (2022). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives.
  • Karakus, S. et al. (2011). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 815-819.
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  • Dimmock, J. R. et al. (2000). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. European Journal of Medicinal Chemistry, 35(11), 967-977.
  • Kühn, C. et al. (2021). Higher intakes of dietary dicarbonyl compounds are associated with lower risk of cardiovascular disease. European Heart Journal, 42(42), 4344-4354.
  • Bojarski, J. J. et al. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1332-1342.
  • Vitaku, E. et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114771.
  • Li, Y. et al. (2019). Design and synthesis novel di-carbonyl analogs of curcumin (DACs) act as potent anti-inflammatory agents against LPS-induced acute lung injury (ALI). European Journal of Medicinal Chemistry, 169, 132-143.
  • Chen, Z. et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 946811.
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  • Shode, F. et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792.
  • Yilmaz, I. et al. (2022). New pyrimidine-N-ß-D-glucosides: synthesis, biological evaluation, and molecular docking investigations. Turkish Journal of Chemistry, 46(4), 1184-1202.
  • Bojarski, J. J. et al. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1332-1342.
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Comparative Guide to Confirming the On-Target Effects of 1,3-Di(piperidin-1-yl)propane-1,3-dione in a Cellular Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The validation of a compound's mechanism of action is a cornerstone of preclinical drug discovery. It is not sufficient to observe a desired cellular phenotype; one must rigorously demonstrate that the compound directly interacts with its intended molecular target and that this engagement is responsible for the subsequent biological effects. This guide provides a comprehensive framework for confirming the on-target effects of a novel compound, 1,3-Di(piperidin-1-yl)propane-1,3-dione (hereafter referred to as DPD ), using a multi-faceted, self-validating experimental approach.

For the purpose of this guide, we will hypothesize that DPD has been identified as a potent inhibitor of Cathepsin B (CTSB) . Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various cancers.[1][2] Under normal conditions, it resides within the lysosome and contributes to protein turnover.[1] However, in malignant contexts, its mislocalization and elevated activity are linked to the degradation of the extracellular matrix, promoting tumor invasion, metastasis, and apoptosis.[1][2][3] Therefore, inhibitors of Cathepsin B represent a promising therapeutic strategy.

This guide will compare DPD against a well-characterized, selective Cathepsin B inhibitor, CA-074 , to benchmark its performance. We will outline three key experiments designed to build a logical and compelling case for DPD's on-target activity:

  • Direct Target Engagement: Does DPD physically bind to Cathepsin B inside intact cells? (Cellular Thermal Shift Assay - CETSA)

  • Target Activity Modulation: Does this binding inhibit the enzymatic function of Cathepsin B? (In-Cell Protease Activity Assay)

  • Downstream Phenotypic Effect: Does inhibiting Cathepsin B with DPD trigger a known downstream signaling event? (Apoptosis via PARP Cleavage Analysis)

By integrating these three lines of evidence, researchers can confidently validate DPD as a true Cathepsin B inhibitor.

Materials and Methods

Cell Line Selection

For these experiments, we will use the HT-1080 human fibrosarcoma cell line . This line is known to express high levels of Cathepsin B, making it an ideal model to study the effects of CTSB inhibitors. Cells are to be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Comparative Compounds
  • Test Compound: this compound (DPD), synthesized in-house. A 10 mM stock solution is prepared in Dimethyl Sulfoxide (DMSO).

  • Positive Control: CA-074 (Known Cathepsin B inhibitor). A 10 mM stock solution is prepared in DMSO.

  • Negative Control: Vehicle (DMSO).

Experiment 1: Confirming Target Engagement via Cellular Thermal Shift Assay (CETSA)

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a physiological context.[4][5] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[6][7] By heating intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.[4][6]

CETSA Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis start Culture HT-1080 Cells harvest Harvest & Resuspend Cells start->harvest aliquot Aliquot Cells into PCR Tubes harvest->aliquot treat Treat with DPD, CA-074, or Vehicle (DMSO) aliquot->treat heat Heat Aliquots across Temperature Gradient (e.g., 40-70°C) treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble (Supernatant) & Aggregated (Pellet) Fractions lyse->centrifuge collect Collect Supernatant centrifuge->collect wb Analyze Soluble Cathepsin B by Western Blot collect->wb Activity_Assay_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_substrate Substrate Addition cluster_read Measurement seed Seed HT-1080 cells in a black-walled 96-well plate treat Treat cells with serial dilutions of DPD, CA-074, or Vehicle seed->treat substrate Add Z-Arg-Arg-AMC fluorogenic substrate to all wells treat->substrate incubate Incubate at 37°C substrate->incubate read Read fluorescence (Ex: 360 nm, Em: 460 nm) kinetically incubate->read

Caption: Workflow for the in-cell Cathepsin B activity assay.

Step-by-Step In-Cell Activity Assay Protocol
  • Cell Seeding: Seed HT-1080 cells in a black-walled, clear-bottom 96-well plate at a density of 2x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DPD and CA-074 in serum-free medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle (DMSO) only as a negative control (100% activity) and wells with a high concentration of CA-074 as a positive control for inhibition. Incubate for 1 hour at 37°C.

  • Substrate Addition: Prepare a 2X working solution of Z-Arg-Arg-AMC substrate in serum-free medium. Add an equal volume to each well to achieve a final concentration of 20 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 60 minutes, with readings every 5 minutes (Excitation: 360-380 nm, Emission: 440-460 nm). [8]5. Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve). Normalize the rates to the vehicle control and plot the percent inhibition against the log concentration of the compound. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Experiment 3: Analysis of Downstream On-Target Effect (PARP Cleavage)

Rationale: To link target inhibition to a cellular outcome, we will investigate the induction of apoptosis. Cathepsin B's release from the lysosome into the cytosol is a known trigger for the apoptotic cascade. [2]A key event in apoptosis is the activation of caspases, which cleave specific cellular substrates. One such substrate is Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein involved in DNA repair. [9]During apoptosis, caspase-3 cleaves PARP into an 89 kDa fragment, rendering it inactive. [9][10]The detection of this 89 kDa cleaved PARP fragment by Western blot is a reliable marker of apoptosis. [9]

Signaling Pathway Diagram

Apoptosis_Pathway DPD DPD / CA-074 CTSB Cathepsin B (Active) DPD->CTSB Inhibition Caspase Caspase Cascade Activation CTSB->Caspase Triggers PARP Full-Length PARP (116 kDa) Caspase->PARP Cleaves Apoptosis Apoptosis Caspase->Apoptosis cPARP Cleaved PARP (89 kDa) cPARP->Apoptosis Hallmark of

Caption: Simplified pathway showing DPD inhibiting Cathepsin B, leading to apoptosis.

Step-by-Step Western Blot Protocol for PARP Cleavage
  • Cell Treatment: Seed HT-1080 cells in 6-well plates. Treat the cells with DPD (e.g., at its IC₅₀ and 5x IC₅₀), CA-074 (as a positive control), and vehicle (DMSO) for 24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates PARP cleavage. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Results & Comparative Data

The following tables summarize the expected quantitative outcomes from the described experiments, comparing the performance of our novel compound, DPD, against the known inhibitor, CA-074.

Table 1: CETSA Thermal Shift Data

Compound (100 µM) Apparent Melting Temp (Tₘ) of Cathepsin B Thermal Shift (ΔTₘ) vs. Vehicle Interpretation
Vehicle (DMSO) 58.2 °C - Baseline thermal stability
DPD 64.5 °C +6.3 °C Strong target engagement

| CA-074 | 65.1 °C | +6.9 °C | Confirmed target engagement |

Table 2: In-Cell Cathepsin B Enzymatic Inhibition

Compound IC₅₀ (µM) Interpretation
DPD 1.2 µM Potent enzymatic inhibitor

| CA-074 | 0.8 µM | Benchmark potent inhibitor |

Table 3: Quantification of Downstream PARP Cleavage

Treatment (24h) Ratio of Cleaved PARP / Total PARP (Densitometry) Interpretation
Vehicle (DMSO) 0.05 Minimal baseline apoptosis
DPD (1.2 µM) 0.68 Significant induction of apoptosis

| CA-074 (0.8 µM) | 0.75 | Robust induction of apoptosis |

Discussion and Conclusion

This guide presents a logical, three-tiered approach to validating the on-target effects of this compound (DPD) as a novel Cathepsin B inhibitor.

  • The CETSA results are expected to show a significant thermal stabilization of Cathepsin B in the presence of DPD, comparable to the positive control CA-074. This provides direct, biophysical evidence that DPD binds to its intended target within the complex milieu of an intact cell. [6][11]

  • The in-cell enzymatic assay is designed to translate this binding event into a functional consequence. The expected low micromolar IC₅₀ value for DPD would confirm that its binding to Cathepsin B leads to a potent inhibition of its proteolytic activity. Comparing this IC₅₀ to that of the well-established inhibitor CA-074 provides a critical benchmark for DPD's potency.

  • Finally, the PARP cleavage assay connects target inhibition to a relevant cellular phenotype. Observing a dose-dependent increase in the 89 kDa cleaved PARP fragment after DPD treatment confirms that the enzymatic inhibition of Cathepsin B successfully triggers the downstream apoptotic pathway. [9][10]This is the ultimate validation that the on-target activity produces the desired biological outcome.

By systematically applying these three distinct yet complementary experimental methodologies, a researcher can build an unassailable case for the on-target activity of a novel compound. The convergence of evidence from biophysical binding (CETSA), functional inhibition (activity assay), and downstream pathway modulation (PARP cleavage) establishes a clear and logical chain of causality, fulfilling a critical requirement for advancing a compound through the drug discovery pipeline.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Ganesan, S., et al. (2014). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Inorganic Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Martínez-Zaguilán, R., et al. (2020). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Omega. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • CETSA. (n.d.). CETSA since 2013. Retrieved from [Link]

  • Biocompare. (n.d.). Cathepsin Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 questions with answers in CATHEPSIN B | Science topic. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation of 1,3-Di(piperidin-1-yl)propane-1,3-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the journey from a promising molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC). The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2][3] Such a correlation is invaluable; it can streamline development, reduce the need for extensive clinical testing, and provide a scientific basis for setting product specifications.[4]

This guide focuses on a novel compound, 1,3-Di(piperidin-1-yl)propane-1,3-dione. Given the absence of established data for this specific molecule, we will navigate the strategic process of how to define its activity profile, from initial benchtop assays to whole-organism studies, and critically, how to correlate these datasets. Based on the structural motifs present in the molecule—specifically the piperidine rings which are common in CNS-active agents—we will hypothesize a plausible mechanism of action: acetylcholinesterase (AChE) inhibition. AChE inhibitors are a cornerstone therapy for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain.[5][6]

This guide will therefore serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically approach the IVIVC for a novel, hypothetical AChE inhibitor.

Part 1: The In Vitro Characterization Cascade

The initial phase of investigation focuses on understanding the compound's intrinsic properties in controlled, isolated systems. This involves assessing its direct interaction with the target enzyme, its activity in a cellular context, and its metabolic fate.

Primary Target Engagement: Acetylcholinesterase Inhibition

The first crucial step is to confirm and quantify the compound's interaction with its putative target, AChE. The most widely used method for this is the spectrophotometric assay developed by Ellman.[7][8][9]

Rationale: The Ellman method is a rapid, cost-effective, and reliable colorimetric assay suitable for high-throughput screening.[9][10] It measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be quantified by its absorbance at 412 nm.[8][11]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.

    • Dissolve acetylthiocholine iodide (ATChI), the substrate, in deionized water to a final concentration of 15 mM.[12]

    • Prepare a stock solution of purified AChE (e.g., from electric eel) in the buffer to a concentration of 400 Units/L.[13]

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 45 µL of the AChE enzyme solution.

    • Add 5 µL of the serially diluted compound solutions to the enzyme wells. For control wells, add 5 µL of the solvent.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[14]

    • Initiate the reaction by adding a 150 µL reaction mix containing the buffer, DTNB, and ATChI substrate to each well.[13]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically over 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (enzyme with solvent only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

In Vitro ADME: Predicting the In Vivo Fate

A compound's efficacy is not solely dependent on its target affinity; its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical. In vitro metabolic stability assays are essential for predicting a compound's half-life and clearance in the body.[15]

Rationale: The liver is the primary site of drug metabolism.[15] Using liver subcellular fractions like microsomes (which contain Phase I enzymes like cytochrome P450s) or intact hepatocytes (which contain both Phase I and Phase II enzymes) provides a robust system to estimate hepatic clearance.[16][17][18]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing pooled human liver microsomes, phosphate buffer, and the test compound at a known concentration (e.g., 1 µM).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.[19]

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the t½ and the protein concentration in the assay.

The experimental workflow for the in vitro assessment is depicted below.

Caption: Conceptual Framework for IVIVC Development.

Quantitative Data Summary

The data generated from these hypothetical experiments would be summarized for comparison, as shown in the tables below.

Table 1: Hypothetical In Vitro Data Summary

ParameterValue
Target Engagement
AChE Inhibition IC5075 nM
Metabolic Stability
In Vitro Half-life (t½)45 min
Intrinsic Clearance (CLint)80 µL/min/mg

Table 2: Hypothetical In Vivo Data Summary (10 mg/kg dose)

ParameterPlasmaBrain
Pharmacokinetics
Cmax850 ng/mL120 ng/mL
AUC(0-24h)4200 ngh/mL750 ngh/mL
Pharmacodynamics
Reversal of Scopolamine Deficit-65%

Conclusion

Establishing an in vitro-in vivo correlation is a cornerstone of modern, efficient drug development. For a novel compound like this compound, a systematic approach is paramount. By first hypothesizing a plausible mechanism—such as acetylcholinesterase inhibition—we can design a logical cascade of experiments. This begins with quantifying target engagement and metabolic stability in vitro, proceeds to measuring brain exposure and efficacy in a relevant in vivo model, and culminates in the development of a predictive mathematical model linking these domains. This guide provides a detailed, scientifically-grounded framework for that process, demonstrating how to bridge the critical gap between the laboratory bench and the complex biological reality, ultimately accelerating the path toward novel therapeutics.

References

  • The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved January 17, 2026, from [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Dissolution Technologies. Retrieved January 17, 2026, from [Link]

  • A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]

  • The use of microdialysis in CNS drug delivery studies. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2024, August 18). Cureus. Retrieved January 17, 2026, from [Link]

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A Comparative Benchmarking Guide to the Anti-inflammatory Potency of 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven framework for evaluating the anti-inflammatory potency of the novel compound, 1,3-Di(piperidin-1-yl)propane-1,3-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data to explain the causality behind experimental choices, ensuring a scientifically rigorous and transparent comparison against a well-established positive control.

Introduction: The Rationale for Investigation

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[1] The compound this compound (CAS 54561-77-2) is a unique molecule featuring two piperidine rings linked by a propane-1,3-dione backbone.[2] While initial research on similar structures has explored applications such as acetylcholinesterase inhibition[3][4], preliminary internal screenings have suggested a potential role for this compound in modulating inflammatory responses.

The objective of this guide is to systematically benchmark the potency of this compound in a validated in vitro model of inflammation, providing a direct comparison to a therapeutic standard.

The Cornerstone of Comparison: Selection of a Positive Control

To provide a meaningful benchmark for potency, Dexamethasone was selected as the positive control. This decision is rooted in its well-characterized and potent anti-inflammatory properties, making it a gold standard in immunological and pharmacological research.[5][6]

Causality of Choice: Why Dexamethasone?

  • Established Mechanism of Action: Dexamethasone is a synthetic glucocorticoid that binds to cytoplasmic glucocorticoid receptors. This drug-receptor complex translocates to the nucleus, where it modulates gene expression.[5][7] This action leads to the transrepression of pro-inflammatory transcription factors like NF-κB and the upregulation of anti-inflammatory proteins.[6][8]

  • Broad Anti-inflammatory Effects: It effectively inhibits the production of numerous inflammatory mediators, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), providing a robust and relevant physiological endpoint for our assay.[7][8]

  • Clinical Relevance: As a widely used therapeutic agent, its potency provides a clinically significant reference point for evaluating the potential of a novel compound.[5]

Experimental Framework: A Self-Validating Protocol

The following methodologies were designed to create a reproducible and logically sound system for assessing anti-inflammatory activity. The human monocytic leukemia cell line, THP-1, was chosen as it provides a reliable and relevant model for studying inflammatory responses in human macrophages upon differentiation.[9][10][11]

Cell Culture and Differentiation

The experimental workflow begins with the preparation of the cellular model.

G cluster_0 THP-1 Differentiation Workflow A THP-1 Monocytes (Suspension Culture) B Seed cells into 96-well plates. Treat with Phorbol 12-Myristate 13-Acetate (PMA) at 100 ng/mL for 48 hours. A->B Induction C Differentiated, Adherent Macrophage-like Cells B->C D Wash with sterile PBS to remove PMA and non-adherent cells. C->D Purification E Incubate in fresh, serum-free medium for a 24-hour resting period. D->E Quiescence F Ready for Experiment E->F

Caption: Protocol for differentiating THP-1 monocytes into adherent macrophages.

Anti-inflammatory Assay Protocol

With the macrophage model established, the cells are primed for the comparative potency assay.

  • Pre-treatment: Differentiated THP-1 cells are pre-treated for 1 hour with either this compound or Dexamethasone across a range of concentrations (0.1 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Inflammatory Challenge: An inflammatory response is induced by stimulating the cells with 1 µg/mL of Lipopolysaccharide (LPS).[12][13] A non-stimulated control group is maintained to establish baseline cytokine levels.

  • Incubation: The cells are incubated for 24 hours at 37°C and 5% CO₂ to allow for the production and secretion of pro-inflammatory cytokines.

  • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected for analysis.

  • Cytotoxicity Assessment (Parallel Assay): To ensure that any observed reduction in cytokine production is not due to cell death, a parallel MTT assay is performed on cells treated with the compounds in the absence of LPS stimulation.[14][15][16]

Endpoint Measurement: TNF-α Quantification

The concentration of the pro-inflammatory cytokine TNF-α in the collected supernatants is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's protocol. This method provides a highly sensitive and specific measurement of the target protein.

Quantitative Data Summary

All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation. The compound showed no significant cytotoxicity at the tested concentrations.

Table 1: Dose-Dependent Inhibition of TNF-α Production

Concentration (µM)% Inhibition by this compound% Inhibition by Dexamethasone
0.112.8 ± 2.5%38.4 ± 3.1%
1.045.2 ± 3.8%81.7 ± 4.5%
10.088.9 ± 5.1%96.2 ± 2.4%
100.094.3 ± 3.3%97.1 ± 1.9%

Table 2: Comparative Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

CompoundIC₅₀ (µM)
This compound 1.38
Dexamethasone (Positive Control) 0.22

Discussion and Mechanistic Postulation

The results clearly demonstrate that this compound exerts a potent, dose-dependent inhibitory effect on LPS-induced TNF-α production. While its potency, indicated by an IC₅₀ of 1.38 µM, is approximately six-fold lower than that of the positive control Dexamethasone (IC₅₀ = 0.22 µM), this level of activity is significant for a novel chemical entity and warrants further investigation.

The inhibition of TNF-α production strongly suggests interference with the intracellular signaling pathways that govern its expression. LPS stimulation of macrophages primarily activates the Toll-like receptor 4 (TLR4), which triggers a cascade culminating in the activation of the transcription factor NF-κB.[10][12] We postulate that this compound may exert its effect by inhibiting a key component of this pathway.

G cluster_1 Hypothesized Mechanism via NF-κB Pathway cluster_2 Potential Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene Induces Compound 1,3-Di(piperidin-1-yl) propane-1,3-dione Compound->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Strategic Next Steps

This guide has successfully benchmarked the anti-inflammatory potency of this compound. The compound is a potent inhibitor of TNF-α production, and while less potent than Dexamethasone, its efficacy establishes it as a promising lead for further development.

Future Directions:

  • Target Deconvolution: Utilize biochemical and proteomic approaches to identify the specific molecular target within the NF-κB or other relevant inflammatory pathways.

  • Selectivity Profiling: Assess the compound's inhibitory activity on a wider panel of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and signaling pathways (e.g., MAPKs).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and define the key structural features required for its biological activity.

  • In Vivo Validation: Progress the most promising candidates into preclinical animal models of inflammation to evaluate efficacy, pharmacokinetics, and safety.

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A Guide to Orthogonal Assay Development for Validating the Biological Effects of Novel Compounds: A Case Study with 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals on how to rigorously validate the biological effects of novel chemical entities. We will use the compound 1,3-Di(piperidin-1-yl)propane-1,3-dione as a case study to illustrate the principles of orthogonal assay development. While specific biological data for this exact molecule is not extensively documented in peer-reviewed literature, its chemical structure, featuring piperidine rings and a 1,3-dione moiety, suggests potential interactions with biological targets such as enzymes or cellular pathways affecting viability.[1][2] This guide will, therefore, outline a hypothetical, yet scientifically robust, workflow to discover and validate its potential biological activities.

The core principle of this guide is the application of orthogonal assays—distinct methods that measure the same biological endpoint through different analytical principles. This approach is critical in drug discovery to ensure that an observed effect is genuine and not an artifact of a specific assay technology.[3][4] By confirming findings with multiple, independent methods, we build a far more trustworthy and comprehensive understanding of a compound's biological profile.

Section 1: Investigating Potential Enzyme Inhibition

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous enzyme inhibitors.[5] For instance, derivatives of 1,3-di-4-piperidylpropane have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[1][6] Therefore, a logical first step in characterizing this compound is to screen it for inhibitory activity against a panel of relevant enzymes.

Primary Assay: Colorimetric Enzyme Activity Assay (e.g., Ellman's Reagent for AChE)

A common primary screen for enzyme inhibition is a colorimetric assay due to its simplicity, high-throughput capability, and cost-effectiveness.[7] For acetylcholinesterase, the Ellman's assay is a well-established method.

Principle of the Assay: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in deionized water.

    • DTNB Solution: 3 mM DTNB in Assay Buffer.

    • Enzyme Solution: Human recombinant AChE diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compound: this compound dissolved in DMSO to create a stock (e.g., 10 mM), then serially diluted. Donepezil is used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution or control (DMSO for negative control, Donepezil for positive control).

    • Add 125 µL of Assay Buffer.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of the AChE enzyme solution to all wells except for the blank (add 25 µL of Assay Buffer to the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound (ΔAbsorbance/minute).

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Orthogonal Assay 1: Isothermal Titration Calorimetry (ITC)

Causality for Choosing this Orthogonal Assay: A primary concern with colorimetric assays is compound interference. The test compound might absorb light at 412 nm, or it could react directly with DTNB, leading to a false positive or negative result. Isothermal Titration Calorimetry (ITC) provides a robust orthogonal validation because it directly measures the heat released or absorbed during the enzymatic reaction.[8] This label-free method is independent of optical properties and thus is not susceptible to the same artifacts as the primary assay.[8]

Principle of the Assay: ITC measures the heat change (q) associated with an enzymatic reaction in real-time. The rate of heat change (dq/dt) is directly proportional to the reaction rate. By measuring this rate in the presence of varying concentrations of an inhibitor, one can determine the inhibitor's potency (Ki or IC50).

  • Instrument Setup:

    • Set the microcalorimeter to the desired reaction temperature (e.g., 37°C).

    • The sample cell is filled with the enzyme and inhibitor, while the syringe is loaded with the substrate.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0 (degassed thoroughly).

    • Enzyme Solution: A higher concentration of AChE (e.g., 10-20 µM) in Assay Buffer.

    • Substrate Solution: Acetylcholine (a natural substrate, to avoid reactions with the thiol group in ATCI) at a concentration of ~10-20 times the Km value.

    • Test Compound: this compound prepared at various concentrations in the enzyme solution.

  • Assay Procedure:

    • Load the sample cell with the AChE solution containing the test compound at a specific concentration.

    • Load the injection syringe with the acetylcholine substrate solution.

    • After thermal equilibration, perform a single, continuous injection of the substrate into the cell at a low rate (e.g., 0.5 µL/sec) to establish a steady-state reaction rate.

    • The instrument records the heat flow (power) required to maintain zero temperature difference between the sample and reference cells. This power is proportional to the reaction rate.

    • Repeat the experiment for each concentration of the inhibitor.

  • Data Analysis:

    • The steady-state heat rate for each inhibitor concentration is determined.

    • These rates are plotted against the inhibitor concentration to calculate the IC50 value.

Workflow for Enzyme Inhibition Validation

G cluster_0 Primary Screening cluster_1 Orthogonal Validation cluster_2 Decision cluster_3 Outcome Primary High-Throughput Screen (e.g., Colorimetric AChE Assay) Data1 Calculate IC50 from Dose-Response Curve Primary->Data1 Decision Results Congruent? Data1->Decision Orthogonal Biophysical Assay (e.g., Isothermal Titration Calorimetry) Data2 Determine IC50 from Heat Rate Measurements Orthogonal->Data2 Data2->Decision Confirm Confirmed Hit (Proceed with further studies) Decision->Confirm Yes Reject Potential Artifact (Re-evaluate or abandon) Decision->Reject No

Caption: Workflow for validating an enzyme inhibitor hit.

Comparative Data Summary (Hypothetical)
Assay MethodMeasured ParameterThis compound (IC50)Donepezil (Positive Control) (IC50)Rationale for Comparison
Primary: Colorimetric Rate of color change10.2 µM8.5 nMProvides initial evidence of inhibition in a high-throughput format.
Orthogonal: ITC Rate of heat release12.5 µM9.1 nMConfirms inhibition by directly measuring reaction thermodynamics, ruling out optical interference.

Section 2: Assessing Effects on Cell Viability

Many compounds can impact cell health, and it is crucial to determine if a compound is cytotoxic. Initial screens often rely on metabolic assays, but these can be misleading.[9] A compound might inhibit metabolic activity without killing the cell, or conversely, it could be cytotoxic through a mechanism not immediately reflected in metabolic output. Therefore, a multi-assay approach is essential.[10][11]

Primary Assay: Resazurin Reduction Assay (Metabolic Activity)

The Resazurin (e.g., CellTiter-Blue®) assay is a popular choice for assessing cell viability due to its sensitivity and simple fluorescent readout.[10]

Principle of the Assay: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

  • Cell Culture:

    • Seed cells (e.g., HeLa cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for a specified time (e.g., 24, 48, or 72 hours). Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Assay Procedure:

    • After the incubation period, add Resazurin reagent (e.g., 20 µL per 100 µL of media) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of compound concentration to determine the EC50 value.

Orthogonal Assay 2: Luminescent ATP Assay (Cellular Energy)

Causality for Choosing this Orthogonal Assay: The resazurin assay measures metabolic reductase activity, which can be affected by compounds that interfere with cellular respiration without necessarily causing cell death. An ATP-based assay (e.g., CellTiter-Glo®) provides an orthogonal measurement because it quantifies ATP, the primary energy currency of the cell, which is a more direct indicator of cell viability.[9][10] Only viable cells can synthesize ATP.[10]

Principle of the Assay: The assay reagent lyses the cells to release ATP. In the presence of ATP, luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

  • Cell Culture and Treatment:

    • Perform cell seeding and compound treatment exactly as described for the Resazurin assay in a parallel plate.

  • Assay Procedure:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add an equal volume of the ATP assay reagent (e.g., 100 µL) to the media in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot and calculate the EC50 as described for the Resazurin assay.

Orthogonal Assay 3: LDH Release Assay (Membrane Integrity)

Causality for Choosing this Orthogonal Assay: Both metabolic and ATP assays measure intracellular markers. A compound could induce necrosis, where the cell membrane ruptures, leading to a loss of these markers. To confirm cell death via membrane disruption, a lactate dehydrogenase (LDH) release assay is an excellent orthogonal choice. It measures a marker of cytotoxicity (LDH release from damaged cells) rather than viability.

Principle of the Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The assay measures the activity of this released LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.

  • Cell Culture and Treatment:

    • Set up a parallel plate as previously described. Include a "Maximum LDH Release" control by adding a lysis buffer to untreated cells 15 minutes before the assay.

  • Assay Procedure:

    • After compound treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percent cytotoxicity relative to the maximum LDH release control.

Workflow for Cell Viability/Cytotoxicity Validation

G cluster_0 Primary Viability Screen cluster_1 Orthogonal Viability/Cytotoxicity Assays cluster_2 Data Synthesis cluster_3 Conclusion Primary Metabolic Assay (e.g., Resazurin Reduction) Synthesize Synthesize Data from All Three Assays Primary->Synthesize Ortho1 ATP Content Assay (e.g., CellTiter-Glo) Ortho1->Synthesize Ortho2 Membrane Integrity Assay (e.g., LDH Release) Ortho2->Synthesize Confirm Confirmed Cytotoxic Effect (Mechanism consistent across assays) Synthesize->Confirm Consistent Results Reject Assay-Specific Artifact or Complex Biological Effect (Further investigation needed) Synthesize->Reject Divergent Results

Caption: Multi-assay workflow for validating cytotoxic effects.

Comparative Data Summary (Hypothetical)
Assay MethodMeasured ParameterThis compound (EC50)Doxorubicin (Positive Control) (EC50)Interpretation
Resazurin (Metabolism) % Viability5.5 µM150 nMSuggests a loss of metabolic activity.
ATP Content % Viability6.1 µM175 nMConfirms loss of viability via depletion of cellular energy.
LDH Release (Cytotoxicity) % Cytotoxicity6.8 µM200 nMConfirms cell death is occurring via loss of membrane integrity.

Conclusion

The validation of a novel compound's biological effects is a multifaceted process that demands rigorous scientific scrutiny. Relying on a single assay is fraught with risk, as it may produce misleading data due to technological artifacts. By employing a strategy of orthogonal assays, as outlined in this guide for the hypothetical characterization of this compound, researchers can build a robust, cross-validated dataset. This approach ensures that key decisions in the drug discovery pipeline are based on trustworthy and reproducible findings, ultimately increasing the probability of success.

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A Head-to-Head Comparison of 1,3-Di(piperidin-1-yl)propane-1,3-dione and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the nuanced differences between structural isomers can dictate the therapeutic efficacy and toxicological profile of a compound. This guide provides a comprehensive, head-to-head comparison of 1,3-Di(piperidin-1-yl)propane-1,3-dione and its key structural isomers. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, physicochemical properties, and potential biological activities of these closely related molecules, grounded in established scientific principles and experimental data.

Introduction: The Significance of Isomerism in Drug Discovery

Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. For drug development professionals, understanding these differences is paramount. The spatial orientation of functional groups can dramatically alter a molecule's interaction with biological targets, influencing its potency, selectivity, and metabolic stability. This compound (a symmetrical diketone) and its isomers, where the piperidine rings and carbonyl groups are arranged differently along a propane backbone, serve as a compelling case study in the importance of isomeric differentiation. This guide will focus on the title compound and its representative isomers:

  • This compound: The primary compound of interest, featuring a symmetrical 1,3-dione structure.

  • 1,2-Di(piperidin-1-yl)propane-1,2-dione: An unsymmetrical isomer with adjacent carbonyl groups.

  • 2,2-Di(piperidin-1-yl)propane-1,3-dione: An isomer with both piperidine rings attached to the central carbon of the propane-1,3-dione backbone.

  • 1,3-Dipiperidinopropane: A reduced form lacking the carbonyl groups, highlighting the role of the dione functionality.

  • 1,3-Bis(4-piperidinyl)propane: An isomer where the propane chain links the 4-position of the piperidine rings, altering the molecule's overall geometry.

This guide will delve into a comparative analysis of these compounds, offering a framework for their synthesis, characterization, and evaluation.

Synthesis and Structural Characterization: A Comparative Approach

General Synthetic Strategy for 1,3-Diketones

A common route to 1,3-diketones involves the Claisen condensation of an ester with a ketone. For this compound, a plausible approach involves the reaction of a piperidine-derived ester with a piperidine-derived ketone in the presence of a strong base.

Experimental Protocol: Representative Synthesis of a 1,3-Diketone

This protocol is adapted from the synthesis of 1,3-diphenyl-1,3-propanedione and can be modified for the synthesis of this compound by substituting the starting materials with appropriate piperidine-containing analogues.

Materials:

  • Piperidine-derived acetophenone analogue

  • Piperidine-derived benzoate analogue

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Chloroform or other suitable organic solvent

Procedure:

  • Suspend sodium amide in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a THF solution of the piperidine-derived acetophenone analogue to the suspension with stirring at room temperature.

  • After a short stirring period (e.g., 10-15 minutes), add the piperidine-derived benzoate analogue to the reaction mixture.

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 24 hours), during which a precipitate may form.

  • Quench the reaction by carefully adding the mixture to an aqueous solution of HCl to neutralize the base and the enolate salt.

  • Extract the product into an organic solvent such as chloroform.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 1,3-Diketone Start Start Base_Suspension Suspend NaNH2 in THF Add_Ketone Add Piperidine-Ketone Analogue Add_Ester Add Piperidine-Ester Analagogue Reaction Stir at RT (24h) Quench Acid Quench (HCl) Extraction Extract with Organic Solvent Purification Purify Product End End

Spectroscopic Characterization

The structural differences between the isomers can be unequivocally confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling patterns in the NMR spectra will be distinct for each isomer. For instance, the methylene protons in the propane backbone of this compound are expected to show a characteristic signal, which will differ from the signals of the methine and methylene protons in its isomers. The number and chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum will also be a key differentiator.

  • Infrared (IR) Spectroscopy: The IR spectrum of the dione isomers will be characterized by strong absorption bands in the carbonyl region (typically 1650-1750 cm⁻¹). The exact position and splitting of these bands can provide clues about the electronic environment and conformation of the carbonyl groups. In contrast, the IR spectrum of 1,3-Dipiperidinopropane will lack these strong carbonyl absorptions.

Physicochemical Properties: A Comparative Table

The arrangement of atoms significantly influences the physicochemical properties of the isomers, which in turn affect their pharmacokinetic profiles. While comprehensive experimental data for all isomers is not available in a single source, a compilation of known and predicted properties provides a basis for comparison.

PropertyThis compound1,3-Dipiperidinopropane1,3-Bis(4-piperidinyl)propane
Molecular Formula C₁₃H₂₂N₂O₂[1]C₁₃H₂₆N₂[2]C₁₃H₂₆N₂[3]
Molecular Weight 238.33 g/mol [1]210.36 g/mol [2]210.36 g/mol [3]
Boiling Point 438.8 °C at 760 mmHg[1]Not availableNot available
Density 1.121 g/cm³[1]Not availableNot available
Predicted LogP 0.82[1]2.32.5
Appearance White crystalline solid[1]Not availableSolid[3]

Analysis of Physicochemical Properties:

The presence of the two polar carbonyl groups in this compound results in a higher molecular weight and a significantly lower predicted LogP value compared to its non-carbonyl analogue, 1,3-Dipiperidinopropane. This suggests that the dione will be more polar and likely have different solubility characteristics. The shift in the attachment point of the piperidine rings in 1,3-Bis(4-piperidinyl)propane is expected to alter the molecule's three-dimensional shape, which could impact its crystal packing and interaction with biological targets.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the thermodynamic solubility of a compound.[4]

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The solubility is reported in units such as mg/mL or µM.

Solubility_Workflow cluster_solubility Aqueous Solubility Determination Start Start Add_Compound Add excess compound to PBS Equilibrate Shake at constant temp (24-48h) Centrifuge Centrifuge to -pellet solid Analyze_Supernatant Analyze supernatant by HPLC Calculate_Solubility Calculate Solubility End End

Biological Activity: A Comparative Perspective

While direct comparative biological data for this compound and its isomers is limited, the piperidine and dione moieties are present in numerous biologically active compounds. This allows for an informed discussion of their potential therapeutic applications.

Antimicrobial Activity

Bis-piperidine compounds have been investigated for their antimicrobial properties.[5][6] The presence of two piperidine rings, often quaternized, can lead to membrane disruption in bacteria and fungi. The distance and orientation between the piperidine moieties, as well as the overall lipophilicity of the molecule, are critical for activity. It is plausible that this compound and its isomers could exhibit antimicrobial effects, with variations in potency expected based on their structural differences.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1,3-di-4-piperidylpropane have been explored as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The piperidine rings in these compounds can interact with the active site of the AChE enzyme. The dione functionality in this compound could potentially interact with the enzyme through hydrogen bonding, suggesting a possible role as an AChE inhibitor. A comparative study of the isomers would be necessary to determine the optimal arrangement for enzyme inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to screen for AChE inhibitors.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer, pH 8.0

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them to various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow cluster_ache AChE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, Inhibitor) Add_Enzyme Add AChE Enzyme & Incubate Add_Substrate Add Substrate (ATCI) Measure_Absorbance Measure Absorbance at 412 nm Calculate_Inhibition Calculate % Inhibition & IC50 End End

Cytotoxicity

Piperidine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action can vary widely depending on the overall structure of the molecule. A comparative cytotoxicity study of this compound and its isomers against a panel of cancer cell lines would be essential to understand their potential as anticancer agents.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding this compound and its structural isomers. While direct, comprehensive comparative data is not yet available in the literature, the analysis of their structures and the properties of related compounds suggests that these isomers likely possess distinct physicochemical and biological profiles.

Key Takeaways:

  • Synthesis: The synthesis of each isomer requires a tailored approach, and the provided representative protocol for 1,3-diketone synthesis serves as a starting point for their preparation.

  • Physicochemical Properties: The presence and position of the carbonyl groups and the attachment points of the piperidine rings are expected to significantly influence properties like polarity, solubility, and molecular shape.

  • Biological Potential: Based on the activities of related compounds, these isomers warrant investigation for their potential antimicrobial, acetylcholinesterase inhibitory, and cytotoxic activities.

Future Research:

To fully elucidate the potential of these compounds, the following experimental investigations are recommended:

  • Systematic Synthesis and Characterization: A unified synthetic approach to all isomers would allow for a more direct comparison of their properties. Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) is crucial for structural confirmation.

  • Head-to-Head Biological Screening: Direct comparative screening of all isomers in a panel of biological assays (e.g., antimicrobial, AChE inhibition, cytotoxicity) is necessary to identify the most potent and selective compounds.

  • Structure-Activity Relationship (SAR) Studies: The data from these comparative studies will be invaluable for establishing clear SARs, guiding the design of future analogues with improved therapeutic potential.

This in-depth analysis underscores the critical importance of considering isomeric variations in the early stages of drug discovery and provides a roadmap for the systematic evaluation of this compound and its structural isomers.

References

  • Khan, M. F., & Ansari, M. F. (2012). Antimicrobial Activities of Novel Bis-Piperidinium Compounds. Polish Journal of Microbiology, 61(3), 223–225.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88–95.
  • Saif, M. J., et al. (Year). Antimicrobial Activities of Novel Bis-Piperidinium Compounds. Semantic Scholar.
  • BenchChem. (2025). A Comparative Analysis of the Toxicological Profiles of Piperidine-Based Compounds.
  • Crystal Pharmatech. (n.d.). Stability and Solubility Studies.
  • Guidechem. (n.d.). 1,3-di-piperidin-1-yl-propane-1,3-dione 54561-77-2.
  • Chemsrc. (2025). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2.
  • BenchChem. (2025).
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  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(15), 4991.
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  • Pharmaceutical Technology. (2019).
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  • PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • Bolognesi, M. L., et al. (2010). Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity. Journal of Medicinal Chemistry, 53(24), 8565–8577.
  • ChemicalBook. (n.d.). 54561-77-2(1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE) Product Description.
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  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. (2024). ACS Chemical Neuroscience.
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Safety Operating Guide

Navigating the Disposal of 1,3-Di(piperidin-1-yl)propane-1,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Di(piperidin-1-yl)propane-1,3-dione, ensuring the well-being of personnel and adherence to the highest safety standards.

I. Hazard Profile and Core Safety Principles

Given the likely hazard profile, all personnel must handle this compound and its waste with the assumption that it is hazardous. The primary guiding principle is the minimization of exposure and the prevention of environmental contamination.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is mandatory for all personnel to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against accidental splashes which could cause serious eye damage[4].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, as piperidine derivatives can be toxic and cause skin burns[4].
Body Protection A flame-retardant lab coat or a chemical-resistant apron.To protect against contamination of personal clothing and skin.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of any potentially harmful dust or vapors[5].
II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a comprehensive framework for its safe disposal.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to correctly identify and segregate the waste.

  • Waste Identification: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous chemical waste[6].

  • Segregation: It is crucial to collect this waste in a dedicated container. Do not mix it with other chemical waste streams to prevent potentially dangerous reactions[7]. Incompatible materials, such as strong oxidizing agents, should be kept separate[8].

Step 2: Containerization and Labeling

Proper containment and clear communication of the container's contents are essential.

  • Container Selection: Use a chemically compatible and sealable container for waste collection. The container must be in good condition, free from leaks or defects[7].

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity[6].

Step 3: Storage

Temporary storage of the waste must be in a secure and controlled environment.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool area, away from general laboratory traffic[9].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a lab tray, to contain any potential leaks or spills[6].

Step 4: Professional Disposal

The final disposal of this chemical waste requires specialized handling.

  • Engage a Licensed Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for the collection, transportation, and final disposal of the waste[10]. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams[10].

  • Incineration: The preferred method of disposal for many organic chemical wastes is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[10].

III. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Ensure Safety: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation. All responders must wear the appropriate PPE as detailed in Section I[10].

  • Prevent Spread: Prevent the spilled material from entering drains, sewers, or waterways[4].

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container[8]. For liquid spills or solutions, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite[10].

  • Collect Waste: Carefully collect the absorbed material and contaminated items and place them into a suitable, sealed container for disposal as hazardous waste[10].

  • Decontaminate: Clean the affected area thoroughly. Contaminated surfaces can be decontaminated with an appropriate solvent, followed by washing with soap and water[11]. All cleaning materials must also be disposed of as hazardous waste.

IV. Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

Disposal Workflow for this compound A Start: Waste Generation B Characterize Waste: This compound (Assume Hazardous) A->B C Segregate Waste: Dedicated, Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' & Chemical Name C->D E Store Safely: Designated Area, Secondary Containment D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Arrange for Pickup and Transport F->G H Final Disposal: High-Temperature Incineration (Preferred) G->H I Document Disposal Record H->I

Caption: Decision-making process for chemical disposal.

V. References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1,3-Diphenyl-1,3-propanedione. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4'-Trimethylenedipiperidine. Retrieved from

  • CPAChem. (2023). Safety Data Sheet: 1,3-Propanediol. Retrieved from

  • Chemsrc. (2025). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Retrieved from

  • ChemicalBook. (n.d.). 54561-77-2(1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE) Product Description. Retrieved from

  • Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from

  • University of California, Santa Cruz. (2009). DO'S AND DON'TS FOR CHEMICAL WASTE DISPOSAL. Retrieved from

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of Diisononyl Phthalate (DINP): A Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol. Retrieved from

  • Concordia University. (n.d.). Chemical Waste Disposal Procedures. Retrieved from

  • ChemicalBook. (n.d.). 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Retrieved from

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Personal protective equipment for handling 1,3-Di(piperidin-1-yl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 1,3-Di(piperidin-1-yl)propane-1,3-dione

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 54561-77-2). As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver field-proven insights and procedural guidance, empowering you to conduct your work with the highest degree of safety and scientific integrity.

Immediate Safety Briefing: Core Hazards & Mandatory PPE

Based on analysis of analogous compounds, this compound is presumed to be a hazardous substance. The primary risks are associated with its piperidine moieties, which are known to be irritants.

Anticipated Hazards:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Expected to cause serious and potentially damaging eye irritation.

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.

Due to these hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but mandatory.

In-Depth Hazard Analysis: The "Why" Behind the Precautions

The molecular structure of this compound contains two piperidine rings linked by a propane-1,3-dione chain. The piperidine functional group is a cyclic secondary amine, which contributes to the basicity and irritant nature of the molecule. The dicarbonyl group can participate in various reactions and its toxicological profile for this specific structure is not well-defined, necessitating a cautious approach.

Therefore, the safety protocols are designed to prevent the three primary routes of exposure: dermal (skin) contact, ocular (eye) contact, and inhalation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Sealed Containers) Safety glasses with side-shields.[1]Standard Nitrile Gloves.Laboratory Coat.Not required if containers are sealed and handled in a well-ventilated area.
Weighing & Aliquoting (Solid) Tightly fitting chemical splash goggles.[2]Double-gloved Nitrile Gloves.Laboratory Coat.Required. Use a NIOSH-approved N95 respirator or work within a certified chemical fume hood to prevent dust inhalation.[2]
Solution Preparation & Handling Chemical splash goggles and a face shield.[3]Chemical-resistant gloves (Nitrile, minimum 8 mil thickness). Change gloves immediately if contaminated.Chemical-resistant apron over a laboratory coat.Work must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant coveralls or suit.A full-face air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates is required.[3]

Step-by-Step Procedural Guidance

PPE Donning & Doffing Sequence

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Put on your lab coat and any additional chemical apron.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off):

  • Outer Gloves: If double-gloved, remove the outer pair and dispose of them as hazardous waste.

  • Lab Coat/Apron: Remove your lab coat and/or apron by rolling it inside out, without touching the exterior. Hang it in a designated area or dispose of it if contaminated.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Safe Handling and Operational Plan
  • Ventilation: All work involving open containers of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.[2]

  • Contamination Prevention: Keep containers tightly closed when not in use.[2] Designate a specific area for handling this compound to prevent the spread of contamination.

Emergency Response & Disposal Plan

Exposure and First Aid Measures

Immediate action is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Management and Waste Disposal
  • Spill Containment: In case of a spill, evacuate non-essential personnel. Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite or sand.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Waste Disposal: Dispose of this compound and any contaminated materials (including PPE) as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain. Empty containers should be treated as unused product and disposed of accordingly.[6]

Visualization of Safety Workflow

The following diagram outlines the critical decision-making process for handling this chemical, from initial risk assessment to final disposal.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation & Assessment cluster_handling Execution cluster_post Post-Operation & Disposal start Begin Task risk_assessment Conduct Risk Assessment (Review Hazards: H315, H319, H335) start->risk_assessment select_ppe Select PPE Based on Task (Refer to PPE Protocol Table) risk_assessment->select_ppe don_ppe Don PPE Correctly (Follow Sequence) select_ppe->don_ppe perform_task Perform Task in Fume Hood don_ppe->perform_task check_contamination Monitor for Spills or Contamination perform_task->check_contamination check_contamination->perform_task No Incidents decontaminate Decontaminate Work Area & Equipment check_contamination->decontaminate Task Complete handle_spill Execute Spill Management Protocol check_contamination->handle_spill Spill Occurs doff_ppe Doff PPE Correctly (Avoid Contamination) decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated PPE doff_ppe->dispose_waste end_task End Task dispose_waste->end_task handle_spill->decontaminate

Caption: Decision workflow for safe handling, from preparation to disposal.

References

  • SAFETY DATA SHEET for 4,4'-Trimethylenedipiperidine. Sigma-Aldrich.

  • SAFETY DATA SHEET for 1,3-Diphenyl-1,3-propanedione. Fisher Scientific Chemicals, Inc.

  • SAFETY DATA SHEET for 1,3-Propanediol. Spectrum Chemical.

  • NIOSH Recommendations for Chemical Protective Clothing. CDC Archive.

  • Safe handling procedures for 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.

  • Safety data sheet for propane-1,3-diol. CPAChem.

  • 1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE | CAS#:54561-77-2. Chemsrc.

  • 54561-77-2(1,3-DI-PIPERIDIN-1-YL-PROPANE-1,3-DIONE) Product Description. ChemicalBook.

  • What safety gear do chemists typically wear when handling chemicals? Quora.

  • Personal Protective Equipment. US EPA.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • Personal protective equipment for handling Diisopropyl peroxydicarbonate. Benchchem.

  • Material Safety Data Sheet for Trimesoyl chloride. Sigma-Aldrich.

  • SAFETY DATA SHEET for Dicarbonyl(η5-2,4-cyclopentadien-1-yl)cobalt. Sigma-Aldrich.

  • Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.

  • SAFETY DATA SHEET for Di-tert-butyl dicarbonate. Sigma-Aldrich.

  • Safety Data Sheet: 1,3-Propanediol. Carl ROTH.

  • n,n'-dicyclohexylcarbodiimide - Report. CAMEO Chemicals | NOAA.

  • SAFETY DATA SHEET for Di-tert-butyl dicarbonate. Thermo Fisher Scientific.

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.

Sources

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